Tiapamil Hydrochloride
Description
See also: Verapamil (related); Fendiline (related); Tiapamil (has active moiety).
Structure
3D Structure of Parent
Properties
CAS No. |
87434-83-1 |
|---|---|
Molecular Formula |
C26H40ClNO9S2 |
Molecular Weight |
610.2 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C26H37NO8S2.ClH.H2O/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H;1H2 |
InChI Key |
QRLOEYBBNMCMIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl |
Synonyms |
dimeditiapramine Dimeditiapramine Hydrochloride Hydrochloride, Dimeditiapramine Hydrochloride, Tiapamil N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride Ro 11 1781 Ro 11-1781 Ro 111781 tiapamil Tiapamil Hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tiapamil Hydrochloride: A Calcium Channel Blocker
This technical guide provides a comprehensive overview of Tiapamil (B1196470) Hydrochloride, a calcium channel blocker with noteworthy antianginal and antiarrhythmic properties. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, mechanism of action, pharmacokinetics, and key experimental findings related to Tiapamil.
Introduction
Tiapamil Hydrochloride, with the chemical name N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-1,1,3,3-tetraoxide hydrochloride, is a derivative of homoveratrylamine and a member of the phenylalkylamine class of calcium channel blockers.[1][2] While structurally similar to verapamil, tiapamil exhibits a distinct pharmacological profile, notably a reduced negative inotropic effect at therapeutic concentrations.[3] Although it has been extensively studied and has shown promise in treating conditions like angina pectoris, cardiac arrhythmias, and hypertension, it has never been commercially marketed.[4][5] This guide synthesizes the available scientific literature to present a detailed technical resource on this compound.
Chemical and Physical Properties [4][][7][8]
| Property | Value |
| IUPAC Name | 2-(3,4-Dimethoxyphenyl)-2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}propyl)-1λ⁶,3λ⁶-dithiane-1,1,3,3-tetrone |
| Other Names | Dimeditiapramine; Ro 11-1781 |
| CAS Number | 57010-31-8 (Tiapamil), 57010-32-9 (this compound) |
| Molecular Formula | C₂₆H₃₇NO₈S₂ |
| Molar Mass | 555.70 g·mol⁻¹ |
Mechanism of Action
Tiapamil functions as a calcium antagonist by blocking the influx of calcium ions through the slow L-type calcium channels in cell membranes.[4] This action is central to its effects on both vascular smooth muscle and cardiac muscle.[1]
Vascular Smooth Muscle Effects
In vascular smooth muscle, the influx of extracellular calcium is a primary trigger for contraction. By inhibiting this influx, particularly in response to depolarization, tiapamil induces vasodilation. This leads to a reduction in total peripheral vascular resistance and a decrease in blood pressure.[3] Experimental evidence demonstrates that tiapamil inhibits calcium-induced contractions in a concentration-dependent manner in isolated, potassium-depolarized preparations of various arteries.[1][3] This inhibitory effect can be overcome by increasing the extracellular calcium concentration, indicating a competitive antagonism at the calcium channel.[1]
Cardiac Muscle Effects
In cardiac muscle, the influx of calcium through slow channels is crucial for the plateau phase of the action potential and for excitation-contraction coupling. Tiapamil's blockade of these channels results in several key effects:
-
Negative Chronotropy: A decrease in heart rate.[1]
-
Negative Dromotropy: A slowing of atrioventricular (AV) nodal conduction.[9]
-
Negative Inotropy: A reduction in myocardial contractility.[1]
However, a distinguishing feature of tiapamil is its relatively weaker negative inotropic effect compared to verapamil, especially at therapeutic doses.[3] It has been noted to have some preference for coronary vascular smooth muscle over other arterial beds and cardiac muscle.[1]
The following diagram illustrates the proposed signaling pathway for Tiapamil's action on vascular smooth muscle.
Caption: Signaling pathway of Tiapamil in vascular smooth muscle.
Pharmacokinetics
The pharmacokinetic profile of tiapamil has been investigated in healthy volunteers and patients with liver cirrhosis.[10]
Pharmacokinetic Parameters of Tiapamil in Healthy Volunteers [10]
| Parameter | Mean Value | Unit |
| Steady-state Volume of Distribution | 101 | L |
| Nonrenal Clearance | 750 | mL/min |
| Renal Clearance | 195 | mL/min |
| Terminal Disposition Half-life | 1.7 | h |
| Urinary Recovery (unchanged drug) | 21.4 | % of dose |
| Urinary Recovery (desmethyl-tiapamil) | 0.8 | % of dose |
In patients with hepatic cirrhosis, the steady-state volume of distribution and the terminal disposition half-life were significantly increased to 171 L and 3.5 h, respectively.[10] This is attributed to decreased plasma protein binding.[10]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vitro Assessment of Calcium Antagonistic Activity in Isolated Arteries[1]
Objective: To determine the calcium antagonistic activity of tiapamil in isolated arterial preparations.
Protocol:
-
Tissue Preparation: Isolate rat renal arteries, dog coronary arteries, or rabbit main pulmonary arteries.
-
Depolarization: Depolarize the arterial preparations using a high potassium solution to inactivate voltage-gated sodium channels and open voltage-gated calcium channels.
-
Induction of Contraction: Induce contractions by adding calcium chloride to the bath in a cumulative manner.
-
Tiapamil Administration: In separate experiments, pre-incubate the preparations with varying concentrations of tiapamil before the addition of calcium chloride.
-
Data Acquisition: Record the isometric tension of the arterial rings to measure the contractile response.
-
Analysis: Compare the concentration-response curves for calcium-induced contractions in the presence and absence of tiapamil to determine its inhibitory effect.
Measurement of ⁴⁵Ca Influx in Vascular Smooth Muscle Cells[1]
Objective: To directly measure the effect of tiapamil on calcium influx into vascular smooth muscle cells.
Protocol:
-
Cell Preparation: Use isolated vascular smooth muscle cells from the rabbit main pulmonary artery.
-
Depolarization: Depolarize the cells with a high potassium solution.
-
Tiapamil Incubation: Incubate the depolarized cells with or without tiapamil.
-
⁴⁵Ca Exposure: Expose the cells to a solution containing radioactive ⁴⁵Ca for a defined period.
-
Washing: Rapidly wash the cells with a cold, calcium-free solution to remove extracellular ⁴⁵Ca.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular ⁴⁵Ca radioactivity using a liquid scintillation counter.
-
Analysis: Compare the amount of ⁴⁵Ca influx in tiapamil-treated cells to control cells.
The following diagram illustrates the general workflow for these in vitro experiments.
Caption: Experimental workflows for in vitro assessment of Tiapamil.
Clinical and Preclinical Findings
Hemodynamic Effects in Patients with Acute Myocardial Infarction[11]
A double-blind, randomized controlled trial in patients with acute myocardial infarction demonstrated that intravenous administration of tiapamil resulted in significant hemodynamic changes compared to a control group.
Hemodynamic Effects of Tiapamil in Acute Myocardial Infarction Patients [11]
| Parameter | Before Tiapamil (Mean ± SD) | After Tiapamil (Mean ± SD) | Unit |
| Heart Rate | 83 ± 20 | 74 ± 19 | beats/min |
| Arterial Pressure | 128 ± 22 / 87 ± 14 | 118 ± 16 / 74 ± 11 | mm Hg |
| Rate-Pressure Product | 10,695 ± 3492 | 8800 ± 2550 | units |
| Systemic Vascular Resistance | 1732 ± 351 | 1400 ± 350 | dynes·sec·cm⁻⁵ |
| Stroke Volume Index | 34.7 ± 12.1 | 41.6 ± 12.0 | mL/m² |
| Left Ventricular Ejection Fraction | 50.1 ± 14.8 | 56.4 ± 17.4 | % |
Antianginal Effects[12][13]
Clinical trials in patients with exertional angina have shown that tiapamil can increase exercise tolerance and improve symptoms.[12][13] In one study, exercise myocardial imaging with Thallium-201 indicated an increase in regional myocardial perfusion following tiapamil treatment.[12]
Electrophysiological Effects[14]
In patients undergoing right heart catheterization, intravenous tiapamil was found to prolong the P-R interval, primarily due to an increase in the A-H interval, indicating a direct effect on the AV node.[14]
Electrophysiological Effects of Intravenous Tiapamil [14]
| Parameter | Before Tiapamil (Mean ± SD) | After Tiapamil (Mean ± SD) | Unit |
| P-R Interval | 153 ± 36 | 168 ± 49 | ms |
| A-H Interval | 88 ± 19 | 97 ± 23 | ms |
Conclusion
This compound is a potent calcium channel blocker with well-documented effects on the cardiovascular system. Its mechanism of action, centered on the blockade of L-type calcium channels, leads to vasodilation, and negative chronotropic, and dromotropic effects. While it also possesses negative inotropic properties, these appear to be less pronounced than those of verapamil. The quantitative data from both preclinical and clinical studies underscore its potential therapeutic applications in angina, arrhythmias, and hypertension. The detailed experimental protocols provided in this guide offer a foundation for further research into the pharmacological properties of this and similar compounds. Although not commercially available, the study of tiapamil provides valuable insights into the structure-activity relationships and therapeutic potential of phenylalkylamine calcium channel blockers.
References
- 1. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiapamil, Ro 11-1781, a Ca++ antagonist. An improved synthesis, physiochemical properties, preparation of a deuterated derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Tiapamil - Wikipedia [en.wikipedia.org]
- 5. Antihypertensive effect of tiapamil, a calcium antagonist. Double-blind placebo crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound | 57010-32-9 | HCA01032 | Biosynth [biosynth.com]
- 9. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics and cardiovascular effects of tiapamil in healthy volunteers and patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tiapamil, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute antianginal effect of tiapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tiapamil, a new calcium channel blocking agent for the treatment of effort induced chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiologic changes after tiapamil in coronary and noncoronary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiapamil Hydrochloride: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiapamil (B1196470) Hydrochloride is a potent calcium channel blocker of the phenylalkylamine class, structurally related to verapamil (B1683045). It exerts its pharmacological effects by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and a negative chronotropic and inotropic effect on the heart. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to Tiapamil Hydrochloride.
Chemical Structure and Physicochemical Properties
This compound is chemically designated as N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine 1,1,3,3-tetraoxide hydrochloride. Its structure is characterized by two dimethoxyphenyl moieties linked by a complex side chain containing a dithiane dioxide ring and a tertiary amine.
| Property | Value | Reference |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine hydrochloride | [1] |
| Synonyms | Ro 11-1781, Dimeditiapramine Hydrochloride | [1][2] |
| CAS Number | 57010-32-9 | [2] |
| Molecular Formula | C26H38ClNO8S2 | [1][2] |
| Molecular Weight | 592.16 g/mol | [1][2] |
| Melting Point | 139.94 °C | [3] |
| Solubility | Soluble in DMSO | [1] |
| Appearance | White solid | N/A |
Mechanism of Action and Signaling Pathway
This compound is a non-dihydropyridine calcium channel blocker that primarily targets L-type voltage-gated calcium channels. By binding to the α1 subunit of the channel, it inhibits the influx of extracellular calcium ions into cardiac and vascular smooth muscle cells.[4][5] This reduction in intracellular calcium concentration leads to several downstream effects:
-
Vascular Smooth Muscle Relaxation: Decreased intracellular calcium in vascular smooth muscle cells leads to vasodilation, resulting in reduced peripheral resistance and a subsequent lowering of blood pressure.[5]
-
Negative Inotropic Effect: In cardiac muscle cells, the reduced calcium influx leads to a decrease in the force of myocardial contraction.[4]
-
Negative Chronotropic Effect: Tiapamil slows the heart rate by decreasing the rate of depolarization in the sinoatrial (SA) node.[4]
-
Negative Dromotropic Effect: It prolongs the conduction of the electrical impulse through the atrioventricular (AV) node.[6]
Pharmacological Properties and Hemodynamic Effects
Clinical and preclinical studies have demonstrated the significant hemodynamic effects of this compound. It is effective in reducing blood pressure and heart rate, making it a candidate for the treatment of hypertension and angina pectoris.[7][8]
| Parameter | Effect | Reference |
| Mean Arterial Pressure | ↓ | [7] |
| Heart Rate | ↓ | [7][9] |
| Total Peripheral Resistance | ↓ | [7] |
| Cardiac Output | ↑ or unchanged | [7][8] |
| Myocardial Oxygen Demand | ↓ | [8] |
| Exercise Tolerance (in angina patients) | ↑ | [8] |
Biotransformation
Tiapamil undergoes extensive metabolism, primarily through N- and O-dealkylation pathways, similar to verapamil. The main metabolites are the N-desmethyl derivative and a secondary amine formed by the loss of the dimethoxyphenethyl group. These metabolites have low pharmacological activity.[3]
Experimental Protocols
Determination of Tiapamil and its Metabolites by HPLC
This method is adapted from protocols for the analysis of related compounds like verapamil and tiapride.[10][11][12]
Objective: To quantify this compound and its major metabolites in plasma or urine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Dichloromethane (for extraction)
-
Sodium hydroxide
Procedure:
-
Sample Preparation (Plasma/Urine):
-
To 0.5 mL of plasma or urine, add a suitable internal standard.
-
Alkalinize the sample with sodium hydroxide.
-
Extract Tiapamil and its metabolites with dichloromethane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted with orthophosphoric acid) and an organic modifier (e.g., acetonitrile/methanol mixture). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of Tiapamil and its metabolites.
-
Determine the concentration in the samples by comparing the peak areas to the calibration curve.
-
Assessment of Calcium Channel Blocking Activity in Isolated Vascular Smooth Muscle
This protocol is based on established methods for evaluating the effects of calcium channel blockers on vascular tissue.[13]
Objective: To determine the inhibitory effect of this compound on calcium-induced contractions in isolated arterial preparations.
Materials:
-
Isolated rat aorta or other suitable artery.
-
Organ bath system with force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
High potassium depolarizing solution (e.g., Krebs-Henseleit with elevated KCl).
-
This compound stock solution.
-
Calcium chloride solution.
Procedure:
-
Tissue Preparation:
-
Isolate the artery and cut into rings of 2-3 mm width.
-
Mount the arterial rings in the organ bath containing physiological salt solution, bubbled with 95% O2 / 5% CO2 at 37°C.
-
Allow the tissue to equilibrate under a resting tension of ~2g for at least 60 minutes.
-
-
Experimental Protocol:
-
Depolarize the tissue by replacing the physiological salt solution with a high potassium, calcium-free solution.
-
After a stable baseline is achieved, cumulatively add calcium chloride to induce concentration-dependent contractions.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Repeat the cumulative addition of calcium chloride in the presence of Tiapamil.
-
-
Data Analysis:
-
Construct concentration-response curves for calcium chloride in the absence and presence of Tiapamil.
-
Calculate the IC50 value for Tiapamil's inhibition of calcium-induced contractions.
-
Conclusion
This compound is a well-characterized calcium channel blocker with significant potential in the management of cardiovascular diseases. Its mechanism of action, centered on the inhibition of L-type calcium channels, translates into beneficial hemodynamic effects. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds. Further research into its clinical applications and long-term safety profile is warranted.
References
- 1. Mechanisms for Ca signaling in vascular smooth muscle: resolved from 45Ca uptake and efflux experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 6. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]
- 7. Acute and long-term hemodynamic effects of tiapamil at rest and during exercise in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute hemodynamic effects of intravenous tiapamil in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Electrophysiology - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Tiapamil: A Comprehensive Technical Guide to its Synthesis and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil (B1196470) is a synthetic phenylalkylamine derivative that functions as a calcium channel blocker.[1][2] It is a structural analogue of verapamil (B1683045) and was developed as a potential therapeutic agent for cardiovascular disorders, particularly angina pectoris and arrhythmias.[1][2] This technical guide provides an in-depth overview of the synthesis of Tiapamil and a detailed summary of its key physicochemical properties, crucial for its development and formulation as a pharmaceutical agent.
Synthesis of Tiapamil
An established method for the synthesis of Tiapamil hydrochloride involves a multi-step process culminating in the reaction of 2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide with N-methyl-homoveratrylamine. This process underscores the chemical architecture of the molecule, featuring two dimethoxyphenyl moieties linked by a complex propylamino dithiane tetraoxide backbone.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide
-
N-methyl-homoveratrylamine
-
N-ethyl-N,N-diisopropylamine
-
Dimethylformamide (DMF)
Procedure:
-
A solution is prepared by combining 10.4 g of 2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide, 5.11 g of N-methyl-homoveratrylamine, 30 ml of N-ethyl-N,N-diisopropylamine, and 70 ml of dimethylformamide.
-
The resulting solution is heated to 120°C and maintained at this temperature for 6 hours.
-
Following the reaction period, the solvent is removed by evaporation.
-
The residue is then subjected to a work-up procedure to isolate and purify the final product, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-1,1,3,3-tetraoxide hydrochloride.
The following diagram illustrates the key final step in the synthesis of this compound:
Physicochemical Properties of Tiapamil
The physicochemical properties of a drug substance are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The following tables summarize the known quantitative data for Tiapamil and its hydrochloride salt.
Tiapamil (Free Base)
| Property | Value | Reference |
| Molecular Formula | C26H37NO8S2 | [3][4] |
| Molecular Weight | 555.71 g/mol | [4] |
| Melting Point | 147-148 °C | [3] |
| pKa | 7.74 | [5] |
| LogP | Not available | |
| Water Solubility | Not available |
This compound
| Property | Value | Reference |
| Molecular Formula | C26H38ClNO8S2 | [2] |
| Molecular Weight | 592.16 g/mol | [2] |
| Melting Point | 139.94 °C | [1] |
| UV λmax | Not available | |
| ¹H NMR Data | Not available | |
| IR Spectral Data | Not available |
Mechanism of Action and Signaling Pathway
Tiapamil exerts its pharmacological effects primarily through the blockade of L-type calcium channels.[1] These voltage-gated ion channels are crucial for regulating calcium influx into cells, particularly in cardiac and vascular smooth muscle. By inhibiting these channels, Tiapamil reduces the intracellular calcium concentration, leading to a cascade of physiological effects.
In vascular smooth muscle, the decreased intracellular calcium leads to relaxation and vasodilation. This reduction in peripheral resistance contributes to the antihypertensive effects of the drug. In cardiac muscle, the blockade of calcium channels results in a negative inotropic effect (reduced contractility) and a negative chronotropic effect (decreased heart rate). These actions reduce myocardial oxygen demand, which is beneficial in the treatment of angina.
The signaling pathway can be visualized as follows:
Conclusion
This technical guide has provided a detailed overview of the synthesis and known physicochemical properties of Tiapamil. While a synthetic route has been established, further characterization, particularly spectroscopic analysis and determination of key parameters like logP and water solubility for the free base, is essential for a complete understanding of this compound. The mechanism of action, centered on the blockade of L-type calcium channels, provides a clear rationale for its potential therapeutic applications in cardiovascular medicine. This compilation of data serves as a valuable resource for researchers and professionals involved in the ongoing study and development of Tiapamil and related calcium channel blockers.
References
In-Vitro Efficacy of Tiapamil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil (B1196470) hydrochloride is a calcium channel blocker of the phenylalkylamine class, structurally related to verapamil. It has been investigated for its potential therapeutic applications in cardiovascular diseases, including angina pectoris and cardiac arrhythmias. This technical guide provides an in-depth overview of the in-vitro studies of Tiapamil Hydrochloride, focusing on its mechanism of action, experimental protocols, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cardiovascular pharmacology.
Mechanism of Action
In-vitro studies have established that the primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels. This inhibition of calcium influx has been demonstrated in various experimental models, including vascular smooth muscle and cardiac muscle preparations. By blocking the entry of extracellular calcium, Tiapamil modulates key physiological processes such as muscle contraction and cardiac electrophysiology.
Vascular Smooth Muscle Effects
In vascular smooth muscle, the blockade of calcium influx by Tiapamil leads to a reduction in intracellular calcium concentration. This, in turn, inhibits the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle relaxation and vasodilation. Studies have shown that Tiapamil inhibits calcium-induced contractions in a concentration-dependent manner in isolated, potassium-depolarized preparations of rat renal artery, dog coronary artery, and rabbit main pulmonary artery[1]. This vasodilatory effect is the basis for its potential use in conditions such as angina and hypertension.
Cardiac Muscle Effects
In cardiac muscle, Tiapamil's effects are multifaceted. It exerts a negative inotropic action, reducing myocardial contractility by inhibiting the slow inward calcium current during the plateau phase of the cardiac action potential[1][2]. Electrophysiological studies on isolated guinea pig papillary muscles have shown that Tiapamil not only affects the calcium-mediated slow action potentials but also influences the fast sodium inward current and potentially the repolarizing potassium efflux[2]. This suggests a more complex electrophysiological profile compared to more specific calcium channel blockers[2]. Specifically, it has been observed to decrease the upstroke velocity (dV/dtmax) of the action potential while prolonging the plateau phase[2].
Data Presentation
The following tables summarize the quantitative data from in-vitro studies of this compound.
Table 1: Inhibition of Calcium Current (ICa) in Isolated Guinea-Pig Smooth Muscle Cells
| Parameter | Concentration | Reference |
| Threshold for ICa Reduction | 1 µM | [3] |
| Complete Block of ICa | 0.5 mM | [3] |
| Initial Block at Rest (10 µM) | 10% reduction | [3] |
Table 2: Comparative Potency of Tiapamil and Verapamil in Isolated Tissues
| Tissue Type | Relative Potency | Reference |
| Coronary Vascular Smooth Muscle | Tiapamil ≈ Verapamil | [1] |
| Other Arterial Beds (Smooth Muscle) | Verapamil 5-10 times more potent | [1] |
| Cardiac Muscle | Verapamil 5-10 times more potent | [1] |
Table 3: Electrophysiological Effects on Guinea Pig Papillary Muscle Action Potential
| Parameter | Effect of Tiapamil | Reference |
| Upstroke Velocity (dV/dtmax) | Decreased | [2] |
| Plateau Phase Duration | Increased | [2] |
Experimental Protocols
This section details the methodologies for key in-vitro experiments used to characterize the pharmacological profile of this compound.
Isolated Artery Contraction Assay
-
Objective: To assess the inhibitory effect of Tiapamil on vasoconstriction.
-
Tissue Preparation: Arteries (e.g., rat aorta, coronary arteries) are dissected, cleaned of connective tissue, and cut into rings (2-4 mm in length).
-
Experimental Setup: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Protocol:
-
The rings are allowed to equilibrate under a resting tension for a specified period.
-
The viability of the smooth muscle is tested by inducing a contraction with a depolarizing agent (e.g., high potassium solution) or a receptor agonist (e.g., phenylephrine).
-
After washout and return to baseline, the rings are incubated with varying concentrations of this compound for a defined period.
-
A concentration-response curve is generated by cumulatively adding the contractile agent in the presence of different concentrations of Tiapamil.
-
The inhibitory effect is quantified by calculating the IC50 value (the concentration of Tiapamil that causes 50% inhibition of the maximum contraction).
-
45Ca2+ Influx Assay in Vascular Smooth Muscle Cells
-
Objective: To directly measure the effect of Tiapamil on calcium influx into vascular smooth muscle cells.
-
Cell Culture: Vascular smooth muscle cells are cultured to confluence in appropriate multi-well plates.
-
Protocol:
-
Cells are washed with a physiological salt solution.
-
Cells are pre-incubated with different concentrations of this compound.
-
Calcium influx is initiated by adding a depolarizing stimulus (e.g., high potassium solution) in the presence of 45Ca2+.
-
After a short incubation period, the influx is terminated by rapidly washing the cells with an ice-cold solution containing a calcium chelator (e.g., EGTA) to remove extracellular 45Ca2+.
-
The cells are then lysed, and the intracellular 45Ca2+ is quantified using a scintillation counter.
-
The inhibitory effect of Tiapamil is determined by comparing the 45Ca2+ influx in treated cells to that in control (untreated) cells.
-
Cardiac Electrophysiology in Isolated Papillary Muscle
-
Objective: To investigate the effects of Tiapamil on the cardiac action potential.
-
Tissue Preparation: Papillary muscles are dissected from the ventricles of a suitable animal model (e.g., guinea pig).
-
Experimental Setup: The muscle is placed in a tissue bath and superfused with a physiological solution at 37°C. One end of the muscle is fixed, and the other is attached to a force transducer. The muscle is stimulated at a constant frequency using platinum electrodes. Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl.
-
Protocol:
-
A stable baseline action potential is recorded.
-
The preparation is then superfused with solutions containing increasing concentrations of this compound.
-
Changes in action potential parameters, such as resting membrane potential, action potential amplitude, duration at different levels of repolarization (APD50, APD90), and the maximum rate of depolarization (dV/dtmax), are recorded and analyzed.
-
To study the effects on slow, calcium-dependent action potentials, the preparation can be partially depolarized with a high potassium solution to inactivate fast sodium channels before the application of Tiapamil.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Tiapamil in vascular smooth muscle.
Caption: Experimental workflow for isolated artery contraction assay.
Caption: Effect of Tiapamil on cardiac myocyte action potential and contractility.
Conclusion
The in-vitro data for this compound characterize it as a calcium channel blocker with significant effects on both vascular smooth muscle and cardiac tissue. Its ability to induce vasodilation and modulate cardiac electrophysiology underscores its therapeutic potential. However, the available quantitative data, particularly regarding its potency (IC50 values) in various functional assays, is not as extensively documented as for other calcium channel blockers like verapamil. Further in-vitro studies are warranted to fully elucidate its concentration-dependent effects and to provide a more comprehensive quantitative comparison with other agents in its class. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations. The visualizations of its mechanism of action and experimental workflows serve as a clear and concise summary for researchers in the field.
References
- 1. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioelectrical and mechanical effects of tiapamil (Ro 11-1781) on isolated guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiapamil reduces the calcium inward current of isolated smooth muscle cells. Dependence on holding potential and pulse frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of Tiapamil Hydrochloride on Vascular Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Tiapamil Hydrochloride on vascular smooth muscle. This compound is a calcium channel blocker belonging to the phenylalkylamine class, recognized for its vasodilatory properties. This document details its mechanism of action, impact on key signaling pathways, and summarizes quantitative data from pertinent studies. It also provides detailed experimental protocols for key assays used to characterize its vascular effects.
Core Mechanism of Action: Inhibition of L-Type Calcium Channels
This compound's primary effect on vascular smooth muscle is the inhibition of L-type voltage-gated calcium channels (VGCCs).[1][2] This action impedes the influx of extracellular calcium (Ca2+) into the vascular smooth muscle cells (VSMCs), a critical step in the initiation and maintenance of muscle contraction.[3] By blocking these channels, this compound leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a subsequent decrease in blood pressure.[2]
The inhibitory effect of Tiapamil is concentration-dependent, and it demonstrates a competitive antagonism with calcium ions.[2] Studies have shown that increasing the extracellular calcium concentration can overcome the inhibitory effects of Tiapamil.[2] While its primary target is the L-type calcium channel, like other phenylalkylamines, its binding is state-dependent, showing a higher affinity for open and inactivated channels.[3]
Signaling Pathways in Vascular Smooth Muscle Contraction and Modulation by Tiapamil
The contraction of vascular smooth muscle is a complex process regulated by multiple signaling pathways. Tiapamil, by modulating the primary signal of intracellular calcium, intersects with these pathways at a critical juncture.
Calcium-Calmodulin-Myosin Light Chain Kinase Pathway
The canonical pathway for vascular smooth muscle contraction is initiated by an increase in intracellular Ca2+. This calcium binds to calmodulin (CaM), and the resulting Ca2+-CaM complex activates myosin light chain kinase (MLCK).[4] Activated MLCK then phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20), which enables the interaction between actin and myosin filaments, leading to cross-bridge cycling and muscle contraction.[4] By blocking the initial influx of Ca2+, Tiapamil directly attenuates the activation of this entire cascade.
Protein Kinase C (PKC) Pathway
Protein Kinase C (PKC) represents a calcium-sensitizing pathway in vascular smooth muscle.[5][6] Agonists can stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores (sarcoplasmic reticulum), while DAG activates PKC.[5] Activated PKC can enhance contraction through several mechanisms, including the phosphorylation of CPI-17, which inhibits myosin light chain phosphatase (MLCP), thereby increasing the level of phosphorylated MLC for a given Ca2+ concentration.[5][7] Although no direct studies on Tiapamil's effect on PKC activity were found, by reducing the overall intracellular Ca2+ concentration, Tiapamil likely modulates the activity of calcium-dependent PKC isoforms.
Endothelium-Mediated Vasodilation
The vascular endothelium plays a crucial role in regulating vascular tone by producing vasodilators such as nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF).[8][9] The synthesis of NO by endothelial nitric oxide synthase (eNOS) is a calcium-dependent process.[10] While direct studies on Tiapamil's effect on endothelial NO production are limited, other calcium channel blockers have been shown to enhance eNOS expression.[10] By influencing calcium dynamics in endothelial cells, Tiapamil may also modulate the production of these endothelium-derived relaxing factors, contributing to its overall vasodilatory effect.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data on the effects of this compound on vascular smooth muscle and related hemodynamic parameters.
Table 1: Hemodynamic Effects of this compound in Humans
| Parameter | Route of Administration | Dose | Change from Baseline | Reference |
| Diastolic Blood Pressure | Intravenous | Primed-constant infusion | Decreased | [11] |
| Systemic Vascular Resistance | Intravenous | Primed-constant infusion | Decreased | [11] |
| Splanchnic Vascular Resistance | Intravenous | Primed-constant infusion | Decreased | [11] |
| Cardiac Output | Intravenous | Primed-constant infusion | Increased | [11] |
Table 2: Comparative Potency of Tiapamil and Verapamil in Isolated Vascular Preparations
| Vascular Bed | Species | Agonist | Relative Potency | Reference |
| Coronary Artery | Dog | K+ depolarization | Tiapamil ≈ Verapamil | [2] |
| Renal Artery | Rat | K+ depolarization | Verapamil 5-10x more potent | [2] |
| Main Pulmonary Artery | Rabbit | K+ depolarization | Verapamil 5-10x more potent | [2] |
Table 3: IC50 Values of Various Calcium Channel Blockers on Vascular Smooth Muscle
| Drug | Preparation | Agonist | IC50 (µM) | Reference |
| Verapamil | Human vasa vasorum | K+ (62 mM) | ~0.55 | [12] |
| Nifedipine (B1678770) | Human vasa vasorum | K+ (62 mM) | ~0.017 | [12] |
| Diltiazem (B1670644) | Not specified | Not specified | 6.6 ± 2.8 | [13] |
| Verapamil | Rat aortic smooth muscle cells (inhibition of Ang II-induced growth) | Angiotensin II | 3.5 ± 0.3 | [13] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on vascular smooth muscle.
Isometric Tension Recording in Isolated Arterial Rings
This protocol is used to measure the contractile and relaxant responses of isolated arteries to pharmacological agents.
Experimental Workflow:
Detailed Steps:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., rat, rabbit) and carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery). Place the artery in cold physiological salt solution (PSS).
-
Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissue. Cut the artery into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings on two fine wires or pins in the chamber of a wire myograph.[14] One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel.
-
Equilibration: Equilibrate the rings in PSS at 37°C, bubbled with 95% O2 and 5% CO2, for at least 60 minutes, with periodic washing.
-
Normalization: Stretch the vessel rings to their optimal resting tension, which is determined by constructing a length-tension curve for each vessel type. This ensures maximal and reproducible contractile responses.
-
Viability and Endothelium Integrity Check: Assess the viability of the rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl). To check for endothelium integrity, pre-contract the rings with an agonist like phenylephrine (B352888) and then add an endothelium-dependent vasodilator such as acetylcholine.
-
Drug Application: After washing and re-equilibration, pre-contract the rings with an appropriate agonist. Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to generate a concentration-response curve.
-
Data Acquisition: Record the changes in isometric tension using a data acquisition system. The relaxation is typically expressed as a percentage of the pre-contraction induced by the agonist.
Whole-Cell Voltage Clamp Electrophysiology
This technique is used to measure the ion currents across the membrane of a single vascular smooth muscle cell, allowing for the direct assessment of Tiapamil's effect on calcium channel activity.
Experimental Workflow:
Detailed Steps:
-
Cell Isolation: Isolate single vascular smooth muscle cells from an artery by enzymatic digestion.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an appropriate internal solution.
-
Seal Formation: Under a microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.[15]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[15][16]
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to activate voltage-gated calcium channels and record the resulting inward calcium currents.
-
Drug Perfusion: Perfuse the recording chamber with an external solution containing various concentrations of this compound.
-
Data Recording and Analysis: Record the calcium currents before, during, and after the application of Tiapamil. Analyze the data to determine the effect of the drug on the current amplitude and kinetics.
45Ca2+ Influx Assay
This radioisotope assay is used to directly measure the influx of calcium into a population of cultured vascular smooth muscle cells.
Experimental Workflow:
References
- 1. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invited review: regulation of myosin phosphorylation in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho kinase and protein kinase C involvement in vascular smooth muscle myofilament calcium sensitization in arteries from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelium-derived hyperpolarizing factor and endothelium-dependent relaxations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model [frontiersin.org]
- 11. Comparative effects of verapamil, tiapamil, diltiazem and nifedipine on systemic and splanchnic hemodynamics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reprocell.com [reprocell.com]
- 15. homepages.gac.edu [homepages.gac.edu]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Early Research on Tiapamil: A Technical Guide to its Calcium Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil (B1196470), a homoveratrylamine derivative, emerged from early research as a notable calcium antagonist with a pharmacological profile that distinguished it from other calcium channel blockers of its time, such as verapamil.[1][2] This technical guide provides an in-depth overview of the foundational research that characterized Tiapamil's mechanism of action, its physiological effects, and the experimental frameworks used to elucidate its properties. The focus is on the core data and methodologies from seminal in vitro and in vivo studies.
Core Mechanism of Action: Calcium Antagonism
Early investigations firmly established Tiapamil as a calcium antagonist, demonstrating its ability to inhibit calcium-dependent processes in both vascular smooth muscle and cardiac muscle.[1][2] The primary mechanism identified was the concentration-dependent inhibition of calcium influx through voltage-gated L-type calcium channels.[3]
Key Evidence for Calcium Antagonism:
-
Inhibition of Calcium-Induced Contractions: In isolated, potassium-depolarized preparations of various arteries, including rat renal artery, dog coronary artery, and rabbit main pulmonary artery, Tiapamil effectively inhibited contractions induced by the addition of calcium. This inhibition was competitive, as it could be overcome by increasing the extracellular calcium concentration.[1][2]
-
Reduction of 45Ca Influx: Direct evidence of Tiapamil's action on calcium entry was provided by studies showing its ability to reduce the influx of radioactive calcium (45Ca) into potassium-depolarized vascular smooth muscle cells.[1][2]
-
Inhibition of Slow Calcium-Mediated Potentials: In partially depolarized guinea-pig papillary muscles, where electrical stimulation in the presence of isoprenaline evokes slow-rising action potentials dependent on calcium influx, Tiapamil demonstrated a clear inhibitory effect.[1][2] This effect was also antagonized by elevating the extracellular calcium concentration.[1][2]
The following diagram illustrates the fundamental mechanism of Tiapamil's action on vascular smooth muscle.
Caption: Tiapamil's primary mechanism of action.
Quantitative Data from Early Studies
The following tables summarize the key quantitative findings from early research on Tiapamil, focusing on its effects on vascular and cardiac tissues, as well as its hemodynamic impact.
Table 1: In Vitro Potency and Selectivity of Tiapamil
| Parameter | Tissue/Preparation | Species | Effect | Quantitative Data | Reference |
| Relative Potency vs. Verapamil | Coronary Vascular Smooth Muscle | Dog | Inhibition of Ca²⁺-induced contraction | Approximately equal potency | [1][2] |
| Other Arterial Beds (e.g., Renal) | Rat | Inhibition of Ca²⁺-induced contraction | Verapamil is 5-10 times more potent | [1][2] | |
| Cardiac Muscle (Atria, Papillary Muscle) | Guinea Pig, Cat | Decrease in contractile force | Verapamil is 5-10 times more potent | [1][2] | |
| Calcium Inward Current (ICa) Inhibition | Isolated Smooth Muscle Cells (Urinary Bladder) | Guinea Pig | Reduction of ICa | Threshold: 1 µM; Complete Block: 0.5 mM | [3] |
Table 2: Hemodynamic Effects of Tiapamil in Humans
| Parameter | Route | Dose | Patient Population | % Change / Effect | Reference |
| Mean Arterial Pressure (MAP) | Oral | 600 mg (single dose) | Essential Hypertension | ↓ 14% (1 hour post-dose) | [4] |
| Oral | ~980 mg/day (chronic) | Essential Hypertension | ↓ 11% (at rest) | [4] | |
| Intravenous | 1 mg/kg loading dose + 50 µg/kg/min infusion | Mild Essential Hypertension | Significant decrease | [5] | |
| Oral | 450 mg (single dose) | Elderly Hypertensive | ↓ from 171/98 to 159/90 mmHg | [6] | |
| Total Peripheral Resistance (TPR) | Oral | 600 mg (single dose) | Essential Hypertension | ↓ 21% (1 hour post-dose) | [4] |
| Cardiac Output (CO) / Cardiac Index (CI) | Oral | 600 mg (single dose) | Essential Hypertension | ↑ 11% (1 hour post-dose) | [4] |
| Intravenous | 1-1.5 mg/kg loading dose | Coronary Artery Disease | Significant increase | [7] | |
| Heart Rate (HR) | Oral | 600 mg (single dose) | Essential Hypertension | ↑ 7% (1 hour post-dose) | [4] |
| Intravenous | 1 mg/kg loading dose + 50 µg/kg/min infusion | Mild Essential Hypertension | Significant decrease | [5] | |
| P-R Interval | Intravenous | 1 mg/kg | Mild Essential Hypertension | Transient, significant increase | [5] |
Table 3: Electrophysiological Effects of Tiapamil in Humans
| Parameter | Dose | Effect | Reference |
| P-R Interval | 1 mg/kg (IV) | Significant prolongation | [8] |
| A-H Interval | 1 mg/kg (IV) | Significant lengthening | [8] |
| QRS, P-A, H-V Intervals | 1 mg/kg (IV) | Unchanged | [8] |
| R-R Interval | 1 mg/kg (IV) | Significantly shortened | [8] |
| Antegrade Wenckebach Point | 1 mg/kg (IV) | Significantly lowered | [8] |
| Effective Refractory Periods (Atrium, AV Node, Ventricle) | 1 mg/kg (IV) | No significant effect | [8] |
| Corrected Sinus Node Recovery Time | 1 mg/kg (IV) | Unchanged | [8] |
| Sinoatrial Conduction Time | 1 mg/kg (IV) | Unchanged | [8] |
| V-A Conduction Interval | 1 mg/kg (IV) | Prolonged | [8] |
Experimental Protocols from Early Research
The following sections detail the methodologies employed in the key experiments that characterized Tiapamil's effects.
Protocol 1: Inhibition of Calcium-Induced Contractions in Isolated Arteries
-
Objective: To assess the calcium antagonistic activity of Tiapamil on vascular smooth muscle.
-
Preparation:
-
Helical strips of arteries (e.g., rat renal artery, dog coronary artery, rabbit main pulmonary artery) were prepared and mounted in organ baths.[1][2]
-
The organ baths contained a physiological salt solution, aerated with a gas mixture (e.g., 95% O₂, 5% CO₂) and maintained at a constant temperature (e.g., 37°C).
-
-
Depolarization:
-
The arterial strips were depolarized by replacing the normal physiological salt solution with a high-potassium solution (e.g., replacing NaCl with KCl). This depolarization opens voltage-gated calcium channels.[1][2]
-
The preparations were incubated in a calcium-free, high-potassium solution to abolish spontaneous contractions.
-
-
Experimental Procedure:
-
Cumulative concentration-response curves to calcium chloride were obtained to establish a baseline contractile response.
-
The tissues were then incubated with various concentrations of Tiapamil for a specified period.
-
The concentration-response curves to calcium chloride were repeated in the presence of Tiapamil.
-
-
Data Analysis: The inhibitory effect of Tiapamil was quantified by the rightward shift of the calcium concentration-response curve, allowing for the determination of its antagonistic potency.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for isolated artery assays.
Protocol 2: Measurement of 45Ca Influx in Vascular Smooth Muscle
-
Objective: To directly measure the effect of Tiapamil on calcium entry into vascular smooth muscle cells.
-
Preparation: Isolated arterial tissue (e.g., rabbit main pulmonary artery) was used.[1][2]
-
Experimental Procedure:
-
The tissue was first incubated in a physiological salt solution.
-
The tissue was then transferred to a depolarizing high-potassium solution containing radioactive 45Ca, with or without Tiapamil, for a defined period.
-
Following the incubation with 45Ca, the tissue was washed with a cold, calcium-free solution containing a chelating agent (e.g., EDTA) to remove extracellularly bound 45Ca.
-
The tissue was then dissolved, and the amount of intracellular 45Ca was determined by liquid scintillation counting.
-
-
Data Analysis: The 45Ca influx was calculated and compared between the control (no Tiapamil) and Tiapamil-treated groups to determine the percentage of inhibition.
Protocol 3: Recording of Slow Calcium-Mediated Potentials in Papillary Muscle
-
Objective: To evaluate the effect of Tiapamil on the slow inward calcium current in cardiac muscle.
-
Preparation: Papillary muscles were isolated from guinea-pig hearts and mounted in an organ bath superfused with a physiological salt solution.[1][2]
-
Experimental Procedure:
-
The muscle was partially depolarized using a solution with an elevated potassium concentration to inactivate fast sodium channels.
-
Isoprenaline was added to the superfusion solution to enhance the slow calcium current.
-
The muscle was electrically stimulated to elicit action potentials.
-
The slow-rising action potentials, which are dependent on calcium influx, were recorded using intracellular microelectrodes.
-
Tiapamil was then added to the superfusate, and the changes in the characteristics of the slow action potentials (e.g., amplitude, rate of rise) were recorded.
-
-
Data Analysis: The inhibitory effect of Tiapamil was assessed by the reduction in the amplitude and upstroke velocity of the slow action potentials.
Protocol 4: Human Electrophysiology Study with His Bundle Recordings
-
Objective: To determine the electrophysiological effects of intravenous Tiapamil in humans.
-
Patient Population: Patients undergoing cardiac catheterization for diagnostic purposes.[8]
-
Procedure:
-
Standard electrophysiological catheters were positioned in the heart to record the intracardiac electrograms, including the His bundle electrogram.
-
Baseline electrophysiological parameters were measured during sinus rhythm and in response to programmed atrial and ventricular pacing. These parameters included the P-A, A-H, and H-V intervals, as well as refractory periods of the atrium, AV node, and ventricle.[8]
-
Tiapamil (e.g., 1 mg/kg) was administered intravenously over a slow infusion.[8]
-
After a specified time (e.g., 20 minutes), the full electrophysiological study was repeated.[8]
-
-
Data Analysis: The pre- and post-Tiapamil electrophysiological parameters were compared to determine the drug's effects on cardiac conduction and refractoriness.
The logical flow of the human electrophysiology study is depicted below.
Caption: Workflow of a clinical electrophysiology study.
Signaling Pathways
The early research on Tiapamil primarily focused on its direct interaction with L-type calcium channels. The understanding of the downstream signaling consequences was largely inferred from the physiological outcomes. The central signaling event blocked by Tiapamil is the increase in intracellular calcium concentration that is initiated by membrane depolarization. This blockage prevents the calcium-dependent signaling cascades that lead to muscle contraction.
The following diagram illustrates the simplified signaling pathway affected by Tiapamil in a vascular smooth muscle cell.
Caption: Tiapamil's impact on the smooth muscle contraction pathway.
Conclusion
The early research on Tiapamil characterized it as a calcium antagonist with a notable, albeit less potent in some tissues, profile compared to verapamil. It demonstrated a degree of preference for coronary vascular smooth muscle. The foundational in vitro and in vivo studies provided a clear picture of its mechanism of action—the blockade of L-type calcium channels—and its consequent physiological effects, including vasodilation, reduced cardiac contractility, and specific alterations in cardiac electrophysiology. These early findings established the basis for its clinical investigation and use in cardiovascular diseases such as hypertension and angina pectoris. This guide serves as a comprehensive summary of that seminal work for the modern researcher.
References
- 1. Pharmacokinetics and hemodynamic effects of tiapamil: exercise performance, thallium stress scintigraphy, and radionuclide ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiapamil reduces the calcium inward current of isolated smooth muscle cells. Dependence on holding potential and pulse frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and long-term hemodynamic effects of tiapamil at rest and during exercise in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effect of tiapamil, a calcium antagonist. Double-blind placebo crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a new calcium antagonist, tiapamil, in hypertension of the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute hemodynamic effects of intravenous tiapamil in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiology of tiapamil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiapamil Hydrochloride: A Technical Guide for Antianginal Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiapamil hydrochloride is a calcium channel blocker of the verapamil (B1683045) class with noteworthy antianginal properties. It exerts its therapeutic effects primarily by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This comprehensive technical guide provides an in-depth overview of this compound's mechanism of action, pharmacokinetics, and pharmacodynamics, with a specific focus on its application in antianginal research. Detailed summaries of quantitative data from clinical trials, methodologies for key experiments, and visualizations of relevant signaling pathways are presented to support further investigation and drug development efforts in the field of cardiovascular medicine.
Introduction
Angina pectoris, a cardinal symptom of ischemic heart disease, results from an imbalance between myocardial oxygen supply and demand. Pharmacological interventions aim to redress this imbalance by either increasing oxygen supply or decreasing oxygen demand. This compound, a calcium channel antagonist, has demonstrated efficacy in the management of angina.[1] This document serves as a technical resource for researchers, consolidating critical data and methodologies related to the investigation of Tiapamil's antianginal effects.
Mechanism of Action
Tiapamil's primary mechanism of action is the blockade of voltage-gated L-type calcium channels in cell membranes.[2] This inhibition of calcium influx has distinct and significant effects on both vascular smooth muscle and cardiac tissue, which collectively contribute to its antianginal properties.
-
Vascular Smooth Muscle: By blocking calcium entry into vascular smooth muscle cells, Tiapamil leads to vasodilation, particularly in arterial resistance vessels. This systemic vasodilation reduces systemic vascular resistance and, consequently, arterial blood pressure. The reduction in afterload decreases the workload on the heart, thereby lowering myocardial oxygen demand.[3]
-
Cardiac Muscle: In cardiac myocytes, Tiapamil's blockade of calcium channels leads to a negative inotropic effect (decreased contractility) and a negative chronotropic effect (decreased heart rate).[2] These actions further reduce myocardial oxygen consumption.
-
Coronary Vasodilation: Tiapamil also promotes the dilation of coronary arteries, which can increase myocardial oxygen supply.[2]
Signaling Pathway of this compound in Vascular Smooth Muscle
Caption: Tiapamil blocks L-type calcium channels, reducing smooth muscle contraction and causing vasodilation.
Signaling Pathway of this compound in Cardiomyocytes
Caption: Tiapamil's action on cardiomyocytes reduces contractility and heart rate.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic profile of Tiapamil is crucial for designing effective research protocols.
| Parameter | Value/Description | Citation |
| Metabolism | Appears to undergo saturable intestinal wall or hepatic elimination. | [3] |
| Drug Interactions | May impair digoxin (B3395198) clearance. | [4] |
| Hemodynamic Effects | Reduces rate-pressure product, mean arterial pressure, and peripheral vascular resistance. Increases ejection fraction, cardiac index, and stroke volume index. | [3] |
Clinical Efficacy in Angina Pectoris: Quantitative Data
Multiple clinical trials have evaluated the efficacy of Tiapamil in patients with stable angina. The following tables summarize key quantitative findings.
Table 4.1: Effects of Tiapamil on Exercise Tolerance
| Study Population | Dosage | Change in Exercise Duration | Citation |
| 10 patients with chronic stable angina | 600 mg (single oral dose) | Increased from 327 ± 41 s to 399 ± 49 s (p < 0.01) | [5] |
| 10 patients with chronic stable angina | 800 mg (single oral dose) | Increased from 314 ± 39 s to 416 ± 49 s (p < 0.001) | [5] |
| 10 patients with stable exertional angina | Not specified | Increased from 312 s to 399 s (at 1 hour post-dose) | [6] |
| 24 patients with chronic stable angina | 300 mg thrice daily for 2 weeks | Mean exercise time to angina increased from 6.4 min to 9.7 min | [7] |
Table 4.2: Effects of Tiapamil on Myocardial Ischemia
| Study Population | Dosage | Change in Time to 1mm ST-Segment Depression | Citation |
| 10 patients with chronic stable angina | 600 mg (single oral dose) | Increased from 240 ± 41 s to 300 ± 48 s (p < 0.02) | [5] |
| 9 patients with chronic stable angina | 800 mg (single oral dose) | Increased from 206 ± 35 s to 272 ± 51 s (p < 0.01) | [5] |
Table 4.3: Hemodynamic Effects of Tiapamil in Patients with Acute Myocardial Infarction
| Parameter | Before Tiapamil (mean ± SD) | After Tiapamil (mean ± SD) | Citation |
| Heart Rate (beats/min) | 83 ± 20 | 74 ± 19 | [8] |
| Arterial Pressure (mmHg) | 128 ± 22 / 87 ± 14 | 118 ± 16 / 74 ± 11 | [8] |
| Rate-Pressure Product | 10,695 ± 3492 | 8800 ± 2550 | [8] |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 1732 ± 351 | 1400 ± 350 | [8] |
| Stroke Volume Index (ml/m²) | 34.7 ± 12.1 | 41.6 ± 12.0 | [8] |
| Left Ventricular Ejection Fraction (%) | 50.1 ± 14.8 | 56.4 ± 17.4 (at 24 hr) | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following sections outline protocols for key experiments cited in Tiapamil research.
Clinical Experimental Protocols
This protocol is designed to assess the effect of Tiapamil on exercise tolerance and myocardial ischemia in patients with stable angina.
Caption: Workflow for assessing antianginal efficacy using treadmill exercise testing.
Methodology:
-
Patient Selection: Patients with a documented history of chronic stable angina and a positive exercise treadmill test are recruited.
-
Baseline Test: A symptom-limited maximal treadmill exercise test is performed according to a standardized protocol (e.g., the Bruce protocol). Continuous 12-lead electrocardiogram (ECG) and blood pressure are monitored throughout.
-
Drug Administration: Patients are randomized to receive a single oral dose of this compound (e.g., 600 mg or 800 mg) or a matching placebo in a double-blind, crossover design.[5]
-
Post-Treatment Test: The exercise treadmill test is repeated at a specified time after drug administration (e.g., 1-2 hours) to coincide with peak plasma concentrations.[6]
-
Data Collection: Key parameters recorded include total exercise duration, time to the onset of angina, and time to the development of 1 mm ST-segment depression. Heart rate and blood pressure are recorded at rest, at the end of each exercise stage, and at peak exercise.
-
Data Analysis: The pre- and post-drug administration values for the collected parameters are compared using appropriate statistical methods (e.g., paired t-test).
This non-invasive imaging technique is used to assess regional myocardial perfusion before and after Tiapamil administration.[9]
Methodology:
-
Patient Preparation: Patients are instructed to fast for at least 4 hours prior to the study.
-
Rest Imaging: A baseline set of images is acquired following the intravenous injection of Thallium-201 at rest.
-
Exercise Stress: The patient undergoes a symptom-limited treadmill exercise test as described above.
-
Stress Injection: At peak exercise, a second dose of Thallium-201 is injected intravenously.
-
Stress Imaging: Imaging is initiated shortly after the completion of exercise.
-
Image Analysis: The rest and stress images are compared to identify areas of reversible ischemia, which appear as perfusion defects on the stress images that are not present on the rest images. The effect of Tiapamil on the extent and severity of these defects is evaluated.
This procedure is employed to evaluate the effect of Tiapamil on left ventricular function.[3]
Methodology:
-
Radiolabeling: The patient's red blood cells are labeled in vitro or in vivo with Technetium-99m.
-
Gated Acquisition: ECG-gated images of the heart are acquired at rest to determine baseline left ventricular ejection fraction (LVEF), and end-systolic and end-diastolic volumes.
-
Drug Administration: Tiapamil is administered intravenously or orally.
-
Post-Drug Acquisition: Gated images are acquired again after drug administration to assess changes in ventricular function.
-
Exercise Study (Optional): The protocol can be combined with exercise to evaluate ventricular function under stress.
Preclinical Experimental Protocols
This assay is used to determine the direct effect of Tiapamil on vascular tone.[2]
Methodology:
-
Tissue Preparation: Rings of a suitable artery (e.g., rat renal artery, dog coronary artery) are dissected and mounted in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂ at 37°C.
-
Depolarization: The arterial rings are depolarized by increasing the potassium concentration in the bath solution (e.g., to 50 mM KCl).
-
Calcium-Induced Contraction: Cumulative concentration-response curves to calcium chloride are generated in the depolarized tissue.
-
Tiapamil Incubation: The experiment is repeated after incubating the tissue with varying concentrations of this compound.
-
Data Analysis: The inhibitory effect of Tiapamil on calcium-induced contractions is quantified by comparing the concentration-response curves in the presence and absence of the drug.
This experiment directly measures the effect of Tiapamil on calcium entry into vascular smooth muscle cells.[2]
Methodology:
-
Cell Culture: Vascular smooth muscle cells are cultured to confluence.
-
Depolarization: The cells are depolarized using a high-potassium solution.
-
⁴⁵Ca²⁺ Incubation: The cells are incubated with ⁴⁵Ca²⁺ in the presence or absence of Tiapamil for a defined period.
-
Washing: The cells are rapidly washed with a cold, calcium-free solution to remove extracellular ⁴⁵Ca²⁺.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular ⁴⁵Ca²⁺ is quantified using a scintillation counter.
-
Data Analysis: The amount of ⁴⁵Ca²⁺ influx in the presence of Tiapamil is compared to the control condition.
Side Effects and Tolerability
Dose-dependent side effects of Tiapamil are generally mild and tolerable.[5] The most common adverse effects are attributable to its vasodilatory properties and may include headache, flushing, and dizziness.[6][10]
Conclusion
This compound is an effective antianginal agent with a well-defined mechanism of action centered on the blockade of L-type calcium channels. Clinical studies have consistently demonstrated its ability to improve exercise tolerance and reduce myocardial ischemia in patients with stable angina. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Tiapamil and other calcium channel blockers in the management of cardiovascular diseases.
References
- 1. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on capacitative calcium entry in vascular smooth muscle cells by measuring 45CA2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. youtube.com [youtube.com]
- 5. circ.ahajournals.org [circ.ahajournals.org]
- 6. Assessing calcium antagonism on vascular smooth muscle: a comparison of three methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Calcium channel blocker - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Anti-Arrhythmic Properties of Tiapamil
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tiapamil (B1196470) is a calcium channel blocker with demonstrated anti-arrhythmic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the electrophysiological effects, mechanism of action, and clinical and preclinical data supporting the use of Tiapamil in the management of various cardiac arrhythmias. Tiapamil's primary mechanism involves the blockade of L-type calcium channels, leading to a modulation of cardiac conduction, particularly at the atrioventricular (AV) node.[1][4] This document summarizes key quantitative data from various studies, details relevant experimental protocols, and provides visual representations of its mechanism and experimental workflows to facilitate a deeper understanding for research and development professionals.
Mechanism of Action: Calcium Channel Blockade
Tiapamil is classified as a calcium channel blocker, also known as a calcium antagonist.[1][5][6][7] Its primary therapeutic effect in the context of arrhythmias stems from its ability to inhibit the influx of calcium (Ca2+) through L-type (long-acting) voltage-gated calcium channels in cardiac cells.[8] This action has several important consequences for cardiac electrophysiology:
-
Slowing of Atrioventricular (AV) Conduction: The dominant anti-arrhythmic effect of Tiapamil is the slowing of conduction through the AV node.[1][4] By blocking calcium channels, Tiapamil prolongs the A-H interval, which is a measure of AV nodal conduction time.[1][9][10] This effect is particularly beneficial in supraventricular tachycardias that involve the AV node.
-
Negative Chronotropic Effects: By slowing the rate of depolarization in pacemaker cells, particularly in the sinoatrial (SA) and AV nodes, Tiapamil can decrease the heart rate.[11]
-
Negative Inotropic Effects: In cardiac muscle cells (myocytes), the influx of calcium is crucial for excitation-contraction coupling.[6] By reducing this influx, Tiapamil decreases the force of myocardial contraction.[6][11]
-
Vasodilation: Tiapamil also acts on vascular smooth muscle, causing relaxation and vasodilation by inhibiting calcium entry into these cells.[6][11] This leads to a reduction in blood pressure.[3][10][12][13]
The following diagram illustrates the signaling pathway affected by Tiapamil.
Caption: Tiapamil's mechanism of action on L-type calcium channels.
Quantitative Data on Anti-Arrhythmic Efficacy
The anti-arrhythmic effects of Tiapamil have been quantified in several clinical and preclinical studies. The following tables summarize these findings.
Table 1: Electrophysiological Effects in Humans
| Parameter | Dosage | Change | Study Population | Reference |
| P-R Interval | 1 mg/kg or 1.5 mg/kg i.v. | Increased from 153 ms (B15284909) to 168 ms | 26 patients (half with coronary artery disease) | [10] |
| A-H Interval | 1 mg/kg or 1.5 mg/kg i.v. | Increased from 88 ms to 97 ms | 26 patients (half with coronary artery disease) | [10] |
| A-H Interval | 1 mg/kg i.v. | Lengthened | 15 patients | [1] |
| Antegrade Wenckebach Point | 1 mg/kg i.v. | Significantly lowered | 15 patients | [1] |
| V-A Conduction Interval | 1 mg/kg i.v. | Prolonged | 15 patients | [1] |
| Effective Refractory Period of A-V Node | 2 mg/kg i.v. | Lengthened | 6 patients with concealed accessory pathways | [9] |
Table 2: Efficacy in Different Arrhythmia Types
| Arrhythmia Type | Dosage | Efficacy | Study Population | Reference |
| Atrial Fibrillation (AF) | Not specified | Reduced ventricular rate by 54% | 5 patients | [12] |
| Atrial Fibrillation (AF) | Not specified | Reduced A-V conduction by an average of 20% | 10 patients | [2][14] |
| Atrial Premature Beats (APBs) | 1 mg/kg i.v. | Reduced frequency in 3 of 7 patients | 7 patients | [2][14] |
| Ventricular Premature Beats (VPBs) | 1 mg/kg i.v. followed by 50 µg/kg/min infusion | Reduced ectopic beats by 30-50% in 6 of 20 patients | 20 patients | [2][14] |
| Ventricular Premature Complexes (VPCs) | Not specified | Median frequency decreased from 310.5 to 32.5 beats/hour | 15 patients | [12] |
| Ventricular Extrasystoles (VEs) | Not specified | Median VE/sinus beat quotient decreased from 0.125 to 0.0108 | 15 patients | [15] |
| Reentrant Supraventricular Tachycardia | 2 mg/kg i.v. | Terminated arrhythmia in 5 of 5 patients | 6 patients with concealed accessory pathways | [9] |
| Ventricular Fibrillation (VF) during coronary occlusion | 2 mg/kg i.v. (pretreatment) | Prevented VF in 11 of 11 dogs | 28 anesthetized open-chest dogs | [3] |
| Ventricular Fibrillation (VF) during coronary reperfusion | 2 mg/kg i.v. (pretreatment) | Prevented VF in 8 of 9 dogs | 28 anesthetized open-chest dogs | [3] |
Experimental Protocols
Electrophysiological Studies in Humans
Objective: To assess the effects of Tiapamil on the human cardiac conduction system.
Methodology:
-
Patient Selection: Patients undergoing cardiac catheterization for diagnostic purposes were enrolled.[10]
-
Catheter Placement: His bundle recordings were obtained by positioning a catheter across the tricuspid valve. Pacing catheters were placed in the right atrium.
-
Baseline Measurements: Baseline electrophysiological parameters were recorded, including sinus cycle length, P-A, A-H, and H-V intervals, and QRS duration. Atrial pacing was performed to determine the Wenckebach point and effective refractory periods of the atrium and AV node.[1]
-
Drug Administration: Tiapamil was administered intravenously at a specified dose (e.g., 1 mg/kg or 1.5 mg/kg).[1][10]
-
Post-Drug Measurements: Electrophysiological measurements were repeated approximately 10-20 minutes after drug administration to assess for changes in conduction intervals and refractory periods.[1][10]
The following diagram outlines the workflow for these human electrophysiological studies.
Caption: Workflow for human electrophysiological studies of Tiapamil.
In Vivo Model of Coronary Artery Occlusion and Reperfusion in Dogs
Objective: To evaluate the anti-arrhythmic effects of Tiapamil in a model of ischemia- and reperfusion-induced ventricular arrhythmias.[3]
Methodology:
-
Animal Preparation: Anesthetized, open-chest dogs were used for the experiment.
-
Instrumentation: Hemodynamic parameters such as heart rate, blood pressure, and cardiac output were continuously monitored.
-
Grouping: The animals were divided into a control group receiving a physiological solution and a treatment group receiving Tiapamil.
-
Drug Administration: The treatment group was pretreated with an intravenous infusion of Tiapamil (2 mg/kg) over 5 minutes.[3]
-
Coronary Artery Occlusion: The left anterior descending (LAD) coronary artery was ligated for a period of 20 minutes to induce myocardial ischemia. The incidence of ventricular fibrillation was recorded.[3]
-
Reperfusion: The ligature was released to allow for reperfusion of the ischemic myocardium. The incidence of ventricular fibrillation during reperfusion was recorded.
-
Data Analysis: The incidence of ventricular fibrillation during occlusion and reperfusion was compared between the control and Tiapamil-treated groups. Hemodynamic effects were also analyzed.
The following diagram illustrates the workflow for this preclinical animal model.
Caption: Workflow for the in vivo dog model of myocardial ischemia-reperfusion.
Conclusion
Tiapamil demonstrates significant anti-arrhythmic properties, primarily through its action as a calcium channel blocker. Its main electrophysiological effect is the prolongation of AV nodal conduction, making it effective in the management of supraventricular tachycardias.[1][4][9] Additionally, preclinical and clinical data suggest its efficacy in reducing the incidence of ventricular arrhythmias, including those associated with myocardial ischemia and reperfusion.[3][12][15] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Tiapamil and related compounds in the field of cardiac arrhythmia treatment.
References
- 1. Electrophysiology of tiapamil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of cardiac arrhythmias with tiapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic and haemodynamic effects of tiapamil, a new calcium antagonist, during coronary artery occlusion and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium antagonists. Clinical use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 7. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Electrophysiology of tiapamil in concealed accessory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiologic changes after tiapamil in coronary and noncoronary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 12. Antiarrhythmic effect of the calcium antagonist tiapamil (Ro 11-1781) by intravenous administration in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of tiapamil on myocardial performance in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Parenteral tiapamil treatment of arrhythmias in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vasodilation Studies Using Tiapamil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil (B1196470) hydrochloride is a calcium channel blocker recognized for its vasodilatory properties.[1] As a derivative of homoveratrylamine, it exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to relaxation of the blood vessels and a subsequent decrease in blood pressure.[1][2] These characteristics make Tiapamil a subject of interest in cardiovascular research, particularly in the study of hypertension and other vascular diseases.[3][4][5]
This document provides detailed experimental protocols for investigating the vasodilatory effects of Tiapamil hydrochloride using ex vivo, in vitro, and in vivo models. The methodologies are presented to guide researchers in conducting robust and reproducible studies.
Mechanism of Action
Tiapamil is a calcium antagonist that competitively blocks L-type calcium channels in vascular smooth muscle.[1][6] The influx of extracellular calcium is a critical step in the signaling cascade that leads to the contraction of vascular smooth muscle. By inhibiting this influx, Tiapamil disrupts the excitation-contraction coupling, resulting in vasodilation.[1] The reduced intracellular calcium concentration leads to a decrease in the activation of calmodulin and myosin light chain kinase, ultimately preventing the phosphorylation of myosin and the formation of cross-bridges between actin and myosin filaments. This molecular mechanism underlies the relaxation of vascular smooth muscle and the observed antihypertensive effects of Tiapamil.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various experimental models.
Table 1: Ex Vivo Vasodilatory Effects of this compound on Isolated Arteries
| Parameter | Value | Species/Tissue | Pre-contraction Agent | Reference |
| Potency vs. Verapamil | 5-10 times less potent | Dog Coronary Artery | Potassium | [1] |
| Potency vs. Verapamil | 5-10 times less potent | Rabbit Pulmonary Artery | Potassium | [1] |
| Potency vs. Verapamil | Approximately equipotent | Dog Coronary Artery | Potassium | [1] |
Table 2: In Vitro Effects of this compound on Vascular Smooth Muscle Cells
| Parameter | Concentration | Effect | Cell Type | Reference |
| Calcium Influx Inhibition | Not specified | Reduced 45Ca influx | Rabbit pulmonary artery smooth muscle cells | [1] |
Table 3: In Vivo Hemodynamic Effects of this compound
| Parameter | Dose | Route of Administration | Species | Effect | Reference |
| Mean Arterial Pressure | 1 mg/kg followed by 50 µg/kg/min | Intravenous | Human | Significant decrease | [7] |
| Mean Arterial Pressure | ~6 mg/kg | Oral | Human | Antihypertensive effect | [7] |
| Systolic/Diastolic Blood Pressure | 450 mg | Oral | Human (elderly hypertensive) | Decrease from 171/98 mmHg to 159/90 mmHg | [3] |
| Systolic/Diastolic Blood Pressure | 600-1200 mg/day | Oral | Human (hypertensive) | Decrease from 166/105 mmHg to 142/88 mmHg | [4] |
| Mean Arterial Pressure | Dose-dependent | Oral | Rat (spontaneously hypertensive) | Dose-dependent reduction | [2] |
Experimental Protocols
Ex Vivo Vasodilation Study: Isometric Tension Measurement in Isolated Rat Aortic Rings
This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine (B352888).
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1
-
Phenylephrine hydrochloride
-
This compound
-
Acetylcholine (B1216132) chloride
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools (scissors, forceps)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.[8]
-
For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps.
-
-
Mounting and Equilibration:
-
Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Apply a resting tension of 1.5-2.0 g to each ring and allow for an equilibration period of at least 60 minutes.[8] During this time, replace the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with 60 mM KCl.
-
Wash the rings and allow them to return to baseline.
-
Once a stable contraction is achieved, add acetylcholine (1 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.[8] Lack of relaxation confirms successful denudation.
-
Wash the rings and allow them to return to baseline.
-
-
Concentration-Response Curve for this compound:
-
Pre-contract the aortic rings with phenylephrine (1 µM).
-
Once a stable plateau of contraction is reached, cumulatively add this compound to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the phenylephrine-induced pre-contraction.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
In Vitro Study: Patch-Clamp Electrophysiology of L-type Calcium Channels in Vascular Smooth Muscle Cells
This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on L-type calcium currents (ICa,L) in isolated vascular smooth muscle cells (VSMCs).
Materials:
-
Isolated rat aortic smooth muscle cells (enzymatically dispersed)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External (bath) solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 10 BaCl2 (or CaCl2), 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 1 MgCl2, 4 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound stock solution.
Procedure:
-
Cell Preparation:
-
Isolate single VSMCs from rat aorta using established enzymatic digestion protocols.
-
Plate the cells in a recording chamber on the stage of an inverted microscope.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording of L-type Calcium Currents:
-
Hold the membrane potential at -80 mV.
-
Elicit ICa,L by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).[11]
-
Record baseline ICa,L.
-
-
Application of this compound:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record ICa,L in the presence of the drug.
-
To establish a concentration-response relationship, apply increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of ICa,L before and after the application of this compound.
-
Calculate the percentage of inhibition of ICa,L at each concentration.
-
Plot the concentration-inhibition curve and determine the IC50 value.
-
In Vivo Vasodilation Study: Blood Pressure Measurement in Rats
This protocol outlines the measurement of blood pressure in anesthetized rats to evaluate the in vivo vasodilatory and antihypertensive effects of this compound.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine and xylazine)
-
Pressure transducer and data acquisition system
-
Catheter for cannulation (e.g., polyethylene (B3416737) tubing)
-
Heparinized saline
-
This compound solution for injection
-
Surgical instruments
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Ensure a stable plane of anesthesia throughout the experiment.
-
-
Surgical Procedure and Cannulation:
-
Make a midline incision in the neck to expose the carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Insert a heparinized saline-filled catheter into the carotid artery and secure it with surgical silk.
-
Connect the catheter to a pressure transducer to record arterial blood pressure.
-
For intravenous drug administration, cannulate the jugular vein.
-
-
Stabilization and Baseline Measurement:
-
Allow the animal to stabilize for at least 30 minutes after the surgical procedure.
-
Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP).
-
-
Administration of this compound:
-
Administer this compound intravenously or intraperitoneally. A starting dose can be extrapolated from human studies (e.g., 1-6 mg/kg) and optimized based on pilot experiments.[7]
-
Administer a vehicle control (e.g., saline) to a separate group of animals.
-
-
Blood Pressure Monitoring:
-
Continuously record blood pressure for a defined period after drug administration to observe the onset, magnitude, and duration of the hypotensive effect.
-
-
Data Analysis:
-
Calculate the change in MAP, SBP, and DBP from baseline at various time points after drug administration.
-
Compare the blood pressure changes in the Tiapamil-treated group with the vehicle-treated group.
-
A dose-response study can be performed by administering increasing doses of this compound.
-
Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Workflow for ex vivo vasodilation studies using isolated aortic rings.
Caption: Logical relationship between the mechanism and experimental outcomes of Tiapamil.
References
- 1. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Effect of calcium entry blockers on blood pressure and vasoconstrictor responses to alpha-1 adrenoceptor stimulation in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a new calcium antagonist, tiapamil, in hypertension of the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelium-independent vasorelaxation by the selective alpha estrogen receptor agonist propyl pyrazole triol in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effect of tiapamil from ambulatory and clinic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of calcium channels responsible for phenylephrine-induced contraction in rat aorta 3 days after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Low-voltage-activated calcium current in rat aorta smooth muscle cells in primary culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Tiapamil Hydrochloride in Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil (B1196470) hydrochloride is a calcium channel blocker belonging to the phenylalkylamine class, known for its effects on the cardiovascular system. In cardiovascular research, isolated heart preparations, such as the Langendorff system, provide a powerful ex vivo model to study the direct effects of pharmacological agents on cardiac function, independent of systemic neural and hormonal influences. These application notes provide a detailed protocol for investigating the effects of Tiapamil Hydrochloride on cardiac parameters in an isolated heart preparation.
Tiapamil acts as a calcium antagonist, inhibiting the influx of calcium ions into cardiac muscle and vascular smooth muscle cells. This action leads to a reduction in myocardial contractility (negative inotropy), a decrease in heart rate (negative chronotropy), and vasodilation of coronary and peripheral arteries.[1] In isolated heart preparations, Tiapamil has been shown to decrease contractile force, reduce heart rate, and increase coronary flow.[1]
Data Presentation
The following table summarizes the expected dose-dependent effects of this compound on key cardiac parameters in an isolated rat heart preparation. The values presented are representative and may vary depending on the specific experimental conditions.
| Tiapamil HCl Concentration (µM) | Heart Rate (beats/min) | Left Ventricular Developed Pressure (LVDP, mmHg) | Coronary Flow (mL/min) |
| Baseline (Control) | 280 ± 15 | 100 ± 8 | 12 ± 1.5 |
| 0.1 | 270 ± 14 | 92 ± 7 | 13 ± 1.6 |
| 1 | 255 ± 12 | 80 ± 6 | 15 ± 1.8 |
| 10 | 230 ± 10 | 65 ± 5 | 18 ± 2.0 |
| 100 | 205 ± 9 | 45 ± 4 | 22 ± 2.2 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water and Dimethyl Sulfoxide (DMSO). For isolated heart perfusion, it is recommended to prepare a stock solution in deionized water or the perfusion buffer (e.g., Krebs-Henseleit buffer) to avoid the potential cardiac effects of DMSO.
-
Materials:
-
This compound powder
-
Sterile, deionized water or Krebs-Henseleit buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a known volume of sterile, deionized water or Krebs-Henseleit buffer to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Prepare fresh serial dilutions from the stock solution to achieve the desired final concentrations in the perfusate.
-
Langendorff Isolated Heart Perfusion Protocol
This protocol describes the isolation and perfusion of a rat heart using the Langendorff apparatus to study the effects of this compound.
-
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic: Sodium pentobarbital (B6593769) (60 mg/kg, intraperitoneal injection)
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal injection)
-
Krebs-Henseleit Buffer (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. The buffer should be freshly prepared, filtered, and gassed continuously with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.
-
Langendorff Apparatus: Including a water-jacketed heart chamber, aortic cannula, perfusion reservoir, and pressure transducer.
-
Surgical Instruments: Scissors, forceps, hemostats.
-
Data Acquisition System: To record cardiac parameters.
-
-
Procedure:
-
Animal Preparation: Anesthetize the rat with sodium pentobarbital and administer heparin.
-
Heart Excision: Once the animal is deeply anesthetized (unresponsive to pedal reflex), perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula with a surgical suture.
-
Initiation of Perfusion: Start retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg). The heart should resume spontaneous beating.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, monitor and record baseline parameters, including heart rate, left ventricular developed pressure (LVDP), and coronary flow. LVDP can be measured by inserting a fluid-filled balloon connected to a pressure transducer into the left ventricle.
-
Drug Administration: After the stabilization period, switch the perfusion to a buffer containing the desired concentration of this compound.
-
Data Recording: Continuously record all cardiac parameters. Administer increasing concentrations of this compound in a stepwise manner, allowing the heart to reach a steady state at each concentration before proceeding to the next.
-
Washout: After the highest concentration, a washout period with drug-free buffer can be included to assess the reversibility of the drug's effects.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Langendorff Perfusion
Caption: Experimental workflow for isolated heart perfusion.
References
Tiapamil Hydrochloride: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil Hydrochloride is a calcium channel blocker classified as a phenylalkylamine, similar to Verapamil. It exerts its pharmacological effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels. This action leads to vasodilation of arterial smooth muscle and negative inotropic and chronotropic effects on the heart. These properties make Tiapamil a compound of interest for preclinical research in cardiovascular diseases such as hypertension and cardiac arrhythmias.
This document provides detailed application notes and experimental protocols for the use of this compound in common animal models, based on published literature. All quantitative data is summarized for clarity, and key methodologies are described to aid in experimental design.
Data Presentation: Dosage and Efficacy
The following tables summarize reported dosages and efficacy data for this compound in canine and rodent models.
Table 1: this compound Dosage in Canine Models
| Animal Model | Application | Route of Administration | Dosage | Key Findings | Reference |
| Anesthetized Open-Chest Dog | Coronary Artery Occlusion & Reperfusion Arrhythmia | Intravenous (IV) | 2 mg/kg (infused over 5 min) | Pre-treatment prevented ventricular fibrillation during occlusion (0% vs 82% in control) and significantly reduced it during reperfusion (9% vs 77% in control). | [1] |
| Anesthetized Dog | Ventricular Fibrillation during Coronary Occlusion | Intravenous (IV) Infusion | 100 µg/kg/min | Significantly elevated the ventricular fibrillation threshold compared to control (17.5 mA vs 8.6 mA). | |
| Conscious Normotensive & Hypertensive Dog | Cardiovascular Hemodynamics | Oral (PO) | Dose not specified in literature | Dilated arterial vascular bed, increasing coronary and aortic blood flow without depressing myocardial contractile force. | [2] |
Note: While a specific oral dose for Tiapamil in dogs was not identified in the reviewed literature, related calcium channel blockers like Diltiazem are often dosed at 0.5-2 mg/kg PO every 8 hours.
Table 2: this compound Acute Toxicity Data (from related compounds)
As specific LD50 data for this compound was not available in the reviewed literature, data for the structurally and mechanistically similar L-type calcium channel blocker, Verapamil Hydrochloride , is provided below for reference and risk assessment purposes.
| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference |
| Rat | Oral | 108 mg/kg | [3] |
| Mouse | Oral | 163 mg/kg | [3] |
| Rat | Intraperitoneal | 60 mg/kg | [3] |
| Rat | Subcutaneous | 107 mg/kg | [3] |
Disclaimer: The toxicity data presented is for Verapamil Hydrochloride, not this compound. Researchers must conduct their own safety and toxicity assessments for this compound before commencing any in vivo studies.
Signaling Pathway and Mechanism of Action
Tiapamil functions by blocking L-type voltage-gated calcium channels (Cav1.2) located on the plasma membrane of excitable cells, such as vascular smooth muscle cells and cardiomyocytes. This inhibition reduces the influx of Ca2+, a critical second messenger, leading to distinct downstream effects in different tissues.
Caption: Mechanism of action of this compound.
Experimental Workflows and Protocols
A generalized workflow for in vivo pharmacological assessment is presented below, followed by specific, detailed protocols for common animal models used in Tiapamil research.
Caption: Generalized workflow for in vivo animal studies.
Protocol 1: Canine Model of Coronary Artery Occlusion-Reperfusion Arrhythmia
This protocol is designed to assess the antiarrhythmic efficacy of this compound during myocardial ischemia and reperfusion.
1. Animal Model:
-
Species: Mongrel dogs
-
Weight: 10-15 kg
-
Health Status: Healthy, confirmed by veterinary examination. Animals are fasted overnight with free access to water.
2. Anesthesia and Surgical Preparation:
-
Pre-medication: Morphine (1 mg/kg, subcutaneously).
-
Induction: Anesthesia is induced with an intravenous bolus of sodium pentobarbital (B6593769) (e.g., 25-30 mg/kg, to effect).
-
Intubation and Ventilation: Intubate the dog with an endotracheal tube and maintain anesthesia with isoflurane (B1672236) (1.5-2%) in oxygen. Ventilate mechanically to maintain normal blood gas levels.
-
Catheterization: Place catheters in the femoral artery for blood pressure monitoring and in the femoral vein for drug administration and fluid maintenance (e.g., physiological saline).
-
Surgical Procedure:
-
Perform a left thoracotomy at the 5th intercostal space to expose the heart.
-
Create a pericardial cradle to support the heart.
-
Dissect the left anterior descending (LAD) coronary artery free from the surrounding tissue, distal to the first diagonal branch.
-
Place a silk ligature around the isolated segment of the LAD for later occlusion.
-
Attach ECG leads for continuous monitoring.
-
3. Experimental Protocol:
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery, ensuring stable hemodynamics (blood pressure, heart rate).
-
Grouping:
-
Control Group: Receives vehicle (e.g., physiological saline).
-
Tiapamil Group: Receives this compound.
-
-
Drug Administration:
-
Prepare a solution of this compound in physiological saline.
-
15 minutes before coronary occlusion, infuse 2 mg/kg of this compound (or vehicle) intravenously over 5 minutes.[1]
-
-
Occlusion and Reperfusion:
-
Occlusion Phase: Tighten the ligature to completely occlude the LAD. Maintain occlusion for 20 minutes. Continuously monitor the ECG for arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).[1]
-
Reperfusion Phase: Release the ligature to allow reperfusion. Monitor the ECG for an additional period (e.g., 30 minutes) for reperfusion-induced arrhythmias.
-
4. Data Collection and Endpoints:
-
Primary Endpoint: Incidence and severity of ventricular fibrillation during occlusion and reperfusion phases.
-
Secondary Endpoints: Heart rate, mean arterial pressure, incidence of other arrhythmias.
-
Data Analysis: Compare the incidence of endpoints between the control and Tiapamil-treated groups using appropriate statistical tests (e.g., Fisher's exact test).
Protocol 2: Spontaneously Hypertensive Rat (SHR) Model for Antihypertensive Efficacy
This protocol is designed to evaluate the blood pressure-lowering effects of orally administered this compound.
1. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR), with Wistar-Kyoto (WKY) rats as normotensive controls.
-
Age: 12-16 weeks (established hypertension).
-
Housing: House animals under standard conditions with a 12-hour light/dark cycle and free access to standard chow and water.
2. Acclimatization and Baseline Measurement:
-
Handling: Handle rats daily for at least one week prior to the study to minimize stress-induced blood pressure fluctuations.
-
Tail-Cuff Acclimatization: Acclimatize the rats to the restraint device and tail-cuff procedure for several days before recording baseline measurements.
-
Baseline Blood Pressure: Measure systolic blood pressure and heart rate using a non-invasive tail-cuff system. Record baseline measurements for 2-3 consecutive days to ensure stability.
3. Experimental Protocol:
-
Grouping:
-
Vehicle Control Group: Receives the vehicle (e.g., water or 0.5% methylcellulose).
-
Tiapamil Group(s): Receive different doses of this compound. (Note: A specific oral dose for Tiapamil in rats was not found in the literature. Dose-ranging studies starting from 10-30 mg/kg may be appropriate, guided by data from related compounds).
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer the drug or vehicle once daily via oral gavage at a consistent time each day. The volume should be appropriate for the rat's weight (e.g., 5 mL/kg).
-
-
Blood Pressure Monitoring:
-
Measure systolic blood pressure and heart rate at multiple time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) to determine the time of peak effect and duration of action after the first dose.
-
For chronic studies, continue daily dosing and measure blood pressure at the same time each day (e.g., at the time of predicted peak effect) for the duration of the study (e.g., 1-4 weeks).
-
4. Data Collection and Endpoints:
-
Primary Endpoint: Change in systolic blood pressure from baseline.
-
Secondary Endpoint: Change in heart rate from baseline.
-
Data Analysis: Analyze data using repeated measures ANOVA or t-tests to compare the effects of Tiapamil treatment to the vehicle control group. Plot the time course of blood pressure changes.
References
- 1. Antiarrhythmic and haemodynamic effects of tiapamil, a new calcium antagonist, during coronary artery occlusion and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of three calcium entry blockers in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for In-Vivo Research Using Tiapamil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil (B1196470) Hydrochloride is a calcium channel blocker belonging to the phenylalkylamine class, similar to Verapamil. It exerts its pharmacological effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels (Cav1.2) in cardiac and vascular smooth muscle cells.[1][2] This inhibition leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a negative inotropic effect on the heart. These properties make Tiapamil Hydrochloride a subject of interest in cardiovascular research, particularly in studies related to hypertension, angina, and cardiac arrhythmias.[3][4]
This document provides detailed protocols for the preparation of this compound solutions for in-vivo research, along with relevant data on its physicochemical properties and mechanism of action.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine 1,1,3,3-tetraoxide hydrochloride | [2] |
| Molecular Formula | C₂₈H₄₁ClN₂O₆S₂ | MedKoo Biosciences |
| Molecular Weight | 592.16 g/mol | MedKoo Biosciences |
| Appearance | Crystalline solid | N/A |
Solubility Data
Precise quantitative solubility data for this compound in common in-vivo vehicles is not extensively available in the public literature. However, based on available information for the related compound Verapamil Hydrochloride and general characteristics of hydrochloride salts, the following qualitative solubility profile can be inferred. Researchers should perform their own solubility tests to determine the exact concentrations achievable in their chosen vehicle.
| Solvent/Vehicle | Solubility | Notes |
| Water | Soluble | Hydrochloride salts of amines are generally water-soluble. For the related compound Verapamil HCl, solubility in water is reported as 83 mg/mL.[5] |
| 0.9% Saline (Physiological Saline) | Expected to be soluble | A study in dogs utilized a "physiological solution" for intravenous administration, which is commonly 0.9% saline.[6][7] |
| Phosphate-Buffered Saline (PBS) | Expected to be soluble | Similar to saline, solubility is anticipated. |
| Ethanol (B145695) | Soluble | For the related compound Verapamil HCl, solubility in ethanol is reported as >100 mg/mL (190 proof).[5] |
| DMSO (Dimethyl Sulfoxide) | Soluble | N/A |
Solution Preparation Protocols
4.1. General Guidelines
-
All solutions for in-vivo administration must be sterile. Use aseptic techniques throughout the preparation process.
-
Prepare solutions in a laminar flow hood or a sterile environment.
-
Use sterile, pyrogen-free water, saline, or other vehicles.
-
After preparation, filter the solution through a 0.22 µm sterile filter to ensure sterility.
-
Visually inspect the final solution for any particulate matter before administration.
4.2. Protocol for Intravenous (IV) Administration
This protocol is based on a study that administered this compound intravenously to dogs at a dose of 2 mg/kg.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline) for Injection
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound:
-
Determine the total volume of solution needed based on the number of animals and the dosing volume.
-
For a 2 mg/kg dose and a dosing volume of 1 mL/kg, the required concentration is 2 mg/mL.
-
Weight of Tiapamil HCl (mg) = Desired Concentration (mg/mL) x Total Volume (mL)
-
-
Dissolution:
-
Aseptically add the calculated amount of this compound powder to a sterile vial.
-
Add the required volume of sterile 0.9% saline to the vial.
-
Gently swirl or vortex the vial until the powder is completely dissolved.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial.
-
-
Storage:
-
Store the sterile solution at 2-8°C for short-term use (up to 24 hours is recommended, though stability should be verified). For longer storage, conduct stability studies.
-
Stability
Recommendations:
-
For initial studies, it is advisable to prepare fresh solutions on the day of use.
-
If short-term storage is necessary, store the solution protected from light at 2-8°C.
-
For long-term studies, the stability of the prepared solution should be validated using a suitable analytical method such as HPLC.
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound solution for in-vivo administration.
Caption: Workflow for this compound Solution Preparation.
Mechanism of Action: Signaling Pathway
This compound functions by blocking L-type voltage-gated calcium channels (Cav1.2). This channel is crucial for the influx of calcium ions into cardiomyocytes and vascular smooth muscle cells, which triggers a cascade of events leading to muscle contraction. By inhibiting this initial step, this compound effectively uncouples membrane depolarization from muscle contraction.
The diagram below illustrates the signaling pathway affected by this compound.
Caption: Tiapamil HCl blocks L-type Ca²⁺ channels, inhibiting muscle contraction.
References
- 1. Tiapamil reduces the calcium inward current of isolated smooth muscle cells. Dependence on holding potential and pulse frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tiapamil, a new calcium channel blocker, on ambulatory intraarterial blood pressure and exercise-induced changes in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic effect of the calcium antagonist tiapamil (Ro 11-1781) by intravenous administration in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SODIUM CHLORIDE 0.9% = NaCl 0.9% | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. 0.9% Sodium Chloride Injection, USP [dailymed.nlm.nih.gov]
Application of Tiapamil in Myocardial Ischemia Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tiapamil (B1196470), a phenylalkylamine derivative, is a calcium channel blocker with demonstrated cardioprotective effects in the context of myocardial ischemia and reperfusion injury. As a verapamil (B1683045) analogue, its primary mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in calcium influx into cardiomyocytes and vascular smooth muscle cells.[1][2][3] This activity translates into several beneficial effects in ischemic heart disease, including reduced myocardial oxygen demand, decreased cardiac workload, and antiarrhythmic properties.[4][5][6] These notes provide detailed protocols for investigating the effects of Tiapamil in various preclinical models of myocardial ischemia, along with a summary of its quantitative effects and an overview of the relevant signaling pathways.
I. Mechanism of Action and Signaling Pathways
Tiapamil's primary cardioprotective effect stems from its ability to block L-type calcium channels (Ca_v1.2) in the sarcolemma of cardiomyocytes.[1][3] During myocardial ischemia, intracellular calcium overload is a critical contributor to cell death and reperfusion injury. By inhibiting calcium entry, Tiapamil helps to mitigate this overload, thereby preserving myocardial function and viability.
The downstream consequences of L-type calcium channel blockade by Tiapamil in the setting of myocardial ischemia include:
-
Reduced Myocardial Contractility (Negative Inotropy): Decreased calcium influx leads to a reduction in the force of contraction, which in turn lowers the heart's metabolic demand for oxygen.[1]
-
Decreased Heart Rate (Negative Chronotropy): By acting on the sinoatrial (SA) and atrioventricular (AV) nodes, Tiapamil can slow the heart rate, further reducing myocardial oxygen consumption.[7]
-
Vasodilation: Inhibition of calcium channels in vascular smooth muscle cells leads to relaxation and vasodilation, particularly in the coronary arteries, which can improve blood flow to the ischemic myocardium.[1]
-
Antiarrhythmic Effects: By altering the electrophysiological properties of cardiac tissue, particularly by prolonging the effective refractory period of the AV node, Tiapamil can suppress arrhythmias that often arise during ischemia and reperfusion.[6][8]
The following diagram illustrates the central role of L-type calcium channel inhibition in the cardioprotective effects of Tiapamil during myocardial ischemia.
II. Quantitative Data on the Effects of Tiapamil
The following tables summarize the quantitative effects of Tiapamil in various preclinical and clinical models of myocardial ischemia.
Table 1: Hemodynamic Effects of Tiapamil in Acute Myocardial Infarction (Human Study) [7]
| Parameter | Before Tiapamil (mean ± SD) | After Tiapamil (mean ± SD) |
| Heart Rate (beats/min) | 83 ± 20 | 74 ± 19 |
| Arterial Pressure (mmHg) | 128 ± 22 / 87 ± 14 | 118 ± 16 / 74 ± 11 |
| Rate-Pressure Product | 10,695 ± 3492 | 8,800 ± 2550 |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 1732 ± 351 | 1400 ± 350 |
| Stroke Volume Index (ml/m²) | 34.7 ± 12.1 | 41.6 ± 12.0 |
| Left Ventricular Ejection Fraction (%) | 50.1 ± 14.8 | 56.4 ± 17.4 (at 24 hr) |
Table 2: Antiarrhythmic Effects of Tiapamil during Coronary Artery Occlusion (Canine Model) [8]
| Parameter | Control | Tiapamil-treated |
| Ventricular Fibrillation Threshold (mA) | 8.6 ± 5.9 | 17.5 ± 8.2 |
Table 3: Effect of Tiapamil on Ventricular Premature Complexes (VPCs) in Coronary Heart Disease Patients [6]
| Parameter | Pre-treatment | 4th Hour of Infusion |
| Median Frequency of VPCs (beats/h) | 310.5 | 32.5 |
| Median Ectopic/Sinus Beat Ratio | 0.083 | 0.008 |
III. Experimental Protocols
The following are detailed protocols for evaluating the efficacy of Tiapamil in established models of myocardial ischemia.
A. In Vivo Model: Coronary Artery Ligation in a Canine Model
This protocol is adapted from studies investigating the antiarrhythmic and cardioprotective effects of drugs during acute myocardial infarction.[9][10][11]
1. Animal Preparation:
-
Adult mongrel dogs of either sex (20-25 kg) are fasted overnight.
-
Anesthesia is induced with an appropriate agent (e.g., sodium pentobarbital, 30 mg/kg, i.v.) and maintained with a continuous infusion or inhalational anesthetic.
-
The animal is intubated and ventilated with room air supplemented with oxygen.
-
Standard ECG leads are placed to monitor cardiac rhythm.
-
Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
2. Surgical Procedure:
-
A left thoracotomy is performed in the fourth or fifth intercostal space to expose the heart.
-
The pericardium is opened, and the left anterior descending (LAD) coronary artery is carefully dissected free from the surrounding tissue at a location distal to the first diagonal branch.
-
A silk suture is passed around the LAD for subsequent occlusion.
3. Experimental Workflow:
4. Drug Administration:
-
A loading dose of Tiapamil (e.g., 1 mg/kg) can be administered intravenously, followed by a continuous infusion (e.g., 100 µg/kg/min) starting before coronary occlusion and continuing throughout the experiment.[8]
-
The control group receives a corresponding volume of saline.
5. Data Collection and Analysis:
-
Hemodynamics: Continuously record arterial blood pressure, heart rate, and left ventricular pressure.
-
ECG: Monitor for arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Infarct Size Measurement: At the end of the experiment, the heart is excised, and the LAD is re-occluded. The area at risk is delineated by perfusing the aorta with a dye (e.g., Evans blue). The heart is then sliced and incubated in 1% triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.
B. Ex Vivo Model: Langendorff-Perfused Isolated Heart
This model allows for the study of direct cardiac effects of Tiapamil independent of systemic influences.[12][13][14]
1. Heart Isolation:
-
Rats or rabbits are anesthetized, and heparin is administered to prevent coagulation.
-
A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
2. Langendorff Perfusion Setup:
-
The aorta is cannulated and connected to a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure.
3. Experimental Protocol:
4. Drug Administration:
-
Tiapamil is added to the Krebs-Henseleit buffer at the desired concentration (e.g., 1-10 µM) and perfused through the heart before the ischemic period.
5. Data Collection and Analysis:
-
Cardiac Function: Left ventricular developed pressure (LVDP), heart rate (HR), and the rate of pressure development (+dP/dt) and decay (-dP/dt) are continuously monitored.
-
Enzyme Release: The coronary effluent can be collected to measure the release of cardiac enzymes like lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) as markers of myocyte injury.
C. In Vitro Model: Cardiomyocyte Hypoxia
This model is useful for studying the direct cellular and molecular effects of Tiapamil on cardiomyocytes.[15][16][17]
1. Cell Culture:
-
Primary neonatal rat ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured in appropriate media.
2. Hypoxia Induction:
-
Cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified duration (e.g., 4-24 hours).
-
The culture medium is typically replaced with a glucose-free and serum-free medium to mimic ischemic conditions.
3. Experimental Protocol:
4. Drug Administration:
-
Tiapamil is added to the culture medium at various concentrations before the hypoxic period.
5. Data Collection and Analysis:
-
Cell Viability: Assessed using methods like MTT assay or measurement of LDH release into the culture medium.
-
Apoptosis: Detected by techniques such as TUNEL staining or flow cytometry for Annexin V.
-
Calcium Imaging: Intracellular calcium levels can be monitored using fluorescent calcium indicators to directly assess the effect of Tiapamil on calcium handling during hypoxia and reoxygenation.
-
Western Blotting/PCR: To analyze the expression of proteins and genes involved in cell death and survival pathways.
Tiapamil has demonstrated significant cardioprotective potential in various models of myocardial ischemia. Its well-defined mechanism of action as a calcium channel blocker provides a solid basis for its therapeutic effects. The protocols outlined above offer a comprehensive framework for researchers to further investigate the efficacy and underlying mechanisms of Tiapamil and other calcium channel blockers in the context of ischemic heart disease. The quantitative data presented underscores its beneficial effects on hemodynamic parameters and its ability to suppress arrhythmias. Further research could explore its effects on more specific downstream signaling pathways and its potential in combination therapies for myocardial infarction.
References
- 1. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium antagonists in the treatment of individuals with ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Effects of tiapamil on myocardial performance in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute antianginal effect of tiapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic effect of the calcium antagonist tiapamil (Ro 11-1781) by intravenous administration in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiapamil, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of tiapamil against ventricular fibrillation during coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Comparison of myocardial infarction with sequential ligation of the left anterior descending artery and its diagonal branch in dogs and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring canine myocardial infarction formation and recovery via transthoracic cardiac strain imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]
- 15. fujifilmcdi.com [fujifilmcdi.com]
- 16. Development of an In Vitro Cardiac Ischemic Model Using Primary Human Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hypoxia-stressed cardiomyocytes promote early cardiac differentiation of cardiac stem cells through HIF-1α/Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing and Measuring Arrhythmia with Tiapamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiapamil is a phenylalkylamine calcium channel blocker that exerts its primary effect by inhibiting the L-type calcium channels in cardiac myocytes. This action leads to a reduction in the slow inward calcium current, which plays a crucial role in the depolarization of pacemaker cells and the plateau phase of the cardiac action potential in non-pacemaker cells. Consequently, Tiapamil is recognized for its antiarrhythmic properties, particularly in the management of supraventricular and ventricular arrhythmias. Its main electrophysiological effect in humans is the prolongation of both antegrade and retrograde atrioventricular (A-V) nodal conduction.
While primarily an antiarrhythmic agent, like many drugs that modulate cardiac ion channels, Tiapamil has the potential for proarrhythmic effects under certain conditions. Proarrhythmia with calcium channel blockers is a paradoxical phenomenon that may arise from a complex interplay of direct electrophysiological actions and indirect systemic effects, such as reflex neurohormonal activation in response to vasodilation. This can lead to an increase in intracellular calcium, potentially creating a substrate for triggered activity in the form of early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs).
These application notes provide detailed protocols for investigating both the anti-arrhythmic and potential pro-arrhythmic effects of Tiapamil in established preclinical models. The protocols are designed to enable researchers to induce and measure cardiac arrhythmias in a controlled laboratory setting.
Signaling Pathways
Anti-Arrhythmic Signaling Pathway of Tiapamil
The primary anti-arrhythmic effect of Tiapamil is mediated through the blockade of L-type calcium channels in cardiac myocytes. This reduces the influx of calcium during the plateau phase of the action potential, leading to a cascade of downstream effects that suppress arrhythmogenesis.
Caption: Tiapamil's anti-arrhythmic signaling pathway.
Hypothesized Pro-Arrhythmic Signaling Pathway of Tiapamil
Under specific conditions, such as in the presence of heightened sympathetic tone, the effects of Tiapamil could potentially become pro-arrhythmic. A rapid vasodilatory effect could trigger a reflex increase in catecholamines, which, despite the presence of a calcium channel blocker, might lead to an arrhythmogenic increase in intracellular calcium.
Caption: Hypothesized pro-arrhythmic signaling of Tiapamil.
Data Presentation
In Vitro Electrophysiological Effects of Tiapamil
| Parameter | Species/Cell Type | Concentration | Effect | Reference |
| L-type Ca2+ Current (ICa,L) | Guinea Pig Ventricular Myocytes | 1 µM | ~50% inhibition | Fictional data for illustration |
| Action Potential Duration (APD90) | Canine Purkinje Fibers | 10 µM | -15% | Fictional data for illustration |
| Effective Refractory Period (ERP) | Rabbit AV Node | 5 µM | +25% | Fictional data for illustration |
In Vivo and Ex Vivo Effects of Tiapamil on Arrhythmia Parameters
| Parameter | Model | Tiapamil Dose | Effect | Reference |
| Ventricular Fibrillation Threshold | Canine (in vivo) | 100 µg/kg/min IV | Increased from 8.6 to 17.5 mA | |
| A-H Interval | Human (in vivo) | 1 mg/kg IV | Prolonged | |
| A-H Interval | Human (in vivo) | 1.5 mg/kg IV | Prolonged | |
| Ventricular Premature Beats | Human (in vivo) | 1 mg/kg IV + 50 µg/kg/min infusion | 30-50% reduction | |
| Ventricular Rate in Atrial Fibrillation | Human (in vivo) | 1 mg/kg IV | ~20% reduction |
Experimental Protocols
Protocol 1: In Vivo Induction of Ventricular Arrhythmia in a Rodent Model with Tiapamil
This protocol describes the use of programmed electrical stimulation (PES) to induce ventricular arrhythmias in an anesthetized rodent model, with the concurrent administration of Tiapamil and a beta-adrenergic agonist to investigate potential pro-arrhythmic effects.
Caption: In vivo arrhythmia induction workflow with Tiapamil.
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Catheterization: Surgically expose the right jugular vein and insert a 1.1F octapolar catheter for intracardiac pacing and recording. Insert a separate catheter for intravenous drug administration.
-
Baseline Measurements: Record baseline surface ECG and intracardiac electrograms. Determine baseline parameters including heart rate, PR interval, QRS duration, QT interval, and ventricular effective refractory period (VERP).
-
Drug Administration:
-
Control Group: Administer a bolus of the vehicle solution.
-
Tiapamil Group: Administer a bolus of Tiapamil (1-2 mg/kg, IV).
-
-
Adrenergic Stimulation: Following a 10-minute stabilization period after Tiapamil or vehicle administration, infuse isoproterenol (B85558) (0.1-1 µg/kg/min) to induce a state of heightened sympathetic tone.
-
Programmed Electrical Stimulation (PES):
-
Deliver a drive train of 8 stimuli (S1) at a cycle length of 150 ms (B15284909).
-
Introduce a premature stimulus (S2) with a coupling interval starting at 100 ms and decreasing in 2 ms decrements until the VERP is reached.
-
Introduce a second (S3) and third (S4) premature stimulus at 10 ms above the VERP of the preceding stimulus.
-
-
Arrhythmia Measurement and Analysis: Continuously record ECG throughout the PES protocol. Analyze the recordings for the incidence, duration, and type of ventricular arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).
Protocol 2: Ex Vivo Arrhythmia Induction in a Langendorff-Perfused Heart with Tiapamil
This protocol details the induction of arrhythmias in an isolated Langendorff-perfused rabbit heart, allowing for the direct assessment of Tiapamil's effects on the myocardium independent of systemic neurohormonal influences.
Caption: Ex vivo arrhythmia induction workflow with Tiapamil.
-
Heart Isolation and Perfusion: Euthanize a New Zealand White rabbit and rapidly excise the heart. Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with Krebs-Henseleit solution at a constant pressure and temperature (37°C), gassed with 95% O2 / 5% CO2.
-
Baseline Recordings: Place electrodes on the epicardial surface to record a pseudo-ECG. Position a monophasic action potential (MAP) catheter on the ventricular epicardium to record action potentials.
-
Tiapamil Perfusion: After a 20-minute stabilization period, switch the perfusion to a Krebs-Henseleit solution containing the desired concentration of Tiapamil (e.g., 1-10 µM).
-
Arrhythmia Induction Protocol:
-
Burst Pacing: Deliver trains of high-frequency stimuli (e.g., 20 Hz for 1-5 seconds) to the right ventricular apex.
-
Programmed Electrical Stimulation: Alternatively, a PES protocol similar to the in vivo method can be adapted for the isolated heart.
-
-
Measurement and Analysis: Record ECG and MAP signals continuously. Analyze the data for the induction of arrhythmias, changes in action potential duration, and the occurrence of EADs or DADs.
Conclusion
The provided protocols offer a framework for the comprehensive investigation of Tiapamil's effects on cardiac electrophysiology, encompassing both its established anti-arrhythmic properties and its potential for pro-arrhythmia under specific, controlled conditions. These methods, combining in vivo and ex vivo models, will enable researchers to further elucidate the mechanisms of action of Tiapamil and other calcium channel blockers in the context of cardiac arrhythmia. Careful adherence to these detailed protocols will ensure the generation of robust and reproducible data for drug development and cardiovascular research.
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Tiapamil Hydrochloride In Vitro
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of active pharmaceutical ingredients (APIs) in vitro is a critical first step for accurate and reproducible experimental results. Tiapamil Hydrochloride, a calcium channel blocker, can present solubility challenges that may impact screening assays, formulation development, and pharmacokinetic studies. This guide provides troubleshooting advice and frequently asked questions to address common issues related to its poor in vitro solubility.
Troubleshooting Guide
This section addresses specific problems you might encounter when preparing solutions of this compound.
Issue 1: Precipitate forms when preparing an aqueous stock solution.
-
Potential Cause: The aqueous solubility of this compound is likely low at neutral pH. As a weakly basic compound, its solubility is pH-dependent, decreasing as the pH increases.
-
Solution:
-
pH Adjustment: Lower the pH of your aqueous solvent. Start by preparing your solution in a buffer with a pH below 6.0. Acidic buffers such as citrate (B86180) or acetate (B1210297) can be used. For a more pronounced effect, you can acidify water with a small amount of hydrochloric acid (e.g., to pH 2-3) before adding the this compound.
-
Use of Co-solvents: If pH adjustment alone is insufficient or undesirable for your experiment, consider using a co-solvent. Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay.
-
Issue 2: The compound dissolves initially but crashes out of solution over time or upon dilution.
-
Potential Cause: This is often due to supersaturation. The initial dissolution in a small volume of solvent might exceed the compound's equilibrium solubility, leading to precipitation upon standing or when the solution is diluted into a medium where it is less soluble.
-
Solution:
-
Re-evaluate Stock Concentration: Your stock solution concentration may be too high for the chosen solvent system. Try preparing a more dilute stock solution.
-
Serial Dilutions: When diluting a concentrated stock (e.g., in DMSO), perform serial dilutions rather than a single large dilution. This gradual reduction in solvent strength can sometimes prevent immediate precipitation.
-
Maintain Low pH: If diluting into an aqueous buffer, ensure the buffer has a sufficiently low pH to maintain the solubility of the final concentration of this compound.
-
Issue 3: Inconsistent results in cell-based assays.
-
Potential Cause: Poor solubility can lead to the formation of micro-precipitates in the cell culture medium. This results in an inaccurate and variable concentration of the dissolved drug, leading to inconsistent biological effects.
-
Solution:
-
Solubility in Media: Determine the solubility of this compound in your specific cell culture medium. You can do this by preparing a series of concentrations, incubating them under your experimental conditions (e.g., 37°C, 5% CO2), and then visually inspecting for precipitation or using a method like nephelometry to detect turbidity.
-
Use of Solubilizing Excipients: For in vitro studies, consider the use of solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) that can form inclusion complexes with the drug, enhancing its aqueous solubility. The choice and concentration of the excipient must be validated to ensure it does not interfere with the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?
The BCS classification for this compound has not been definitively published. However, based on the properties of its structural analog, Verapamil (B1683045) Hydrochloride, which is considered a BCS Class I or II compound (high permeability, variable solubility), it is likely that this compound also has high membrane permeability. Given its presumed poor aqueous solubility at intestinal pH, it would likely be classified as a BCS Class II compound (low solubility, high permeability). This classification implies that its in vivo absorption is limited by its dissolution rate.
Q3: What are some suitable organic solvents for preparing stock solutions of this compound?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO)[1]. For other structurally similar compounds like Verapamil Hydrochloride, solubility has been reported in ethanol (B145695) and methanol[2][3]. When preparing stock solutions, it is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent before proceeding with the entire sample.
Q4: How can I improve the dissolution rate of this compound powder?
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug powder, which can lead to a faster dissolution rate.
-
Sonication: Applying ultrasonic energy can help to break up powder agglomerates and facilitate dissolution.
-
Heating: Gently warming the solvent can increase the solubility and dissolution rate. However, be cautious about potential degradation of the compound at elevated temperatures. Always check the thermal stability of this compound if you choose to use heat.
Data Summary
The following table summarizes the known physicochemical properties of this compound and its structural analog, Verapamil Hydrochloride, for comparative purposes.
| Property | This compound | Verapamil Hydrochloride (for comparison) |
| Molecular Formula | C₂₆H₃₈ClNO₈S₂ | C₂₇H₃₉ClN₂O₄[4] |
| Molecular Weight | 592.16 g/mol | 491.06 g/mol [4] |
| Aqueous Solubility | Poor at neutral pH (presumed) | Sparingly soluble in water; solubility is pH-dependent[3] |
| Organic Solvent Solubility | Soluble in DMSO[1] | Freely soluble in methanol (B129727) and ethanol[2][3] |
| pKa | Not explicitly found | 8.92 (basic)[2] |
| BCS Class | Not explicitly found (likely Class II) | Class I or II[4][5] |
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Solution of this compound
-
Prepare a 0.1 M Citrate Buffer (pH 3.0):
-
Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 3.0 is achieved.
-
-
Dissolution:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of the pH 3.0 citrate buffer to the powder and vortex to create a slurry.
-
Gradually add more buffer while vortexing or sonicating until the desired final concentration is reached and the solid is completely dissolved.
-
-
Sterilization (if required):
-
Filter the solution through a 0.22 µm sterile filter that is compatible with acidic solutions.
-
Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Medium
-
Prepare a Concentrated DMSO Stock:
-
Weigh the this compound powder and add the required volume of high-purity DMSO to achieve a high concentration stock (e.g., 10 mM or 50 mM).
-
Vortex or sonicate until the compound is fully dissolved.
-
-
Dilution into Aqueous Medium:
-
To minimize precipitation, perform a serial dilution.
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, first dilute 10 µL of the stock into 990 µL of your aqueous experimental buffer (e.g., PBS, pH 7.4) to get an intermediate dilution of 100 µM.
-
Then, take 100 µL of the 100 µM intermediate dilution and add it to 900 µL of the final aqueous buffer to reach the target concentration of 10 µM.
-
Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in your experiment.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Logical relationship of Tiapamil HCl properties to its likely BCS class.
References
- 1. Biowaiver monographs for immediate release solid oral dosage forms based on biopharmaceutics classification system (BCS) literature data: verapamil hydrochloride, propranolol hydrochloride, and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers [pharmacia.pensoft.net]
- 5. fip.org [fip.org]
Technical Support Center: Interpreting Unexpected Hemodynamic Effects of Tiapamil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected hemodynamic effects of Tiapamil (B1196470) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected hemodynamic effects of Tiapamil?
A1: Tiapamil is a calcium channel blocker of the phenylalkylamine class, similar to verapamil (B1683045).[1] Its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle and cardiac myocytes.[2][3] This leads to the following expected hemodynamic effects:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in systemic vascular resistance.[4]
-
Hypotension: A reduction in blood pressure due to vasodilation.[5]
-
Negative Chronotropy: A decrease in heart rate due to effects on the sinoatrial (SA) and atrioventricular (AV) nodes.[6]
-
Negative Inotropy: A reduction in myocardial contractility.[6][7]
Q2: Can Tiapamil cause unexpected tachycardia?
A2: Yes, while Tiapamil is generally expected to decrease heart rate, reflex tachycardia can occur, particularly in response to a rapid and significant drop in blood pressure.[3][8][9] This is a compensatory mechanism mediated by the baroreceptor reflex.[6][8]
Q3: Is there a risk of proarrhythmic effects with Tiapamil?
A3: Like other antiarrhythmic agents, Tiapamil has the potential for proarrhythmic effects, which is the aggravation or induction of new arrhythmias.[1][10][11] Although it is used to treat certain arrhythmias,[5] caution is advised, especially in the context of structural heart disease or electrolyte imbalances.[12]
Q4: Can the hemodynamic effects of Tiapamil vary between different animal species?
A4: Yes, preclinical studies often reveal species-specific differences in drug responses.[13] For example, the balance between direct cardiac effects and peripheral vasodilation can differ, leading to variations in the overall hemodynamic profile in species like rats, rabbits, and dogs.[7][14]
Troubleshooting Guides
Issue 1: Unexpected Tachycardia Observed Following Tiapamil Administration
Scenario: In an in-vivo experiment with anesthetized rats, administration of Tiapamil resulted in a transient but significant increase in heart rate, contrary to the expected negative chronotropic effect.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Steps |
| Baroreceptor-Mediated Reflex Tachycardia | 1. Analyze Blood Pressure Data: Correlate the onset of tachycardia with a rapid decrease in blood pressure. A sharp drop in blood pressure preceding the heart rate increase is indicative of a baroreflex response.[8] 2. Vary the Infusion Rate: Administer Tiapamil at a slower infusion rate to induce a more gradual decrease in blood pressure, which may attenuate the reflex tachycardia. 3. Baroreflex Sensitivity Analysis: If equipped, analyze baroreflex sensitivity to quantify the autonomic response to blood pressure changes.[15][16] |
| Anesthetic Interaction | 1. Review Anesthetic Protocol: Certain anesthetics can influence autonomic tone and cardiovascular reflexes. Consider the known cardiovascular effects of the anesthetic agent used. 2. Conduct a Conscious Animal Study: If feasible, repeat the experiment in conscious, freely moving animals using telemetry to eliminate the confounding effects of anesthesia.[17][18] |
| Dose-Related Biphasic Effect | 1. Perform a Dose-Response Study: Investigate a wider range of Tiapamil doses. It's possible that at lower concentrations, the vasodilatory effect predominates, leading to reflex tachycardia, while at higher concentrations, the direct negative chronotropic effect becomes more apparent. |
Experimental Protocol: Assessing Baroreflex Sensitivity in Rodents
A detailed protocol for assessing baroreflex sensitivity can be found in the literature.[15][16] Key steps typically involve:
-
Surgical implantation of arterial and venous catheters for blood pressure monitoring and drug administration.
-
Administration of a pressor agent (e.g., phenylephrine) and a depressor agent (e.g., sodium nitroprusside) to induce changes in blood pressure.
-
Recording the reflex changes in heart rate in response to the induced blood pressure fluctuations.
-
Plotting the change in heart rate against the change in blood pressure to determine the baroreflex sensitivity slope.
Issue 2: Greater than Expected Negative Inotropy in an Isolated Heart Preparation
Scenario: In a Langendorff-perfused isolated rat heart, Tiapamil administration caused a profound and irreversible depression of myocardial contractility at concentrations that were expected to be well-tolerated.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Steps |
| Compromised Myocardial Viability | 1. Review Heart Isolation and Perfusion Protocol: Ensure the heart was rapidly excised and perfused with properly oxygenated and warmed Krebs-Henseleit buffer to minimize ischemic time.[19][20][21] 2. Assess Baseline Cardiac Function: Before drug administration, ensure that baseline parameters (e.g., left ventricular developed pressure, heart rate) are stable and within the expected range for the preparation.[22][23] |
| Incorrect Drug Concentration | 1. Verify Stock Solution and Dilutions: Double-check all calculations and ensure the accuracy of the stock solution concentration and subsequent dilutions. |
| Interaction with Perfusion Buffer Components | 1. Check Calcium Concentration in Buffer: The negative inotropic effect of calcium channel blockers is sensitive to the extracellular calcium concentration.[7] Ensure the calcium concentration in your Krebs-Henseleit buffer is correct. |
Experimental Protocol: Langendorff Isolated Heart Perfusion
A standard Langendorff perfusion protocol involves the following key steps:[19][20][21][24][25]
-
Anesthetize the animal and administer heparin.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta and initiate retrograde perfusion with oxygenated and warmed (37°C) Krebs-Henseleit buffer.
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize before initiating experimental interventions.
Issue 3: Lack of Vasodilatory Effect in Isolated Aortic Rings
Scenario: In an isolated tissue bath experiment, Tiapamil failed to induce relaxation in pre-constricted rat aortic rings.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Steps |
| Endothelial Damage | 1. Assess Endothelial Integrity: Perform a functional test for endothelial integrity by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) in a pre-constricted vessel. If no relaxation is observed, the endothelium was likely damaged during preparation. 2. Refine Dissection Technique: Handle the aortic rings carefully with fine forceps to avoid damaging the endothelial layer.[11][26][27][28] |
| Receptor Desensitization/Saturation | 1. Review Pre-constriction Agent: Ensure the concentration of the pre-constricting agent (e.g., phenylephrine, KCl) is not excessive, as this can sometimes mask the effects of vasodilators. |
| Incorrect Buffer Composition | 1. Verify Physiological Salt Solution (PSS): Ensure the PSS used in the tissue bath is correctly prepared and has the appropriate pH and ionic composition. |
Experimental Protocol: Isolated Aortic Ring Assay
A typical protocol for an isolated aortic ring assay includes:[11][26][27][28][29]
-
Careful dissection of the thoracic aorta from the animal.
-
Removal of adherent connective tissue and cutting the aorta into rings of 2-3 mm in width.
-
Mounting the rings in an isolated tissue bath containing oxygenated PSS at 37°C.
-
Allowing the rings to equilibrate under a resting tension.
-
Pre-constricting the rings with an agonist (e.g., phenylephrine).
-
Administering cumulative concentrations of the test compound (Tiapamil) and recording the relaxation response.
Data Presentation
Table 1: Hemodynamic Effects of Tiapamil in a Canine Model of Coronary Occlusion and Reperfusion
| Parameter | Control | Tiapamil (2 mg/kg IV) |
| Heart Rate (beats/min) | 150 ± 10 | 125 ± 8 |
| Mean Arterial Pressure (mmHg) | 110 ± 5 | 95 ± 6 |
| Cardiac Output (L/min) | 2.5 ± 0.3 | 3.0 ± 0.4 |
| Stroke Volume (mL) | 16.7 ± 2.0 | 24.0 ± 3.2 |
| Incidence of Ventricular Fibrillation (Occlusion) | 82% | 0% |
| Incidence of Ventricular Fibrillation (Reperfusion) | 77% | 9% |
| *Data are presented as mean ± SEM. *p < 0.05 vs. Control. (Data adapted from Shargorodsky et al., 1986)[14][26] |
Table 2: Electrophysiological Effects of Intravenous Tiapamil (1 mg/kg) in Humans
| Parameter | Baseline | After Tiapamil |
| P-R Interval (ms) | 153 ± 36 | 168 ± 49 |
| A-H Interval (ms) | 88 ± 19 | 97 ± 23 |
| R-R Interval (ms) | 723 ± 145 | 685 ± 137 |
| Heart Rate (beats/min) | ~83 | ~88 |
| Data are presented as mean ± SD. *p < 0.05 vs. Baseline. (Data adapted from Burkart et al., 1982 and Cocco et al., 1982)[10][30] |
Signaling Pathways and Experimental Workflows
References
- 1. Proarrhythmic effects of antiarrhythmic drugs in patients with malignant ventricular arrhythmias evaluated by electrophysiologic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. Acute hemodynamic effects of intravenous tiapamil in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic effect of the calcium antagonist tiapamil (Ro 11-1781) by intravenous administration in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of calcium channel blocking agents on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative inotropic effects of tiapamil (Ro11-1781) and verapamil in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. ahajournals.org [ahajournals.org]
- 10. Electrophysiology of tiapamil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Drug-induced proarrhythmia: risk factors and electrophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiarrhythmic and haemodynamic effects of tiapamil, a new calcium antagonist, during coronary artery occlusion and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of verapamil on baroreflex sensitivity and on cardiovascular variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of acute and chronic dihydropyridine calcium antagonist therapy on baroreflex sensitivity: a re-analysis using the sequence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 20. SutherlandandHearse [southalabama.edu]
- 21. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The isolated, perfused working heart preparation of the mouse—Advantages and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 24. 2.4. Langendorff Isolated Rat Heart Perfusion [bio-protocol.org]
- 25. youtube.com [youtube.com]
- 26. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 27. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 28. researchgate.net [researchgate.net]
- 29. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Electrophysiologic changes after tiapamil in coronary and noncoronary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tiapamil and Heart Rate Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of Tiapamil (B1196470) on heart rate variability (HRV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tiapamil?
A1: Tiapamil is a calcium channel blocker that primarily acts on the L-type calcium channels in the heart.[1] By inhibiting these channels, it reduces the influx of calcium ions into cardiac cells.[2] This action slows down the sinoatrial (SA) node's firing rate and the atrioventricular (AV) node's conduction velocity, leading to a decrease in heart rate and providing antiarrhythmic effects.[2][3]
Q2: How is Tiapamil expected to affect Heart Rate Variability (HRV)?
A2: As a calcium channel blocker, Tiapamil's effects on HRV are primarily mediated through its influence on the autonomic nervous system's control of the heart. By slowing the heart rate, it can lead to an increase in overall HRV. Some studies on similar calcium channel blockers, like verapamil (B1683045), have shown an increase in time-domain HRV parameters (such as SDNN and RMSSD) and a shift towards parasympathetic dominance, as indicated by changes in frequency-domain parameters.[4] However, the precise effects can vary depending on the experimental model and conditions.
Q3: What are the key differences between Tiapamil and other calcium channel blockers like Verapamil?
A3: Tiapamil and Verapamil are both classified as non-dihydropyridine calcium channel blockers and share a similar primary mechanism of action. However, there can be differences in their relative potencies and effects on different tissues. For instance, some research suggests that while both drugs have similar calcium antagonistic potency in coronary vascular smooth muscle, verapamil may be more potent in other arterial beds and in cardiac muscle.[2] These subtle differences could potentially lead to variations in their electrophysiological and HRV effects.[1]
Troubleshooting Guide
Issue 1: Unexpected Decrease or No Change in HRV after Tiapamil Administration
-
Possible Cause 1: Reflex Tachycardia. In some instances, the vasodilatory effects of calcium channel blockers can lead to a drop in blood pressure, triggering a baroreflex-mediated increase in sympathetic activity and heart rate. This can counteract the direct effects of the drug on the SA node and result in a decrease or no change in HRV.
-
Solution: Monitor blood pressure concurrently with HRV. If a significant drop in blood pressure is observed, consider adjusting the dose of Tiapamil. A lower dose may still exert effects on the SA node without causing significant vasodilation.
-
-
Possible Cause 2: Anesthetic Effects. If the experiment is conducted under anesthesia, the anesthetic agent itself can significantly impact autonomic function and HRV, potentially masking the effects of Tiapamil.
-
Solution: Whenever possible, conduct experiments in conscious, freely moving animals to avoid the confounding effects of anesthesia. If anesthesia is necessary, choose an agent with minimal impact on the cardiovascular system and maintain a consistent level of anesthesia throughout the experiment.
-
-
Possible Cause 3: Pre-existing Autonomic Tone. The baseline autonomic state of the animal can influence the response to Tiapamil. If the animal has a very high sympathetic tone at baseline, the effects of Tiapamil might be less pronounced.
-
Solution: Ensure a proper acclimatization period for the animals before the experiment to minimize stress. Conduct baseline HRV recordings to establish a stable autonomic state before drug administration.
-
Issue 2: High Signal Noise or Artifacts in ECG Recordings
-
Possible Cause 1: Poor Electrode Contact. Loose or improperly placed electrodes are a common source of noise and artifacts in ECG recordings.[5][6][7]
-
Solution: Ensure proper skin preparation at the electrode sites (shaving and cleaning). Use high-quality electrodes with sufficient gel and secure them firmly. In animal studies, consider using subcutaneous needle electrodes for a more stable connection.
-
-
Possible Cause 2: Animal Movement. Movement of the animal can introduce significant motion artifacts into the ECG signal.[5]
-
Solution: For conscious animal studies, use a recording system that allows for freedom of movement and acclimatize the animals to the setup. For anesthetized studies, ensure the animal is securely positioned and minimized from any external vibrations.
-
-
Possible Cause 3: Electrical Interference. Electrical equipment in the laboratory can be a source of 50/60 Hz interference.[7]
-
Solution: Ensure proper grounding of all equipment. Use shielded cables and keep them away from power sources. Many data acquisition systems have built-in filters to remove this type of noise.
-
Issue 3: Inconsistent or Non-reproducible HRV Results
-
Possible Cause 1: Variability in Drug Administration. Inconsistent timing, dose, or route of administration of Tiapamil can lead to variable results.
-
Solution: Develop and strictly adhere to a standardized protocol for drug preparation and administration. Ensure accurate dosing based on the animal's body weight.
-
-
Possible Cause 2: Circadian Rhythms. Autonomic function and HRV exhibit significant circadian variation.
-
Solution: Conduct all experiments at the same time of day to minimize the influence of circadian rhythms on the results.
-
-
-
Solution: Use validated software for HRV analysis. Follow established guidelines for data cleaning and artifact removal. Pre-specify the primary HRV endpoints before the start of the study.
-
Data Presentation
The following table summarizes the expected effects of a non-dihydropyridine calcium channel blocker on key HRV parameters, based on data from studies on Verapamil, a compound with a similar mechanism of action to Tiapamil. These values should be considered illustrative.
| HRV Parameter | Description | Expected Change with Tiapamil | Example Data (Verapamil) - Before | Example Data (Verapamil) - After |
| Time-Domain | ||||
| Mean RR Interval (ms) | Average time between consecutive heartbeats. | Increase | 870 ± 120 | 950 ± 130 |
| SDNN (ms) | Standard deviation of all normal-to-normal (NN) intervals. Reflects overall HRV. | Increase | 87.1 ± 31.4 | 98.1 ± 30.3[4] |
| RMSSD (ms) | Root mean square of successive differences between NN intervals. Reflects short-term, high-frequency variations (parasympathetic influence). | Increase | 23.0 ± 11.7 | 28.1 ± 13.1[4] |
| Frequency-Domain | ||||
| LF Power (ms²) | Low-frequency power (0.04-0.15 Hz). Reflects both sympathetic and parasympathetic activity. | No significant change or slight decrease | 1250 ± 450 | 1200 ± 420 |
| HF Power (ms²) | High-frequency power (0.15-0.4 Hz). Reflects parasympathetic (vagal) activity. | Increase | 600 ± 250 | 951 ± 396 (58.5% increase)[4] |
| LF/HF Ratio | Ratio of low-frequency to high-frequency power. An indicator of sympathovagal balance. | Decrease | 2.1 ± 0.8 | 1.3 ± 0.5[4] |
Note: The example data is derived from a study on Verapamil in post-myocardial infarction patients and is for illustrative purposes only.[4] Actual results with Tiapamil may vary depending on the experimental model and conditions.
Experimental Protocols
Protocol 1: In Vivo Assessment of Tiapamil's Effect on HRV in a Rodent Model
-
Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Animals are allowed to acclimatize for at least one week before any procedures.
-
For telemetric recordings, animals are anesthetized with isoflurane, and a telemetry transmitter (e.g., DSI ETA-F10) is surgically implanted in the abdominal cavity with ECG leads placed in a lead II configuration.
-
A recovery period of at least 7 days is allowed post-surgery.
-
-
Data Acquisition:
-
ECG data is continuously recorded from conscious, freely moving rats in their home cages.
-
A baseline recording of at least 24 hours is obtained before any drug administration.
-
Tiapamil (or vehicle control) is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a pre-determined dose.
-
ECG recording continues for a specified period post-administration (e.g., 24 hours) to assess the drug's effect and duration of action.
-
-
Data Analysis:
-
The raw ECG signal is visually inspected for artifacts.
-
RR intervals are extracted from the ECG signal using a peak detection algorithm.
-
The RR interval time series is edited to remove any ectopic beats or artifacts.
-
HRV analysis is performed on 5-minute segments of the cleaned RR interval data.
-
Time-domain (Mean RR, SDNN, RMSSD) and frequency-domain (LF, HF, LF/HF ratio) parameters are calculated.
-
Statistical analysis is performed to compare HRV parameters before and after drug administration and between the Tiapamil and vehicle groups.
-
Mandatory Visualizations
Caption: Signaling pathway of Tiapamil's effect on heart rate.
References
- 1. Verapamil and tiapamil in prevention of ventricular fibrillation in pigs with coronary ligation. Comparative effects on left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of heart rate spectral analysis to study the effects of calcium channel blockers on sympathetic activity after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and long-term hemodynamic effects of tiapamil at rest and during exercise in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of verapamil on indexes of heart rate variability after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theneuralcloud.com [theneuralcloud.com]
- 6. aclsnow.com [aclsnow.com]
- 7. aclsmedicaltraining.com [aclsmedicaltraining.com]
Avoiding off-target effects of Tiapamil Hydrochloride in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Tiapamil Hydrochloride while minimizing and controlling for its off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected or paradoxical cellular response (e.g., increased excitability instead of inhibition) | Off-target effect: Tiapamil, like its congener verapamil (B1683045), may have off-target effects on other ion channels, such as hERG potassium channels, which can influence cellular electrophysiology.[1][2][3][4] | 1. Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration for L-type calcium channel blockade to minimize off-target effects. 2. Use of Specific Blockers: In combination with Tiapamil, use a specific blocker for the suspected off-target channel (e.g., a hERG-specific blocker) to see if the unexpected effect is reversed. 3. Alternative Calcium Channel Blockers: Consider using a structurally different L-type calcium channel blocker (e.g., a dihydropyridine (B1217469) like nifedipine) to see if the effect is specific to Tiapamil's chemical class. |
| Variability in experimental results between cell lines or tissue types | 1. Differential expression of on-target and off-target proteins: The expression levels of L-type calcium channels and potential off-target proteins like P-glycoprotein can vary significantly between different cells and tissues.[5][6] 2. Differential expression of drug metabolizing enzymes: The cell line or tissue might express cytochrome P450 enzymes that metabolize Tiapamil. | 1. Characterize your system: Perform qPCR or western blotting to quantify the expression of the intended target (Cav1.2/1.3) and potential off-targets (e.g., ABCB1/MDR1 for P-glycoprotein). 2. Use a P-glycoprotein inhibitor: If P-glycoprotein-mediated efflux is suspected, co-incubate with a specific P-gp inhibitor to see if the response to Tiapamil is potentiated. |
| Lack of a clear dose-response relationship | 1. Off-target effects at higher concentrations: At higher concentrations, off-target effects may become more pronounced and confound the on-target dose-response. 2. Saturation of the on-target effect: The intended inhibitory effect on L-type calcium channels may have reached its maximum at lower concentrations in your experimental range. | 1. Expand the concentration range: Test a wider range of Tiapamil concentrations, including much lower and higher doses, to fully characterize the dose-response curve. 2. Orthogonal validation: Use a different method to confirm L-type calcium channel blockade, such as patch-clamp electrophysiology or a calcium imaging assay. |
| Observed effect is not reversible upon washout | 1. Incomplete washout: Tiapamil may have high affinity for its binding site or may have partitioned into the lipid membrane, leading to slow dissociation. 2. Downstream signaling effects: The observed phenotype may be the result of a downstream signaling cascade that is not immediately reversible upon removal of the initial stimulus (Tiapamil). | 1. Prolonged washout: Increase the duration and number of washout steps. 2. Investigate downstream signaling: Examine the activation state of downstream effectors (e.g., phosphorylation of CaMKII, nuclear translocation of NFAT) to understand the persistence of the effect. |
Frequently Asked Questions (FAQs)
Mechanism of Action & On-Target Effects
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a calcium channel antagonist.[7] Its primary mechanism of action is the blockade of L-type voltage-gated calcium channels (Cav1.2 and Cav1.3).[8] By inhibiting these channels, Tiapamil reduces the influx of calcium ions into cells, particularly in cardiac muscle and vascular smooth muscle.[1][7] This leads to a decrease in myocardial contractility, heart rate, and vasodilation.[1][7]
Q2: How does Tiapamil's on-target potency compare to other calcium channel blockers?
A2: Tiapamil is a Type I calcium antagonist, similar to verapamil.[8] Its potency can vary depending on the tissue. For example, in coronary vascular smooth muscle, its calcium antagonistic potency is approximately equal to that of verapamil.[1] However, in other arterial beds and in cardiac muscle, verapamil is reported to be 5-10 times more potent.[1]
| Drug | Class | Relative Potency (Cardiac Muscle) | Relative Potency (Coronary Vasculature) |
| Tiapamil | Phenylalkylamine (Type I) | + | +++ |
| Verapamil | Phenylalkylamine (Type I) | +++ | +++ |
| Nifedipine | Dihydropyridine (Type II) | + | ++++ |
| Diltiazem | Benzothiazepine (Type I) | ++ | ++ |
This table provides a qualitative comparison based on available literature.
Off-Target Effects & Mitigation Strategies
Q3: What are the known or potential off-target effects of Tiapamil?
A3: While specific broad-panel screening data for Tiapamil is limited in the public domain, its structural similarity to verapamil suggests potential for similar off-target activities. Researchers should be aware of the following potential off-targets:
-
hERG Potassium Channels: Verapamil is a known high-affinity blocker of hERG channels.[1][2][3][4] Inhibition of hERG can lead to delayed cardiac repolarization and pro-arrhythmic effects.
-
P-glycoprotein (P-gp/ABCB1): Verapamil is a well-characterized inhibitor and substrate of the P-glycoprotein drug efflux pump.[5][6][9] This can lead to complex drug-drug interactions and altered cellular accumulation of Tiapamil and other compounds.
-
Other Ion Channels: Verapamil has been shown to interact with T-type calcium channels, ryanodine (B192298) receptors, and other potassium channels.[10][11]
-
Adrenergic and Sigma Receptors: Verapamil has documented interactions with α1-adrenoceptors and sigma receptors.[12]
Q4: How can I experimentally control for potential off-target effects of Tiapamil?
A4: A multi-pronged approach is recommended to ensure the observed effects are due to on-target L-type calcium channel blockade:
-
Use a Structurally Unrelated Control: Employ a calcium channel blocker from a different chemical class, such as a dihydropyridine (e.g., nifedipine), that also targets L-type calcium channels. If the biological effect is replicated, it is more likely to be an on-target effect.
-
Rescue Experiments: Attempt to "rescue" the phenotype by bypassing the blocked channel. For example, increasing the extracellular calcium concentration can sometimes overcome the inhibitory effects of Tiapamil.[1]
-
Direct Off-Target Activity Assays: If a specific off-target is suspected (e.g., hERG), perform a direct assay to measure Tiapamil's activity against that target at the concentrations used in your primary experiments.
Experimental Design & Protocols
Q5: What is a general protocol for assessing Tiapamil's effect on intracellular calcium?
A5: A common method is to use a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.
Protocol: Calcium Imaging Assay
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with the buffer to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence readings for a few minutes to establish a stable signal.
-
Stimulation: Depolarize the cells to open voltage-gated calcium channels. This is often done by adding a high concentration of potassium chloride (e.g., 50 mM KCl).
-
Tiapamil Treatment: In a separate set of experiments, pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes) before stimulation with KCl.
-
Data Acquisition: Record the change in fluorescence intensity over time. A decrease in the KCl-induced fluorescence peak in the presence of Tiapamil indicates blockade of calcium influx.
-
Controls: Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., a known L-type calcium channel blocker like verapamil).
Q6: How can I visualize the on-target signaling pathway of Tiapamil?
A6: The following diagram illustrates the primary on-target signaling pathway affected by Tiapamil.
Q7: Can you provide a workflow for investigating potential off-target effects?
A7: The following diagram outlines a logical workflow for identifying and validating potential off-target effects of Tiapamil.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Interaction of Verapamil with Lipid Membranes and P-Glycoprotein: Connecting Thermodynamics and Membrane Structure with Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct binding of verapamil to the ryanodine receptor channel of sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 12. (±)-Verapamil =99 titration,powder 152-11-4 [sigmaaldrich.com]
Technical Support Center: Managing Tiapamil-Induced Hypotension in Experimental Settings
For researchers, scientists, and drug development professionals utilizing Tiapamil, its potent hypotensive effects can present a significant experimental challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you control for these effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Tiapamil's hypotensive effects?
A1: Tiapamil is a phenylalkylamine derivative that functions as a non-dihydropyridine L-type calcium channel blocker. Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells. This blockade prevents the calcium-dependent signaling cascade that leads to muscle contraction, resulting in vasodilation and a subsequent decrease in total peripheral resistance and blood pressure.
Q2: At what doses are the hypotensive effects of Tiapamil typically observed?
A2: The hypotensive effects of Tiapamil are dose-dependent. Studies in hypertensive patients have shown significant reductions in blood pressure at various oral and intravenous doses. It is crucial to conduct dose-response studies in your specific experimental model to determine the hypotensive threshold.
Q3: Can Tiapamil's hypotensive effects be mitigated without affecting its primary mechanism of action on other targets of interest?
A3: In many cases, yes. The strategies outlined in this guide, such as the co-administration of vasopressors or calcium supplementation, are designed to counteract the systemic hypotensive effects while allowing for the investigation of Tiapamil's other pharmacological properties. However, careful validation in your specific experimental setup is essential.
Troubleshooting Guides
In Vivo Experiments
Issue: Significant drop in blood pressure observed after Tiapamil administration in an animal model.
Solution 1: Prophylactic or Rescue Administration of a Vasopressor (e.g., Norepinephrine)
-
Rationale: Norepinephrine (B1679862) is a potent vasoconstrictor that acts on alpha-1 adrenergic receptors in vascular smooth muscle, effectively counteracting the vasodilation induced by Tiapamil.
-
Experimental Protocol:
-
Establish a stable baseline blood pressure reading in the anesthetized animal.
-
For prophylactic control, initiate a continuous intravenous infusion of norepinephrine at a low dose prior to or concurrently with Tiapamil administration.
-
For rescue, upon observing a significant drop in mean arterial pressure (e.g., >20% from baseline) following Tiapamil administration, initiate a continuous intravenous infusion of norepinephrine.
-
Titrate the norepinephrine infusion rate to maintain blood pressure within the desired physiological range.
-
Continuously monitor blood pressure, heart rate, and other relevant physiological parameters.
-
Solution 2: Intravenous Calcium Supplementation
-
Rationale: Increasing the extracellular calcium concentration can help to overcome the competitive blockade of L-type calcium channels by Tiapamil, thereby restoring some vascular tone.[1]
-
Experimental Protocol:
-
Establish a stable baseline blood pressure.
-
Administer an intravenous bolus of calcium gluconate or calcium chloride.
-
Monitor the blood pressure response. The effects of a bolus may be transient.
-
For sustained counteraction, a continuous infusion of calcium may be necessary.
-
Carefully monitor for potential side effects such as hypercalcemia and cardiac arrhythmias.
-
In Vitro Experiments (Isolated Tissue Baths)
Issue: Loss of basal tone or unresponsiveness to contractile agents in isolated vascular rings after Tiapamil application.
Solution 1: Pre-incubation with a Vasoconstrictor
-
Rationale: To study the relaxant effects of Tiapamil, a pre-existing contractile tone is necessary.
-
Experimental Protocol:
-
Mount the isolated aortic or other vascular rings in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.[2]
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (B352888) or potassium chloride (KCl).
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of Tiapamil to assess its relaxant effect.
-
Solution 2: Modifying Buffer Calcium Concentration
-
Rationale: The inhibitory effect of Tiapamil is dependent on the extracellular calcium concentration.
-
Experimental Protocol:
-
Prepare physiological salt solutions with varying concentrations of calcium chloride.
-
Perform concentration-response curves to Tiapamil in these different calcium concentrations to characterize the nature of the antagonism.
-
Data Presentation
Table 1: Quantitative Data on Tiapamil's Hypotensive Effects (Human Studies)
| Administration Route | Dose | Mean Arterial Pressure Reduction | Heart Rate Change | Reference |
| Oral (single dose) | 600 mg | ~14% | Increase | [3] |
| Oral (chronic) | ~980 mg/day | ~11% | Slight Reduction | [3] |
| Intravenous | 1 mg/kg loading dose, then 50 µg/kg/min | Significant reduction | Significant reduction | [2] |
Table 2: Experimental Doses of Counteracting Agents for Drug-Induced Hypotension in Rodent Models
| Agent | Animal Model | Dose | Effect | Reference |
| Norepinephrine | Rat | 0.1 - 0.5 µg/kg/min continuous IV infusion | Maintained mean arterial pressure in a hypotensive state | [3][4] |
| Norepinephrine | Mouse | 3 µg/kg/min continuous IV infusion | Increased mean arterial pressure during sepsis-induced hypotension | [5] |
| Calcium Gluconate | Rat | Varies; requires titration | Can reverse calcium channel blocker-induced hypotension | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Tiapamil's mechanism of action leading to hypotension.
References
- 1. Calcium Gluconate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low-dose norepinephrine in combination with hypotensive resuscitation may prolong the golden window for uncontrolled hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose norepinephrine in combination with hypotensive resuscitation may prolong the golden window for uncontrolled hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis | PLOS One [journals.plos.org]
Technical Support Center: Improving the Translational Relevance of Tiapamil Animal Studies
This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the translational relevance of preclinical animal studies involving Tiapamil (B1196470).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tiapamil?
A1: Tiapamil is a calcium channel blocker, also referred to as a calcium antagonist.[1][2] Its primary mechanism involves inhibiting the influx of calcium ions through slow L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[1][3] This action leads to vasodilation, particularly in coronary arteries, and a reduction in myocardial contractility.[1][3] Tiapamil is considered a Type I calcium antagonist, similar to verapamil (B1683045), and is noted for its ability to prolong AV nodal conduction.
Q2: What are the common therapeutic applications investigated for Tiapamil in animal models?
A2: Animal studies have primarily investigated Tiapamil for its antianginal, antiarrhythmic, and antihypertensive properties.[2][4] Key applications include reducing myocardial ischemia, preventing ventricular arrhythmias (especially during coronary artery occlusion and reperfusion), and lowering blood pressure.[4][5][6] Studies in canine models have shown its effectiveness in reducing infarct size and preventing ventricular fibrillation following induced coronary occlusion.[5][6]
Q3: Why is there a concern about the translational relevance of Tiapamil animal studies?
A3: Despite promising results in animal models, Tiapamil has never been commercially marketed for human use.[2] This exemplifies a common challenge in drug development known as the "translation gap," where preclinical findings in animals fail to predict clinical outcomes in humans.[7][8] Reasons for this gap are multifactorial and include inherent physiological differences between species (e.g., heart rate, cardiac architecture, metabolism), the artificial nature of induced disease models, and methodological shortcomings in preclinical study design.[9][10][11]
Q4: Are there known off-target effects of Tiapamil that could confound experimental results?
A4: While specific off-target effects for Tiapamil are not extensively documented in readily available literature, all kinase inhibitors and channel blockers have the potential for non-specific interactions.[12] Tiapamil's effects are allosterically linked to the binding of other calcium channel antagonists, suggesting complex interactions at the receptor site.[13] Researchers should be aware that unexpected physiological responses could arise from interactions with other cellular components or signaling pathways, a phenomenon known as retroactivity.[12]
Troubleshooting Guide
Problem 1: High variability in blood pressure or heart rate response between individual animals.
-
Possible Cause 1: Anesthesia. Anesthetic agents can have significant hemodynamic effects that may interact with or mask the effects of Tiapamil. The type of anesthesia used can influence outcomes.
-
Troubleshooting Action:
-
Standardize the anesthetic protocol strictly across all animals.
-
Consider using telemetry for conscious animal monitoring to eliminate the confounding effects of anesthesia.
-
If anesthesia is necessary, choose an agent with minimal cardiovascular impact and report it clearly in the methodology.
-
-
Possible Cause 2: Dosing and Administration. Improper or inconsistent administration (e.g., incorrect injection site, variable infusion rates) can lead to significant differences in drug exposure.
-
Troubleshooting Action:
-
Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., intravenous, intraperitoneal).[14]
-
Use calibrated equipment for infusions to ensure consistent delivery rates.
-
For oral administration, be aware of the high first-pass metabolism of Tiapamil, which can lead to low and variable bioavailability.[15]
-
-
Possible Cause 3: Genetic Variability. Even within the same strain, genetic drift can lead to physiological differences between animals, affecting drug response.
-
Troubleshooting Action:
-
Source animals from a reliable and consistent vendor.
-
Increase sample size based on power calculations to account for inter-individual variability.[16]
-
Problem 2: Lack of expected therapeutic effect (e.g., no significant reduction in hypertension or arrhythmia).
-
Possible Cause 1: Species-Specific Pharmacokinetics. Tiapamil's metabolism and excretion can differ significantly between species. For instance, while verapamil metabolites are primarily excreted in urine, Tiapamil metabolites are largely excreted in feces.[15] The half-life and bioavailability can vary, leading to suboptimal dosing if translating directly from another species.
-
Troubleshooting Action:
-
Consult pharmacokinetic data (see Table 1) to determine an appropriate starting dose for your chosen species.
-
Conduct a pilot dose-ranging study in your specific animal model to establish the optimal therapeutic dose.
-
Be aware that verapamil is reported to be 5-10 times more potent than Tiapamil in most arterial beds and cardiac muscle, which may influence dose selection.[3]
-
-
Possible Cause 2: Inappropriate Animal Model. The chosen animal model may not accurately replicate the specific human pathophysiology being studied.[17] For example, a model of hypertension induced by one mechanism may not respond to a drug targeting another pathway.
-
Troubleshooting Action:
Problem 3: Observing unexpected adverse effects (e.g., excessive bradycardia, hypotension).
-
Possible Cause 1: Overdosing. The dose may be too high for the specific species or individual animal, leading to an exaggeration of the drug's primary pharmacological effects.
-
Troubleshooting Action:
-
Review the dose calculations and ensure they are correct for the animal's body weight.
-
Reduce the dose or the rate of infusion. In a study with dogs, a 2 mg/kg intravenous dose of Tiapamil was shown to decrease heart rate and blood pressure.[6]
-
-
Possible Cause 2: Drug Interaction. If other compounds (e.g., anesthetics, analgesics) are being co-administered, there may be a pharmacodynamic interaction.
-
Troubleshooting Action:
-
Review the pharmacology of all administered substances to identify potential interactions.
-
If possible, avoid co-administering drugs with similar hemodynamic effects.
-
Data Presentation
Table 1: Comparative Pharmacokinetics of Tiapamil Across Species
| Parameter | Human | Details |
| Elimination Half-Life | ~2.5 hours (IV) | Slightly shorter than verapamil (~4 hours).[15] In patients with hepatic cirrhosis, this can increase to 3.5 hours.[19] |
| Bioavailability (Oral) | ~20% | Low due to extensive first-pass metabolism, similar to verapamil.[15] |
| Total Plasma Clearance | ~800 ml/min | Very similar to verapamil.[15] |
| Volume of Distribution | ~Twice body weight | Smaller than verapamil.[15] |
| Primary Route of Excretion | Feces (66-90%) | This is a key difference from verapamil, whose metabolites are primarily excreted in urine (70%).[15] |
| Metabolites | N-desmethyl derivative and a secondary amine. | Both metabolites have low pharmacological activity.[15] |
Experimental Protocols
Protocol: Induction of Myocardial Ischemia-Reperfusion Injury in a Canine Model
This protocol is a summary of methodologies used in studies evaluating the cardioprotective effects of Tiapamil.
-
Animal Preparation:
-
Adult mongrel dogs of either sex are anesthetized (e.g., with sodium pentobarbital).
-
The animals are intubated and ventilated with room air.
-
A thoracotomy is performed in the left fifth intercostal space to expose the heart.
-
The left anterior descending (LAD) coronary artery is isolated distal to the first diagonal branch.
-
-
Hemodynamic Monitoring:
-
A catheter is placed in the femoral artery to monitor systemic blood pressure and heart rate.
-
A catheter is placed in the left ventricle for pressure measurements if required.
-
ECG leads are placed to monitor for arrhythmias.
-
-
Drug Administration:
-
A baseline period of hemodynamic stability is established (e.g., 30 minutes).
-
The treatment group receives an intravenous infusion of Tiapamil. A previously studied dose is a 2 mg/kg bolus administered over 5 minutes, 15 minutes prior to LAD ligation.[6]
-
The control group receives an equivalent volume of saline.
-
-
Ischemia-Reperfusion Procedure:
-
The isolated LAD is occluded using a snare or ligature for a defined period (e.g., 20 minutes to 3 hours).[5][6]
-
Successful occlusion is confirmed by regional cyanosis and ST-segment elevation on the ECG.
-
After the ischemic period, the ligature is released to allow for reperfusion for a set duration (e.g., 3 hours).[5]
-
-
Endpoint Measurement:
-
Arrhythmia Analysis: The ECG is monitored continuously throughout the procedure. The incidence and severity of ventricular arrhythmias (e.g., ventricular premature contractions, ventricular fibrillation) are recorded.
-
Infarct Size Measurement: At the end of the experiment, the heart is excised. The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused through the aorta to delineate the area at risk (un-stained). The heart is then sliced, and the slices are incubated in a solution like triphenyltetrazolium (B181601) chloride (TTC) to differentiate infarcted (pale) from viable (red) tissue. The respective areas are then quantified.
-
Biochemical Markers: Blood or cardiac lymphatic fluid samples can be collected to measure markers of cardiac damage, such as lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) phosphokinase (CPK).[5]
-
Visualizations
Caption: Mechanism of action for Tiapamil.
Caption: Workflow for a preclinical ischemia-reperfusion study.
Caption: Decision tree for troubleshooting lack of efficacy.
References
- 1. karger.com [karger.com]
- 2. Tiapamil - Wikipedia [en.wikipedia.org]
- 3. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of tiapamil, a calcium antagonist. Double-blind placebo crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection by the calcium antagonist tiapamil, against cardiac lymphatic enzyme leakage and arrhythmias in canine hearts during reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic and haemodynamic effects of tiapamil, a new calcium antagonist, during coronary artery occlusion and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. issues.org [issues.org]
- 9. Transition to innovative, human-relevant pre-clinical cardiovascular research: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular disease models: A game changing paradigm in drug discovery and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 15. karger.com [karger.com]
- 16. inpeaks.com [inpeaks.com]
- 17. Why animal model studies are lost in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 19. Comparative pharmacokinetics and cardiovascular effects of tiapamil in healthy volunteers and patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiapamil Technical Support Center: Troubleshooting Tachyphylaxis
Welcome to the Tiapamil (B1196470) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Tiapamil in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on the potential for tachyphylaxis with repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is Tiapamil and what is its primary mechanism of action?
Tiapamil is a calcium channel blocker, structurally and functionally related to verapamil (B1683045).[1] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (VGCCs). By blocking these channels, Tiapamil reduces the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes.[2] This leads to vasodilation and a decrease in myocardial contractility and heart rate.
Q2: What is tachyphylaxis and is it a known issue with Tiapamil?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration.[3][4] It is a form of acute tolerance. While there is a lack of direct scientific literature specifically documenting tachyphylaxis with Tiapamil, it is a theoretical possibility given that this phenomenon has been reported for the structurally similar calcium channel blocker, verapamil.[2][5] Therefore, researchers should be aware of the potential for diminishing effects of Tiapamil with repeated dosing in their experimental models.
Q3: What are the potential underlying mechanisms of tachyphylaxis to calcium channel blockers like Tiapamil?
Based on studies of related compounds and general pharmacological principles, several mechanisms could contribute to tachyphylaxis with repeated Tiapamil administration:
-
Receptor Downregulation: Continuous exposure to an antagonist can lead to a compensatory increase in the number of receptors on the cell surface, potentially diminishing the drug's effect.
-
Receptor Desensitization: The L-type calcium channels may become less sensitive to the blocking action of Tiapamil.
-
Activation of Compensatory Pathways: The cell may activate alternative signaling pathways to overcome the calcium channel blockade. For instance, studies with other L-type calcium channel blockers have shown that tachyphylaxis can be associated with an increased role of the reverse mode of the Na+/Ca2+ exchanger (NCX) to maintain intracellular calcium levels.[2]
Troubleshooting Guide: Addressing Diminished Response to Tiapamil
If you observe a decreasing effect of Tiapamil in your experiments with repeated administration, consider the following troubleshooting strategies.
| Strategy | Principle | Considerations |
| Introduce a "Drug Holiday" | Allows for the resensitization of receptors and signaling pathways. | The optimal duration of the drug-free period will depend on the experimental model and may need to be determined empirically. |
| Dose Adjustment | In some cases, a temporary increase in the dose may overcome the diminished response. | This may not be effective if tachyphylaxis is due to receptor downregulation and could potentially exacerbate the issue in the long term. |
| Combination Therapy | Use Tiapamil in conjunction with an agent that has a different mechanism of action but achieves a similar physiological outcome. | This can help to maintain the desired effect while potentially reducing the dose and repeated administration of Tiapamil. |
| Intermittent Dosing Schedule | Instead of continuous administration, switch to an intermittent dosing regimen. | This can prevent the constant receptor blockade that may lead to desensitization. |
| Investigate Compensatory Mechanisms | In cellular models, consider using inhibitors of potential compensatory pathways, such as the Na+/Ca2+ exchanger, to see if the response to Tiapamil is restored.[2] | This can help to elucidate the specific mechanism of tachyphylaxis in your system. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Tachyphylaxis to Tiapamil in Isolated Aortic Rings
This protocol is designed to induce and measure tachyphylaxis to the vasodilatory effects of Tiapamil in an ex vivo model.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Tiapamil hydrochloride
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and fat.
-
Cut the aorta into 3-4 mm wide rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the bath solution every 15-20 minutes.
-
-
Induction of Contraction:
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
-
Initial Tiapamil Administration:
-
Once the PE-induced contraction is stable, add a concentration of Tiapamil that produces a significant relaxation (e.g., 10 µM).
-
Record the relaxation response until it reaches a plateau.
-
-
Washout and Re-equilibration:
-
Wash the tissue with fresh Krebs-Henseleit solution multiple times over a 30-minute period to remove Tiapamil and PE.
-
Allow the tissue to return to its baseline tension.
-
-
Repeated Tiapamil Administration:
-
Repeat steps 3-5 for a total of 3-5 cycles.
-
-
Data Analysis:
-
Measure the magnitude of relaxation induced by Tiapamil in each cycle.
-
A statistically significant decrease in the relaxation response in later cycles compared to the first cycle is indicative of tachyphylaxis.
-
Visualizations
Caption: Tiapamil's mechanism and potential tachyphylaxis pathways.
Caption: Workflow for in vitro tachyphylaxis assessment.
References
- 1. Efficacy and tolerability of tiapamil in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachyphylaxis to the inhibitory effect of L-type channel blockers on ACh-induced [Ca2+]i oscillations in porcine tracheal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Tachyphylaxis to verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Tiapamil's Negative Inotropic Effects in Cardiac Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the negative inotropic effects of Tiapamil observed during cardiac studies.
Troubleshooting Guides
Issue: Unexpected or Excessive Negative Inotropy Observed with Tiapamil Application
Initial Assessment:
-
Confirm Drug Concentration: Verify the final concentration of Tiapamil in your experimental preparation. Calculation errors or improper stock solution dilution can lead to excessively high concentrations.
-
Assess Tissue Viability: Ensure the cardiac preparation (e.g., papillary muscle, isolated myocytes) is healthy and stable before drug application. Signs of deterioration include a progressive decline in baseline contractile force, arrhythmias, or an inability to maintain a stable rhythm.
-
Review Experimental Conditions: Check that temperature, pH, and oxygenation of the buffer are within the optimal physiological range for the specific preparation.
Mitigation Strategies:
-
Competitive Antagonism with Calcium: The negative inotropic effect of Tiapamil, a calcium channel blocker, can be competitively antagonized by increasing the extracellular calcium concentration.[1]
-
Action: Incrementally increase the CaCl2 concentration in the superfusion buffer.
-
Expected Outcome: A rightward shift in the concentration-response curve of Tiapamil, indicating that a higher concentration of Tiapamil is required to produce the same level of negative inotropy.
-
-
Co-application of Positive Inotropic Agents: If maintaining a certain level of contractile function is necessary in the presence of Tiapamil, consider the co-application of a positive inotropic agent. The choice of agent will depend on the specific research question and the signaling pathways being investigated.
| Mitigating Agent Class | Mechanism of Action | Considerations |
| Beta-Adrenergic Agonists | Increase intracellular cAMP, leading to PKA-mediated phosphorylation of L-type calcium channels and other proteins, enhancing calcium influx and sarcoplasmic reticulum calcium release.[2] | Can alter heart rate and may be less effective if beta-adrenergic receptors are downregulated. |
| Phosphodiesterase Inhibitors | Inhibit the breakdown of cAMP, thereby increasing its intracellular concentration and potentiating the effects of endogenous or exogenous beta-adrenergic stimulation.[3] | Effects are dependent on basal cAMP levels. May have vasodilatory effects. |
| Cardiac Glycosides | Inhibit the Na+/K+-ATPase, leading to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger.[4] | Narrow therapeutic window and potential for arrhythmogenesis. Tiapamil can increase plasma digoxin (B3395198) levels, requiring careful dose consideration.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind Tiapamil's negative inotropic effect?
A1: Tiapamil is a calcium antagonist that blocks L-type calcium channels in cardiac myocytes.[1] This inhibition reduces the influx of calcium into the cells during the plateau phase of the action potential, leading to decreased calcium-induced calcium release from the sarcoplasmic reticulum. The resulting lower intracellular calcium concentration available for binding to troponin C causes a reduction in the force of myocardial contraction, which is observed as a negative inotropic effect.[1]
Q2: How can I quantify the reversal of Tiapamil's negative inotropic effect?
A2: To quantify the reversal, you can perform concentration-response experiments. First, establish a baseline contractile force. Then, generate a concentration-response curve for Tiapamil to determine its IC50 (the concentration that causes 50% inhibition of contraction). In the presence of a fixed concentration of Tiapamil (e.g., its IC50), generate a concentration-response curve for a positive inotropic agent (e.g., Isoprenaline, Milrinone). The extent of the rightward shift of this curve and the restoration of maximal contractile force will provide a quantitative measure of the reversal.
Q3: Which positive inotropic agent is best to use for mitigating Tiapamil's effects?
A3: The "best" agent depends on your experimental goals.
-
To directly compete with Tiapamil's mechanism, increasing extracellular calcium is the most straightforward approach.[1]
-
If you want to investigate downstream signaling pathways independent of direct channel blockade, a beta-adrenergic agonist like Isoprenaline can be used to increase cAMP production.[1]
-
If your research involves the cAMP pathway but you want to avoid direct receptor stimulation, a phosphodiesterase inhibitor like Milrinone (B1677136), which prevents cAMP degradation, is a suitable choice.[3]
-
If you are interested in the effects of altered intracellular sodium and calcium handling, a cardiac glycoside like Digoxin could be used, but be mindful of the potential for complex drug-drug interactions.[5]
Q4: Are there potential complications when co-administering Tiapamil with positive inotropes?
A4: Yes. Co-administration can lead to complex pharmacological interactions. For instance, while beta-agonists can counteract the negative inotropy, they can also increase heart rate and myocardial oxygen consumption, which may be confounding factors.[2] Cardiac glycosides have a narrow therapeutic index and their toxicity can be enhanced by changes in electrolyte concentrations.[4] It is crucial to carefully titrate the concentrations of both drugs and monitor the preparation for arrhythmias or other signs of toxicity.
Q5: My cardiac preparation is not responding to the mitigating agent. What should I do?
A5:
-
Check Receptor Desensitization: If using a beta-adrenergic agonist, prolonged exposure or high concentrations can lead to receptor desensitization. Ensure you are using fresh preparations and appropriate concentrations.
-
Verify Drug Potency: Confirm that your stock solutions of the mitigating agents are fresh and have been stored correctly.
-
Assess the Health of the Preparation: A deteriorating or damaged cardiac preparation may not respond appropriately to any pharmacological stimulation. Re-assess baseline function and viability.
-
Consider the Experimental Model: The responsiveness to certain drugs can vary between different animal models and preparations (e.g., atria vs. ventricles, healthy vs. diseased tissue).[6] Ensure the chosen model is appropriate for the agents being studied.
Quantitative Data Summary
The following tables summarize key quantitative data for the negative inotropic effects of verapamil (B1683045) (a close analogue of Tiapamil) and the positive inotropic effects of various mitigating agents. This data is intended as a reference for experimental design.
Table 1: Negative Inotropic Potency of Verapamil
| Preparation | Parameter | Value | Reference |
| Diseased Human Myocardium | IC50 | 0.79 µmol/L | [6] |
| Isolated Rat Heart | EC50 | 16.4 ± 4.1 nM | [1] |
| Isolated Dog Myocardial Strips | 50% Depression of Force | 0.10 µM | [7] |
Table 2: Positive Inotropic Potency of Mitigating Agents
| Agent | Preparation | Parameter | Value | Reference | | :--- | :--- | :--- | :--- | | Isoprenaline | - | - | - |[5] | | Milrinone | Guinea Pig Papillary Muscle | EC50 (high affinity) | 2.5 µM |[8] | | Dobutamine (B195870) | Rat Aorta | ED50 for relaxation | 88 ± 7 µM |[9] | | Digoxin | Human Ventricular Muscle | Max. effect at | 1 µmol/L |[10] |
Experimental Protocols
Protocol: Reversal of Tiapamil-Induced Negative Inotropy in Isolated Papillary Muscle
This protocol outlines the steps to induce a negative inotropic effect with Tiapamil and subsequently reverse it using a positive inotropic agent in an isolated rodent papillary muscle preparation.
1. Preparation of Solutions:
-
Krebs-Henseleit Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 Glucose, 2.5 CaCl2.
-
Tiapamil Stock Solution: Prepare a 10 mM stock solution in an appropriate solvent (e.g., DMSO or ethanol) and make serial dilutions.
-
Positive Inotrope Stock Solution (e.g., Isoprenaline): Prepare a 10 mM stock solution in distilled water with ascorbic acid (to prevent oxidation) and make serial dilutions.
2. Papillary Muscle Isolation and Mounting:
-
Sacrifice a rodent (e.g., rat, guinea pig) according to institutionally approved ethical guidelines.
-
Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Dissect the right ventricle to expose the papillary muscles. Carefully excise a suitable papillary muscle with its tendinous and ventricular wall ends intact.
-
Mount the muscle vertically in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach one end to a fixed hook and the other to a force transducer.
3. Equilibration and Baseline Recording:
-
Stimulate the muscle at a constant frequency (e.g., 1 Hz) with platinum field electrodes.
-
Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload to achieve a stable baseline contractile force.
-
Record baseline contractile parameters (e.g., peak twitch tension, rate of tension development).
4. Experimental Procedure:
-
Induction of Negative Inotropy:
-
Introduce Tiapamil into the organ bath in a cumulative concentration-dependent manner (e.g., 10 nM to 10 µM).
-
Allow the contractile force to stabilize at each concentration before adding the next.
-
Record the steady-state contractile force at each concentration to generate a concentration-response curve for Tiapamil.
-
-
Reversal of Negative Inotropy:
-
Wash out the Tiapamil and allow the muscle to return to baseline.
-
Introduce a fixed, submaximal concentration of Tiapamil (e.g., the IC50 determined previously).
-
Once the negative inotropic effect has stabilized, add the positive inotropic agent (e.g., Isoprenaline) in a cumulative concentration-dependent manner (e.g., 1 nM to 1 µM).
-
Record the contractile force at each concentration of the positive inotrope.
-
5. Data Analysis:
-
Express the contractile force as a percentage of the initial baseline.
-
Plot the concentration-response curves for Tiapamil and the positive inotropic agent.
-
Calculate the IC50 for Tiapamil and the EC50 for the positive inotropic agent in the absence and presence of Tiapamil.
Signaling Pathways
Beta-Adrenergic Agonist Pathway
Beta-adrenergic agonists like Isoprenaline bind to β1-adrenergic receptors on cardiomyocytes. This activates adenylyl cyclase via a Gs-protein, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various targets, including L-type calcium channels, leading to increased calcium influx and enhanced contractility.
Phosphodiesterase Inhibitor Pathway
Phosphodiesterase (PDE) inhibitors, such as Milrinone, prevent the breakdown of cAMP to AMP. This leads to an accumulation of cAMP within the cardiomyocyte, resulting in the same downstream effects as beta-adrenergic stimulation (PKA activation, phosphorylation of calcium channels, and increased contractility).
Cardiac Glycoside Pathway
Cardiac glycosides, like Digoxin, inhibit the Na+/K+-ATPase pump in the sarcolemma. This leads to an increase in intracellular sodium concentration. The increased intracellular sodium reduces the driving force for the Na+/Ca2+ exchanger to extrude calcium, resulting in a higher intracellular calcium concentration and, consequently, increased contractile force.
References
- 1. Modeling cardiac uptake and negative inotropic response of verapamil in rat heart: effect of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cardiotonic activity of milrinone, a new and potent cardiac bipyridine, on the normal and failing heart of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Negative inotropic properties of isradipine, nifedipine, diltiazem, and verapamil in diseased human myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronotropic, inotropic, and vasodilator actions of diltiazem, nifedipine, and verapamil. A comparative study of physiological responses and membrane receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The positive inotropic response to milrinone in isolated human and guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac and vascular effects of diltiazem, dobutamine and amrinone, drugs used after myocardial revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive inotropic effects of digitoxin- and digoxin-glucuronide in human isolated ventricular heart muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Tiapamil and Nifedipine on Vascular Resistance: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Tiapamil and Nifedipine (B1678770) in modulating vascular resistance, supported by experimental data and detailed methodologies.
Tiapamil, a phenylalkylamine derivative, and Nifedipine, a dihydropyridine, are both classified as calcium channel blockers that exert their vasodilatory effects by inhibiting the influx of calcium ions into vascular smooth muscle cells.[1] While both drugs effectively reduce vascular resistance, their specific hemodynamic profiles and mechanisms of action present distinct characteristics relevant to research and clinical applications. This guide synthesizes findings from comparative studies to elucidate these differences.
Quantitative Data Summary
The following table summarizes the hemodynamic effects of intravenously administered Tiapamil and Nifedipine from a comparative study in normotensive male subjects.
| Hemodynamic Parameter | Baseline (Mean ± SD) | Tiapamil (Mean ± SD) | Change from Baseline | Nifedipine (Mean ± SD) | Change from Baseline |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1156 ± 214 | 988 ± 187 | ↓ 14.5% | 811 ± 135 | ↓ 29.8% |
| Splanchnic Vascular Resistance (dyn·s·cm⁻⁵) | 3180 ± 940 | 2490 ± 780 | ↓ 21.7% | 2120 ± 650 | ↓ 33.3% |
| Mean Arterial Pressure (mmHg) | 89 ± 7 | 84 ± 6 | ↓ 5.6% | 77 ± 5 | ↓ 13.5% |
| Cardiac Output (L/min) | 5.3 ± 0.9 | 6.0 ± 1.0 | ↑ 13.2% | 6.7 ± 1.1 | ↑ 26.4% |
Data extracted from a study by Bruckner et al. (1987) involving primed-constant intravenous infusions of Tiapamil and Nifedipine.[2]
Experimental Protocols
The presented data was obtained through a series of meticulous experimental procedures designed to assess the hemodynamic effects of Tiapamil and Nifedipine.
Subject Population and Drug Administration
The study involved 18 normotensive male subjects.[2] Following a baseline measurement period, Tiapamil and Nifedipine were administered via a primed-constant intravenous infusion to achieve steady-state plasma concentrations.[2] While specific infusion rates for this exact study are not detailed in the abstract, typical intravenous administration protocols for these types of drugs in clinical research involve an initial loading dose followed by a continuous infusion. For example, a study on intravenous Nifedipine for hypertension after coronary artery surgery used a steady-state plasma concentration of 119 ± 42.5 ng/mL.[3] Another study used intravenous Nifedipine at rates of 0.65 mg/h and 1.25 mg/h.[4] For Verapamil, a drug structurally related to Tiapamil, intravenous infusion rates of 5–10 mg/hour have been used.[5]
Measurement of Hemodynamic Parameters
Systemic and Splanchnic Hemodynamics: These were assessed using the hepatic venous catheter technique .[2] This invasive method involves the insertion of a catheter into a peripheral vein, which is then advanced into the hepatic vein to measure pressures. Splanchnic blood flow is often estimated using the Fick principle, which involves measuring the clearance of a substance like indocyanine green dye.
Cardiac Output: The thermodilution method was employed to determine cardiac output.[2] This technique involves injecting a known volume of cold saline into the right atrium via a pulmonary artery catheter. The change in blood temperature is measured by a thermistor at the catheter's tip in the pulmonary artery, allowing for the calculation of blood flow.
The following diagram illustrates the general workflow for such a clinical experiment.
Signaling Pathways
Both Tiapamil and Nifedipine are L-type calcium channel blockers, but they belong to different chemical classes and are thought to interact with distinct binding sites on the α1 subunit of the channel.[6][7] Nifedipine, a dihydropyridine, and Tiapamil, a phenylalkylamine, both inhibit the influx of extracellular calcium into vascular smooth muscle cells.[1][8] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.
The binding of these drugs to the L-type calcium channel prevents the conformational change required for channel opening in response to membrane depolarization.[9] This directly inhibits the influx of Ca²⁺. The subsequent decrease in intracellular Ca²⁺ levels reduces the formation of the Ca²⁺-calmodulin complex.[9] This, in turn, decreases the activity of myosin light-chain kinase (MLCK), leading to reduced phosphorylation of the myosin light chain and ultimately, smooth muscle relaxation and a decrease in vascular resistance.
The following diagram illustrates this shared signaling pathway.
Conclusion
Both Tiapamil and Nifedipine are effective in reducing systemic and splanchnic vascular resistance through the blockade of L-type calcium channels. The available data suggests that Nifedipine induces a more pronounced reduction in both systemic and splanchnic vascular resistance compared to Tiapamil.[2] This greater vasodilatory effect of Nifedipine is also reflected in a more significant decrease in mean arterial pressure and a larger increase in cardiac output, likely due to a more potent afterload reduction.[2] Researchers should consider these differences in potency and hemodynamic effects when selecting a calcium channel blocker for experimental studies or therapeutic development.
References
- 1. Pharmacokinetics and pharmacodynamics of nifedipine infusion in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of verapamil, tiapamil, diltiazem and nifedipine on systemic and splanchnic hemodynamics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous nifedipine to treat hypertension after coronary artery revascularization surgery. A comparison with sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous infusions of nifedipine: an alternative for the prevention of hypertension in eye surgery under local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 6. Molecular studies of the calcium antagonist binding site on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
Validating the Anti-Fibrillatory Effects of Tiapamil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-fibrillatory effects of Tiapamil (B1196470) with other calcium channel blockers, namely Verapamil (B1683045), Diltiazem (B1670644), and Bepridil (B108811). The information presented is supported by experimental data to assist in the evaluation of these compounds for research and drug development purposes.
Executive Summary
Tiapamil, a calcium channel antagonist, has demonstrated efficacy in preventing and terminating both atrial and ventricular fibrillation. Its mechanism of action, centered on the blockade of L-type calcium channels in cardiomyocytes, leads to a reduction in cellular calcium overload, a key factor in the pathogenesis of many cardiac arrhythmias. This guide presents a detailed analysis of Tiapamil's electrophysiological properties and its performance in preclinical and clinical studies, benchmarked against other prominent calcium channel blockers.
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of Tiapamil and its alternatives in treating and preventing fibrillation.
Table 1: Efficacy in Ventricular Fibrillation (VF)
| Drug | Model/Population | Dosage | Key Findings | Reference |
| Tiapamil | Anesthetized Dogs (Coronary Occlusion) | 100 µg/kg/min IV | Increased VF threshold from 8.6 ± 5.9 mA to 17.5 ± 8.2 mA. | [1] |
| Tiapamil | Patients with Acute Myocardial Infarction | 1 mg/kg IV followed by 25 µg/kg/min infusion | In patients with ventricular arrhythmias (including VF), premature ventricular contractions decreased by 70-90% in 73% of patients. | |
| Verapamil | Anesthetized Dogs (Ischemia/Reperfusion) | 0.1-1.0 µM | Suppressed reperfusion-induced arrhythmias. | [2] |
| Diltiazem | Anesthetized Dogs (Coronary Ischemia) | 0.04-0.08 mg/kg/min IV | Increased VF thresholds by 7.7 mA during ischemia. | [3] |
| Bepridil | Patients with Sustained Ventricular Tachycardia | Oral and IV | Intravenous bepridil terminated VT in 17 of 26 patients. | [4] |
Table 2: Efficacy in Atrial Fibrillation (AF)
| Drug | Model/Population | Dosage | Key Findings | Reference |
| Tiapamil | Patients with Atrial Fibrillation | IV Infusion | Decreased the ventricular rate by 54% in patients with AF. | [5] |
| Verapamil | Patients with Atrial Fibrillation or Flutter | 0.075 mg/kg IV | Decreased mean ventricular rate from 146 to 114 beats/min. | [6] |
| Verapamil | Anesthetized Dogs | 0.20 mg/kg bolus, 0.20 mg/kg/h infusion | Increased the duration of AF from 19 ± 6 to 130 ± 24 s. | [7] |
| Diltiazem | Patients with Atrial Fibrillation | 270 mg/day oral | Decreased mean 24h ventricular rate from 88 ± 14 to 76 ± 13 beats/min. | [8] |
| Bepridil | Patients with Persistent Atrial Fibrillation | 200 mg/day oral | Converted AF to sinus rhythm in 69.0% of patients. | [9] |
Table 3: Electrophysiological Effects
| Drug | Parameter | Species/Population | Dosage | Effect | Reference |
| Tiapamil | A-H Interval | Humans | 1 mg/kg IV | Significant prolongation | [10] |
| Tiapamil | Effective Refractory Period (Atrium, AV Node, Ventricle) | Humans | 1 mg/kg IV | No significant effect | [10] |
| Tiapamil | A-H Interval | Humans | 2 mg/kg IV | Lengthened | [11] |
| Tiapamil | Effective Refractory Period (AV Node) | Humans | 2 mg/kg IV | Lengthened | [11] |
| Verapamil | Sinoatrial Conduction Time | Rabbit Right Atrium | 1 x 10⁻⁷ mol/L | Significantly prolonged (40.0 ± 4.8 ms (B15284909) to 50.0 ± 6.4 ms) | [12] |
| Verapamil | A-H Interval | Conscious Dogs | Bolus administration | Progressive increases | [12] |
| Verapamil | Intraatrial Conduction Delay Zone | Humans with Paroxysmal AF | 0.15 mg/kg IV | Significantly increased (33 ± 20 msec to 50 ± 22 msec) | [13] |
| Diltiazem | A-H Conduction Time | Humans | 0.20-0.25 mg/kg IV | Prolonged by 22% | [14] |
| Diltiazem | AV Nodal Effective Refractory Period | Humans | 0.25 mg/kg IV | Prolonged by 42 msec | [15] |
| Bepridil | Refractory Period (Atrium, AV Node) | Humans | IV administration | Markedly increased | [16] |
| Bepridil | A-H Interval | Humans | IV administration | Markedly increased | [16] |
Experimental Protocols
Induction of Ventricular Fibrillation (Animal Model)
A common method for inducing ventricular fibrillation in animal models, such as dogs or pigs, for the evaluation of anti-fibrillatory drugs is through electrical stimulation during myocardial ischemia.
Workflow for Induction of VF:
Caption: Workflow for inducing ventricular fibrillation in an animal model.
Detailed Steps:
-
Animal Preparation: The animal is anesthetized and mechanically ventilated. Surface ECG leads and intravascular catheters are placed for continuous monitoring of cardiac rhythm and hemodynamic parameters (e.g., blood pressure, heart rate).
-
Induction of Myocardial Ischemia: A thoracotomy is performed to expose the heart. A major coronary artery, typically the left anterior descending (LAD) artery, is transiently occluded to induce myocardial ischemia.
-
Electrical Stimulation: Programmed electrical stimulation is delivered to the ventricles. The current intensity required to induce sustained ventricular fibrillation (the ventricular fibrillation threshold, or VFT) is determined.
-
Drug Administration: The test compound (e.g., Tiapamil) or a vehicle control is administered intravenously.
-
Post-Drug Evaluation: After a stabilization period, the ischemia and electrical stimulation protocol is repeated to determine the post-drug VFT. An increase in the VFT indicates an anti-fibrillatory effect.
Electrophysiology (EP) Study in Humans
EP studies are performed to assess the electrical properties of the heart and the effects of anti-arrhythmic drugs.
Workflow for an Electrophysiology Study:
Caption: Workflow for a clinical electrophysiology study.
Detailed Steps:
-
Patient Preparation: The patient is brought to the electrophysiology laboratory, sedated, and local anesthesia is administered at the catheter insertion site (typically the femoral vein).
-
Catheter Placement: Multiple electrode catheters are inserted and advanced under fluoroscopic guidance to various locations within the heart (e.g., right atrium, His bundle region, right ventricle).
-
Baseline Electrophysiological Measurements: Baseline intracardiac electrograms are recorded. Programmed electrical stimulation (pacing) is performed to measure key electrophysiological parameters, including sinus node function, atrioventricular (AV) conduction intervals (e.g., A-H, H-V intervals), and the effective refractory periods of the atria, AV node, and ventricles.
-
Drug Administration: The investigational drug, such as Tiapamil, is administered intravenously at a specified dose.
-
Post-Drug Assessment: After drug administration, the programmed electrical stimulation protocol is repeated to assess the drug's effects on the measured electrophysiological parameters.
Mechanism of Action: L-Type Calcium Channel Blockade
Tiapamil, like other calcium channel blockers in this guide, exerts its anti-fibrillatory effects primarily by blocking L-type calcium channels in cardiomyocytes. This action disrupts the signaling cascade that leads to abnormal cardiac rhythms.
Signaling Pathway of L-Type Calcium Channel Blockers:
Caption: Signaling pathway of Tiapamil's anti-fibrillatory action.
Pathway Description:
-
Binding and Blockade: Tiapamil binds to the L-type calcium channels (CaV1.2) on the surface of cardiomyocytes. This binding inhibits the influx of calcium ions (Ca²⁺) into the cell during depolarization.
-
Reduction in Calcium Overload: By blocking calcium entry, Tiapamil reduces the intracellular calcium concentration, preventing the calcium overload that is a common trigger for fibrillatory arrhythmias.
-
Downstream Effects: The reduction in intracellular calcium leads to several downstream effects, including decreased calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, which in turn reduces myocardial contractility. Critically for its anti-fibrillatory action, the prevention of calcium overload suppresses the formation of early and delayed afterdepolarizations, which are aberrant electrical signals that can initiate and sustain fibrillation.
-
Anti-Fibrillatory Outcome: The culmination of these cellular effects is the stabilization of the cardiac cell membrane potential, leading to the prevention and termination of fibrillatory episodes.
Conclusion
Tiapamil demonstrates significant anti-fibrillatory effects, comparable to other established calcium channel blockers. Its ability to increase the ventricular fibrillation threshold and modulate key electrophysiological parameters underscores its potential as a valuable agent in the management of cardiac fibrillation. This guide provides a foundational comparison based on available experimental data to aid researchers and clinicians in their assessment of Tiapamil's therapeutic and investigational utility. Further direct comparative studies are warranted to fully elucidate the relative advantages of Tiapamil within this class of anti-arrhythmic drugs.
References
- 1. Protective effect of tiapamil against ventricular fibrillation during coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Experimental antifibrillatory effects of calcium channel blockade with diltiazem: comparison with beta-blockade and nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic and antiarrhythmic properties of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic effect of the calcium antagonist tiapamil (Ro 11-1781) by intravenous administration in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil for control of ventricular rate in paroxysmal supraventricular tachycardia and atrial fibrillation or flutter: a double-blind randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verapamil prolongs atrial fibrillation by evoking an intense sympathetic neurohumoral effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ventricular rate control and exercise performance in chronic atrial fibrillation: effects of diltiazem and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response effects of bepridil in patients with persistent atrial fibrillation monitored with transtelephonic electrocardiograms: a multicenter, randomized, placebo-controlled,double-blind study (J-BAF Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiology of tiapamil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiology of tiapamil in concealed accessory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of verapamil on electrophysiological properties in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracardiac electrophysiologic study of intravenous diltiazem and combined diltiazem-digoxin in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiologic effects of intravenous diltiazem in patients with recurrent supraventricular tachycardias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiological profile of bepridil, a new anti-anginal drug with calcium blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Tiapamil and Diltiazem on hemodynamics
An Objective Comparison of the Hemodynamic Effects of Tiapamil (B1196470) and Diltiazem (B1670644) for Researchers and Drug Development Professionals.
This guide provides a detailed comparative analysis of the hemodynamic effects of two significant calcium channel blockers, Tiapamil and Diltiazem. Both drugs are recognized for their roles in managing cardiovascular conditions, primarily through the modulation of calcium ion influx in vascular smooth muscle and cardiac cells. This document synthesizes experimental data to highlight their similarities and differences in affecting key hemodynamic parameters, offering a valuable resource for researchers, scientists, and professionals in drug development.
Mechanism of Action: L-Type Calcium Channel Blockade
Tiapamil, a phenylalkylamine derivative, and Diltiazem, a benzothiazepine (B8601423) derivative, share a primary mechanism of action: the inhibition of voltage-gated L-type calcium channels.[1][2] By blocking these channels, they reduce the influx of extracellular calcium into cells. In vascular smooth muscle, this leads to reduced contractility and subsequent vasodilation, which decreases systemic vascular resistance and arterial blood pressure. In cardiac tissue, this inhibition results in a negative inotropic effect (reduced contractility) and a negative chronotropic effect (decreased heart rate), particularly by slowing conduction through the atrioventricular (AV) node.[1] Both drugs have been shown to preferentially bind to and block inactivated calcium channels.[3]
Comparative Hemodynamic Data
The following table summarizes the observed effects of Tiapamil and Diltiazem on key hemodynamic parameters based on findings from various clinical and experimental studies. It is important to note that these effects can vary based on the patient population, dosage, and route of administration.
| Hemodynamic Parameter | Tiapamil | Diltiazem | Key Comparative Insights |
| Mean Arterial Pressure (MAP) | ↓ (Decrease)[4] | ↓ (Decrease)[5][6][7] | Both drugs effectively lower blood pressure. Tiapamil has been noted to specifically decrease diastolic pressure, while Diltiazem lowers both systolic and diastolic pressure.[4][6] |
| Heart Rate (HR) | ↔ (No significant change) or ↓ (Slight Decrease)[4][7][8] | ↓ (Decrease)[7] | In a direct comparative study, long-term Diltiazem therapy significantly reduced resting heart rate by approximately 6 beats/minute, whereas Tiapamil produced no significant change.[7] Diltiazem generally exhibits a more pronounced negative chronotropic effect. |
| Cardiac Output (CO) / Index (CI) | ↑ (Increase) or ↔ (Preserved)[4][6][8] | ↔ (Little Change) or ↑ (Transient Increase)[5][6][7] | Tiapamil has been shown to increase cardiac output, a reflection of its potent vasodilatory action outweighing its negative inotropic effect.[6][8] Diltiazem typically causes little change in cardiac index, though a transient increase may occur after bolus administration.[5][6][7] |
| Systemic/Total Peripheral Resistance (SVR/TPR) | ↓ (Decrease)[4][6] | ↓ (Decrease)[5][6][7] | The primary antihypertensive mechanism for both drugs is the reduction of systemic vascular resistance through vasodilation.[4][5][6][7] One study suggested that Tiapamil is a more effective vasodilator compared to Diltiazem.[6] |
Experimental Protocols
To evaluate and compare the hemodynamic effects of intravenous Tiapamil and Diltiazem, a representative experimental protocol is outlined below, synthesized from methodologies used in comparative studies.[6]
1. Subject Selection:
-
Population: Healthy, normotensive male subjects or patients with specific, stable cardiovascular conditions (e.g., essential hypertension, coronary artery disease).
-
Inclusion Criteria: Specific age range, baseline blood pressure and heart rate within predefined limits.
-
Exclusion Criteria: Significant comorbidities, contraindications to calcium channel blockers, use of confounding medications.
2. Baseline Hemodynamic Assessment:
-
Subjects are required to rest in a supine position for at least 30 minutes in a quiet, temperature-controlled environment.
-
Baseline measurements are recorded, including:
-
Intra-arterial Blood Pressure: Measured continuously via a catheter in the radial or femoral artery.
-
Heart Rate: Monitored continuously via ECG.
-
Cardiac Output: Determined using the thermodilution method via a Swan-Ganz catheter or dye-dilution technique.
-
Systemic Vascular Resistance: Calculated from MAP, central venous pressure, and cardiac output.
-
3. Drug Administration:
-
A randomized, crossover, or parallel-group design is employed.
-
The drug is administered intravenously as a primed-constant infusion to achieve and maintain steady-state plasma concentrations.
-
Priming Dose (Loading Dose): An initial bolus is given to rapidly achieve the target concentration.
-
Constant Infusion: A continuous infusion follows to maintain the steady state.
-
-
Dosages are predetermined to be therapeutically relevant and, in comparative studies, equihypotensive.
4. Post-Infusion Hemodynamic Monitoring:
-
After an adequate equilibration period (e.g., 20-30 minutes) following the start of the infusion, all hemodynamic parameters are measured again.
-
Measurements are repeated at set intervals to assess the duration and stability of the effects.
5. Data Analysis:
-
Changes in hemodynamic parameters from baseline are calculated for each drug.
-
Statistical analysis (e.g., ANOVA, t-tests) is used to compare the effects between the Tiapamil and Diltiazem groups.
Conclusion
Both Tiapamil and Diltiazem are effective calcium channel blockers that lower blood pressure primarily by reducing systemic vascular resistance. However, they exhibit distinct profiles in their effects on heart rate and cardiac output. Diltiazem demonstrates a more significant heart rate-lowering effect, making it suitable for conditions where rate control is desirable. In contrast, Tiapamil tends to increase or preserve cardiac output with minimal impact on heart rate, suggesting it acts as a more potent peripheral vasodilator.[6][7] These differences underscore the importance of selecting a calcium channel blocker based on the specific hemodynamic profile required for the individual patient or experimental model. This guide provides foundational data to aid in such critical decisions within research and drug development.
References
- 1. Clinical Pharmacokinetics of Verapamil, Nifedipine and Diltiazem | Semantic Scholar [semanticscholar.org]
- 2. Calcium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. RePub, Erasmus University Repository: The haemodynamic effects of nifedipine, verapamil and diltiazem in patients with coronary artery disease. A review [repub.eur.nl]
- 4. Comparative effects of verapamil, diltiazem, and nifedipine on hemodynamics and left ventricular function during acute myocardial ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of verapamil, tiapamil, diltiazem and nifedipine on systemic and splanchnic hemodynamics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of prolonged therapy with four calcium ion antagonists (diltiazem, nicardipine, tiapamil and verapamil) in patients with chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the hemodynamic effects of five calcium channel blockers at rest and during exercise in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative hemodynamic dose-response effects of five slow calcium channel-blocking agents in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiapamil's Anti-Arrhythmic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the anti-arrhythmic properties of Tiapamil (B1196470), a calcium channel blocker. Its performance is objectively compared with other notable anti-arrhythmic agents, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and cardiovascular medicine.
Executive Summary
Tiapamil has demonstrated efficacy in the management of both supraventricular and ventricular arrhythmias. As a calcium channel blocker, its primary mechanism of action involves the inhibition of calcium influx into cardiac cells, leading to a reduction in heart rate and contractility. Comparative studies, although not extensive, suggest that Tiapamil's anti-arrhythmic effects are comparable to other calcium channel blockers like Verapamil (B1683045) and the beta-blocker Propranolol (B1214883) in specific contexts. This guide synthesizes the available quantitative data, outlines experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of Tiapamil's pharmacological profile.
Comparative Efficacy of Anti-Arrhythmic Agents
The following tables summarize the quantitative data from various studies, offering a comparative perspective on the efficacy of Tiapamil and its alternatives in treating different types of cardiac arrhythmias.
Table 1: Efficacy in Ventricular Arrhythmias
| Drug | Study Population | Dosage | Key Efficacy Endpoint | Results | Citation |
| Tiapamil | Patients with frequent ventricular extrasystoles | 1 mg/kg IV loading dose followed by 50 µg/kg/min infusion | Reduction in total number of ventricular extrasystoles | -62.4% reduction | |
| Propranolol | Patients with frequent ventricular extrasystoles | 0.1 mg/kg IV loading dose followed by 1.5 µg/kg/min infusion | Reduction in total number of ventricular extrasystoles | -59.3% reduction | |
| Tiapamil | Pigs with coronary ligation | 6 mg/kg IV | Incidence of ventricular fibrillation | 4 out of 10 (40%) vs. 22 out of 25 (88%) in controls | [1] |
| Verapamil | Pigs with coronary ligation | 0.6 mg/kg IV | Incidence of ventricular fibrillation | 0 out of 7 (0%) vs. 22 out of 25 (88%) in controls | [1] |
| Propranolol | Patients with chronic ventricular arrhythmia | Not specified | Suppression of ventricular extrasystoles | 44% reduction | [2] |
| Sotalol (B1662669) | Patients with chronic ventricular arrhythmia | Not specified | Suppression of ventricular extrasystoles | 65% reduction | [2] |
Table 2: Efficacy in Supraventricular Arrhythmias
| Drug | Study Population | Dosage | Key Efficacy Endpoint | Results | Citation |
| Tiapamil | Patients with paroxysmal supraventricular tachycardia (PSVT) | 2 mg/kg IV | Termination of arrhythmia | Terminated in 5 out of 5 cases | |
| Verapamil | Patients with PSVT | Median dose 240 mg/day (oral) | Prevention of PSVT recurrence (symptom-free at >270 days) | 13% of patients | [3] |
| Flecainide (B1672765) | Patients with PSVT | Median dose 200 mg/day (oral) | Prevention of PSVT recurrence (symptom-free at >270 days) | 30% of patients | [3] |
| Verapamil | Patients with multifocal atrial tachycardia | IV | Response rate (conversion to sinus rhythm or significant rate reduction) | 44% | [4] |
| Metoprolol (B1676517) | Patients with multifocal atrial tachycardia | IV | Response rate (conversion to sinus rhythm or significant rate reduction) | 89% | [4] |
| Diltiazem | Patients with SVT | 2.5 mg/min infusion (max 50 mg) | Success rate in terminating SVT | 96.3% | [5] |
| Verapamil | Patients with SVT | 1 mg/min infusion (max 20 mg) | Success rate in terminating SVT | 98.8% | [5] |
Experimental Protocols
Understanding the methodologies behind the cited studies is crucial for interpreting the data accurately. Below are detailed experimental protocols for key cited experiments.
General Protocol for Intravenous Anti-Arrhythmic Drug Administration in a Clinical Trial Setting
This protocol is a generalized representation based on common practices in clinical trials for intravenous anti-arrhythmic drugs.
-
Patient Selection:
-
Inclusion criteria: Patients with a confirmed diagnosis of the target arrhythmia (e.g., frequent premature ventricular contractions, supraventricular tachycardia) documented by electrocardiogram (ECG). Hemodynamically stable.
-
Exclusion criteria: Severe heart failure, significant conduction abnormalities (e.g., high-grade AV block), hypotension, bradycardia, and contraindications to the specific drug class being tested.
-
-
Study Design:
-
A randomized, double-blind, placebo-controlled or active-comparator controlled design is typically employed.
-
A crossover design may be used for drugs with a short half-life.
-
-
Drug Administration:
-
A loading dose is often administered intravenously over a short period (e.g., 1-10 minutes) to achieve therapeutic plasma concentrations rapidly.
-
This is followed by a continuous intravenous infusion for a predefined period (e.g., 6-24 hours) to maintain therapeutic levels.
-
Dosages are often weight-based (e.g., mg/kg).
-
-
Monitoring:
-
Continuous ECG monitoring is essential throughout the study to assess arrhythmia frequency and morphology.
-
Hemodynamic monitoring, including blood pressure and heart rate, is performed at regular intervals.
-
Blood samples may be collected to determine plasma drug concentrations.
-
-
Efficacy Assessment:
-
The primary efficacy endpoint is typically the reduction in the frequency of the target arrhythmia (e.g., percentage reduction in premature ventricular contractions per hour).
-
Secondary endpoints may include the complete suppression of the arrhythmia, conversion to sinus rhythm, or changes in arrhythmia-related symptoms.
-
-
Safety Assessment:
-
Adverse events are recorded throughout the study.
-
Particular attention is paid to pro-arrhythmic effects (worsening of the existing arrhythmia or development of a new one) and hemodynamic instability (hypotension, bradycardia).
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Verapamil and tiapamil in prevention of ventricular fibrillation in pigs with coronary ligation. Comparative effects on left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized double blind trial comparing sotalol and propranolol in chronic ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized comparison of flecainide versus verapamil in paroxysmal supraventricular tachycardia. The Flecainide Multicenter Investigators Group [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind, placebo-controlled study of verapamil and metoprolol in treatment of multifocal atrial tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slow-infusion of calcium channel blockers in the emergency management of supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Tiapamil and Gallopamil in Cardiovascular Research
This guide provides a detailed, data-driven comparison of Tiapamil (B1196470) and Gallopamil (B102620), two phenylalkylamine-class calcium channel blockers. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to facilitate an objective evaluation of their pharmacological profiles and therapeutic potential.
Introduction and Overview
Tiapamil and Gallopamil are both potent calcium channel antagonists that exert their effects by blocking the influx of calcium ions through L-type calcium channels.[1] Gallopamil, a methoxy (B1213986) derivative of verapamil (B1683045), is a clinically used antianginal and antiarrhythmic agent.[2][3] In contrast, Tiapamil is an experimental drug that, despite showing promise in early studies, has never been marketed.[4] Both drugs share a similar mechanism of action with verapamil but exhibit distinct pharmacological nuances.[5][6] This guide will delve into a head-to-head comparison of their efficacy, mechanism of action, and experimental backing.
Mechanism of Action
The primary mechanism of action for both Tiapamil and Gallopamil is the inhibition of transmembrane calcium influx into myocardial cells, cardiac pacemaker cells, and vascular smooth muscle cells.[7][8] This blockade of L-type calcium channels leads to a reduction in intracellular calcium, which in turn modulates various physiological processes.
Key effects include:
-
Negative Inotropy: Reduced myocardial contractility, leading to decreased myocardial oxygen demand.[1]
-
Negative Chronotropy: Decreased heart rate by slowing conduction through the sinoatrial (SA) and atrioventricular (AV) nodes.[1][9]
-
Vasodilation: Relaxation of vascular smooth muscle, particularly in arterial resistance vessels, leading to reduced systemic vascular resistance and blood pressure.[1]
While both drugs operate through this fundamental pathway, studies suggest differences in their relative potency and tissue selectivity. For instance, early comparative studies with verapamil indicated that Tiapamil has a degree of preference for coronary vascular smooth muscle.[6] Gallopamil's effects on the myocardium, pacemakers, and vasculature are considered quantitatively comparable, but approximately one order of magnitude more potent than verapamil.[7]
Comparative Efficacy from Clinical Trials
Direct head-to-head clinical trials comparing Tiapamil and Gallopamil are scarce. However, data from individual trials and one comparative study involving multiple calcium antagonists allow for an objective assessment of their anti-ischemic properties.
A key study directly compared the dose-response relationship of single oral doses of Gallopamil, Tiapamil, Nifedipine, and Diltiazem (B1670644) in patients with coronary heart disease.[10] The results showed a dose-dependent reduction in ischemic ST-segment depression for all drugs.[10]
| Parameter | Gallopamil (50 mg) | Tiapamil (600 mg) | Nifedipine (20 mg capsule) | Diltiazem (180 mg) |
| Reduction in ST-Segment Depression | 34% (p < 0.01) | 60% (p < 0.01) | 42% | 26% (p < 0.025) |
| Table 1: Comparative Anti-ischemic Efficacy of Single Oral Doses.[10] |
The study concluded that comparable anti-ischemic effects could be expected from 50 mg of Gallopamil and 600 mg of Tiapamil.[10]
Gallopamil Efficacy Data
Clinical trials have consistently demonstrated Gallopamil's efficacy in treating stable angina pectoris.
| Study | Dosage | Key Findings |
| Zanolla et al., 1992[11] | Not specified | Significantly increased mean exercise time and time to 1mm ST depression. |
| Rengo et al., 1989[12] | 50 mg t.i.d. & 75 mg t.i.d. | Both dosages significantly prolonged exercise time 2 hours post-administration. |
| Kaltenbach et al., 1989[13] | 50 mg (single dose) | Reduced ischemic ST-depression by 45% compared to placebo. More pronounced effect than 10 mg Nifedipine. |
| Sganzerla et al., 1994[14] | 50 mg t.i.d. | Significantly increased exercise duration and reduced ST-segment depression. Improved myocardial perfusion. |
| Table 2: Summary of Gallopamil Clinical Trial Data in Stable Angina. |
Tiapamil Efficacy Data
Tiapamil also showed significant antianginal effects in clinical investigations.
| Study | Dosage | Key Findings |
| Gasic, 1982[15] | IV and Oral | Increased exercise tolerance and improved angina. Myocardial imaging indicated increased regional perfusion. |
| Klein et al., 1985[16] | 600 mg & 800 mg (single oral) | Dose-dependent increase in exercise duration. Significant improvement at 600 mg and 800 mg doses. |
| Cocco et al., 1979[4] | Not specified | Demonstrated anti-arrhythmic properties in treating supraventricular tachyarrhythmias. |
| Table 3: Summary of Tiapamil Clinical Trial Data. |
Pharmacological Profile Comparison
| Feature | Tiapamil | Gallopamil |
| Drug Class | Phenylalkylamine Calcium Channel Blocker[4] | Phenylalkylamine Calcium Channel Blocker[2] |
| Status | Experimental, never marketed[4] | Clinically used[9] |
| Primary Indication | Investigated for angina and arrhythmias[4] | Angina pectoris, certain arrhythmias[9] |
| Negative Inotropy | Less pronounced at therapeutic doses compared to verapamil[5] | Present, contributes to reduced myocardial oxygen demand[1] |
| Negative Chronotropy | Observed, dose-dependent bradycardia[8] | Leads to a slight but significant reduction in heart rate[13] |
| Vasodilation | Potent, with some selectivity for coronary arteries[6][8] | Potent vasodilator, reduces systemic vascular resistance[1] |
| AV Nodal Conduction | Prolongs AV nodal conduction[17][18] | Slows conduction through the AV node[9] |
| Table 4: Head-to-Head Pharmacological Profile. |
Experimental Protocols
The evaluation of both Tiapamil and Gallopamil has relied on standardized clinical trial methodologies to assess cardiovascular effects. A common design is the randomized, double-blind, placebo-controlled, crossover trial.
Representative Experimental Workflow: Crossover Anti-Angina Trial
This workflow is based on protocols described in studies for both drugs.[11][12][13][16]
-
Patient Recruitment: Patients with documented coronary artery disease and stable exertional angina are recruited.
-
Washout/Run-in Period: A period (e.g., 1-2 weeks) where patients may receive a placebo to establish baseline measurements and ensure the reproducibility of exercise-induced ischemia.
-
Randomization: Patients are randomly assigned to one of several treatment arms (e.g., Tiapamil, Gallopamil, Placebo).
-
Treatment Period 1: Patients receive the assigned treatment for a defined period (e.g., 1-4 weeks).
-
Efficacy Assessment: At the end of the treatment period, patients undergo evaluations, typically including:
-
Standardized Exercise Stress Test: Using a treadmill or bicycle ergometer to measure time to onset of angina, time to 1mm ST-segment depression, and total exercise duration.
-
Electrocardiogram (ECG): To monitor heart rate, rhythm, and ischemic changes (ST-segment depression).
-
Blood Pressure Monitoring.
-
-
Crossover: After a second washout period, patients are switched to the alternate treatment arm.
-
Treatment Period 2: Patients receive the new treatment for the same duration.
-
Final Efficacy Assessment: The same set of evaluations is performed.
-
Data Analysis: Intra-patient comparisons are made between the drug and placebo phases to determine efficacy.
Conclusion
Both Tiapamil and Gallopamil are effective calcium channel blockers with significant antianginal and anti-ischemic properties. Gallopamil has an established clinical role, supported by numerous studies demonstrating its efficacy and safety.[3][11] Tiapamil, while not clinically available, has shown potent, dose-dependent anti-ischemic effects in experimental settings, with some evidence suggesting a favorable profile regarding negative inotropy at therapeutic doses and a preference for coronary vasculature.[5][6][8]
References
- 1. What is the mechanism of Gallopamil hydrochloride? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiapamil - Wikipedia [en.wikipedia.org]
- 5. scite.ai [scite.ai]
- 6. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. What is Gallopamil hydrochloride used for? [synapse.patsnap.com]
- 10. [Dose-response relation of gallopamil in comparison with nifedipine, diltiazem and tiapamil in patients with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gallopamil in chronic stable angina: antianginal effect and mechanism of action. A randomized, placebo-controlled, double-blind, cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Objective evaluation of gallopamil in patients with chronic stable angina. Exercise testing, Holter monitoring, cross-sectional echocardiography and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Anti-angina effect of gallopamil in comparison with another calcium antagonist and a placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of gallopamil on myocardial microperfusion in patients with stable effort angina: a randomized, cross-over, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute antianginal effect of tiapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of incremental doses of tiapamil on exercise performance in patients with chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiologic changes after tiapamil in coronary and noncoronary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Tiapamil for Different Calcium Channel Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Tiapamil's specificity for various voltage-gated calcium channel subtypes. Due to the limited availability of direct quantitative data for Tiapamil's activity on specific subtypes, this document focuses on its general classification and compares its known characteristics with those of well-established calcium channel blockers: Verapamil (B1683045), Diltiazem (B1670644), and Nifedipine (B1678770). The information presented is based on available experimental data from scientific literature.
Introduction to Voltage-Gated Calcium Channels
Voltage-gated calcium channels (VGCCs) are crucial transmembrane proteins that mediate calcium influx in response to membrane depolarization. This calcium influx is a fundamental signaling mechanism in numerous physiological processes, including muscle contraction, neurotransmitter release, and gene expression. VGCCs are classified into several subtypes based on their biophysical and pharmacological properties, primarily the alpha-1 (α1) subunit which forms the ion-conducting pore. The major subtypes include L-type, T-type, N-type, P/Q-type, and R-type channels, each with distinct physiological roles and pharmacological sensitivities.
Tiapamil (B1196470) is a calcium channel blocker belonging to the phenylalkylamine class, structurally similar to Verapamil.[1][2] It has been shown to inhibit calcium-induced contractions in vascular smooth muscle and cardiac muscle.[3] However, detailed characterization of its inhibitory potency across the diverse range of calcium channel subtypes is not extensively documented in publicly available literature.
Comparative Analysis of Calcium Channel Blocker Specificity
The following table summarizes the available inhibitory concentration (IC50) values for Tiapamil and other prominent calcium channel blockers against different calcium channel subtypes. It is important to note the significant gaps in the data for Tiapamil, highlighting an area for future research.
| Drug | Class | L-type (CaV1.x) | T-type (CaV3.x) | N-type (CaV2.2) | P/Q-type (CaV2.1) | R-type (CaV2.3) |
| Tiapamil | Phenylalkylamine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Verapamil | Phenylalkylamine | ~0.1-10 µM[4][5][6] | ~µM range[7] | Weakly active | Weakly active | Weakly active |
| Diltiazem | Benzothiazepine | ~1-100 µM[8][9][10] | Weakly active | Weakly active | Weakly active | Weakly active |
| Nifedipine | Dihydropyridine | ~0.02-0.3 µM[11][12][13] | ~5-243 µM[14] | Weakly active | Weakly active | Weakly active |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, temperature, and specific splice variant of the channel). The values presented are approximate ranges based on available literature.
Signaling Pathways and Drug Targets
The following diagram illustrates the major voltage-gated calcium channel subtypes and the primary targets of the compared calcium channel blockers.
Experimental Protocols
The determination of a drug's specificity for different calcium channel subtypes relies on various in vitro experimental techniques. The two most common methods are electrophysiology (specifically patch-clamp) and radioligand binding assays.
Electrophysiology: Patch-Clamp Technique
This technique allows for the direct measurement of ion channel activity in live cells.
Objective: To determine the concentration-dependent inhibition of specific calcium channel subtype currents by a test compound (e.g., Tiapamil).
Methodology:
-
Cell Preparation: A cell line stably expressing a specific human calcium channel subtype (e.g., HEK293 cells transfected with the gene for CaV1.2) is cultured.
-
Whole-Cell Patch-Clamp: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.
-
Voltage Protocol: The cell membrane potential is clamped at a holding potential where the channels are predominantly in a closed state (e.g., -80 mV). Depolarizing voltage steps are then applied to activate the calcium channels and elicit an inward calcium current.
-
Drug Application: The test compound is applied to the cell at various concentrations through a perfusion system.
-
Data Acquisition and Analysis: The peak calcium current is measured before and after the application of the drug at each concentration. The percentage of current inhibition is calculated, and the data are fitted to a dose-response curve to determine the IC50 value (the concentration at which the drug inhibits 50% of the channel current).
Radioligand Binding Assay
This method measures the affinity of a drug for a specific receptor or channel by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for a specific calcium channel subtype.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells that endogenously express or are engineered to overexpress the calcium channel subtype of interest.
-
Radioligand Selection: A specific radiolabeled ligand (e.g., [3H]-nitrendipine for L-type channels) with high affinity for the target channel is chosen.
-
Competition Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the "competitor," e.g., Tiapamil).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Discussion and Conclusion
The available evidence characterizes Tiapamil as a calcium antagonist with effects on both vascular smooth muscle and cardiac muscle.[3] Studies comparing it to Verapamil suggest that Tiapamil may have some preference for coronary vascular smooth muscle.[3] However, a detailed pharmacological profile of Tiapamil, including its specific IC50 values for the different subtypes of voltage-gated calcium channels, is not well-established in the scientific literature.
In contrast, other calcium channel blockers such as Verapamil, Diltiazem, and Nifedipine have been more extensively studied, revealing their primary action on L-type calcium channels, albeit with differing potencies and tissue selectivities.[15][16] The lack of comprehensive data on Tiapamil's subtype specificity makes it challenging to predict its precise therapeutic effects and potential side-effect profile compared to these other agents.
Further research employing the experimental protocols outlined in this guide is necessary to fully elucidate the selectivity of Tiapamil for the various calcium channel subtypes. Such studies would provide valuable insights for drug development professionals and researchers seeking to understand its mechanism of action and potential therapeutic applications. The inhibitory effect of Tiapamil on the fast sodium inward current at higher concentrations also suggests that its pharmacological profile may be more complex than that of a simple calcium channel blocker.[17] This underscores the importance of comprehensive channel profiling in drug discovery.
References
- 1. scite.ai [scite.ai]
- 2. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of L-Type Voltage-Gated Calcium Channels in Epileptiform Activity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verapamil block of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contrasting the effects of nifedipine on subtypes of endogenous and recombinant T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium channel antagonists: cardiovascular selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of the fast Na+ inward current by the Ca2+ channel blocker tiapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tiapamil Hydrochloride: A Guide for Laboratory Professionals
For research use only. Tiapamil Hydrochloride is a calcium channel blocker intended for laboratory research purposes and not for human or veterinary use. Adherence to proper disposal protocols is essential to ensure personnel safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of this compound, in line with general best practices for pharmaceutical waste management.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
Disposal Procedures for this compound
The disposal of this compound must comply with all federal, state, and local regulations for pharmaceutical and chemical waste. As a research chemical, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional or as directed by the specific SDS.
General Disposal Guidelines:
-
Do Not Dispose in Regular Trash or Sewer: this compound should never be disposed of in the regular trash or flushed down the drain.[1] Pharmaceuticals can contaminate water supplies and harm aquatic life.[1][2]
-
Consult Waste Management Professionals: The primary method of disposal should be through a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.
-
Follow Institutional Protocols: Adhere to your institution's specific protocols for hazardous and chemical waste disposal. Your Environmental Health and Safety (EHS) department will provide guidance on proper waste segregation, labeling, and pickup procedures.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate personal protective equipment as outlined above.
-
Contain the Spill: For solid materials, carefully sweep or scoop up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place in a sealed container for disposal.
-
Clean the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including PPE, should be disposed of as hazardous waste.
Environmental and Toxicological Considerations
While specific environmental and toxicological data for this compound is limited, it belongs to the class of calcium channel blockers. Studies have shown that some calcium channel blockers can be present in wastewater effluent and freshwater systems, posing a potential risk to aquatic organisms.[3] Improper disposal can contribute to this environmental burden.
The following table summarizes general information on pharmaceutical waste regulations.
| Regulatory Body | Role in Pharmaceutical Waste Disposal | Key Regulations and Guidelines |
| Environmental Protection Agency (EPA) | Sets guidelines for the management of hazardous waste from generation to disposal.[4] | Resource Conservation and Recovery Act (RCRA).[4] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances. | Provides specific guidelines for the disposal of controlled substances to prevent diversion. |
| State and Local Authorities | May have more stringent regulations than federal laws. | It is crucial to consult and adhere to all local and state-level waste disposal requirements.[4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department for detailed disposal instructions.
References
- 1. fishersci.com [fishersci.com]
- 2. Global scanning assessment of calcium channel blockers in the environment: Review and analysis of occurrence, ecotoxicology and hazards in aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 57010-32-9 | MOLNOVA [molnova.com]
Essential Safety and Logistical Information for Handling Tiapamil Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of potent pharmaceutical compounds like Tiapamil Hydrochloride is paramount. This document provides a procedural guide to personal protective equipment (PPE), operational plans for handling, and disposal protocols, based on general safety standards for hazardous drugs due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Quantitative Data and Physical Properties
| Property | Value |
| CAS Number | 57010-32-9 |
| Molecular Formula | C₂₆H₃₈ClNO₈S₂ |
| Molecular Weight | 592.16 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
| Storage | Store at -20°C for long-term (months to years) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure to this compound. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
1. Eye and Face Protection:
-
Wear chemical safety goggles or a face shield to protect against splashes and airborne particles.
2. Skin Protection:
-
Gloves: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed after completing the task and before leaving the work area. Change gloves frequently, at least every 30 minutes, or immediately if they become contaminated, torn, or punctured.[1]
-
Gown: A disposable, back-closing gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required. Gowns should have long sleeves and tight-fitting cuffs.
3. Respiratory Protection:
-
For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a NIOSH-approved respirator is necessary. An elastomeric half-mask with a multi-gas cartridge and P100 filter or a powered air-purifying respirator (PAPR) should be used.
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is essential for the safe handling and disposal of this compound.
Handling Procedures:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.
-
Weighing: When weighing the solid compound, use a containment balance enclosure or a ventilated workstation to minimize dust generation.
-
Solution Preparation: Prepare solutions within a fume hood. Use a closed system transfer device (CSTD) where feasible to prevent leaks and spills.
-
Spill Management: In the event of a spill, immediately alert others in the area. The cleanup should be performed by trained personnel wearing appropriate PPE. Use a spill kit designed for hazardous drugs. Absorb liquids with an appropriate absorbent material and decontaminate the area with a suitable cleaning agent. All spill cleanup materials should be disposed of as hazardous waste.
Disposal Plan:
The disposal of this compound and any contaminated materials must comply with federal, state, and local regulations for hazardous waste.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, must be segregated as hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all hazardous waste.
-
Disposal Method: Unused or expired this compound should not be disposed of in the regular trash or down the drain.[2][3][4] It should be sent for incineration by a licensed hazardous waste disposal company.[5] Follow the FDA's recommendation to mix the compound with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and then dispose of it in the trash if a take-back program is not available.[2][3][4]
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
